Product packaging for Ethyl palmitoleate(Cat. No.:CAS No. 56219-10-4)

Ethyl palmitoleate

货号: B154183
CAS 编号: 56219-10-4
分子量: 282.5 g/mol
InChI 键: JELGPLUONQGOHF-KTKRTIGZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Ethyl palmitoleate is a long-chain fatty acid ethyl ester resulting from the formal condensation of the carboxy group of palmitoleic acid with the hydroxy group of ethanol. It is functionally related to a palmitoleic acid.
This compound has been reported in Mitracarpus hirtus with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H34O2 B154183 Ethyl palmitoleate CAS No. 56219-10-4

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

ethyl (Z)-hexadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h9-10H,3-8,11-17H2,1-2H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELGPLUONQGOHF-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201316159
Record name Ethyl palmitoleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56219-10-4
Record name Ethyl palmitoleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56219-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl palmitoleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056219104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl palmitoleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl (Z)-hexadec-9-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.587
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL PALMITOLEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VE2016H5BF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl Palmitoleate from Palmitoleic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl palmitoleate from palmitoleic acid, a process of significant interest in various fields, including biofuel research, cosmetics, and as a potential biomarker for alcohol consumption.[1] This document details the primary synthetic routes, including lipase-catalyzed esterification, acid-catalyzed esterification, and base-catalyzed transesterification. It offers detailed experimental protocols, quantitative data for process optimization, and visualizations of the reaction pathways and experimental workflows.

Introduction to this compound

This compound is the fatty acid ethyl ester formed from the formal condensation of the carboxyl group of palmitoleic acid with the hydroxyl group of ethanol.[1] Palmitoleic acid is a monounsaturated omega-7 fatty acid found in various animal and vegetable oils. The synthesis of its ethyl ester is a key step in the production of certain biofuels and has applications in the cosmetic industry as an emollient.

Synthetic Methodologies

The synthesis of this compound can be broadly categorized into three primary methods: enzymatic catalysis, acid catalysis, and base catalysis.

Lipase-Catalyzed Esterification

Enzymatic synthesis using lipases has gained significant attention due to its high specificity, mild reaction conditions, and environmentally friendly nature.[2] Lipases, such as those from Candida antarctica (often immobilized as Novozym 435), are highly effective catalysts for the esterification of fatty acids.[3][4] The reaction involves the direct esterification of palmitoleic acid with ethanol. The use of immobilized enzymes allows for easy separation and reuse of the catalyst, enhancing the economic viability of the process.

Acid-Catalyzed Esterification (Fischer Esterification)

Acid-catalyzed esterification, also known as Fischer esterification, is a classic method for producing esters. This reaction involves heating the carboxylic acid (palmitoleic acid) and the alcohol (ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible, and to drive it towards the product side, an excess of one reactant (usually ethanol) is used, or the water formed during the reaction is removed.

Base-Catalyzed Transesterification

Base-catalyzed transesterification is a common method for the production of biodiesel. While it is typically used to convert triglycerides to fatty acid ethyl esters, it can also be adapted for the conversion of one ester to another. In the context of this compound synthesis from a triglyceride source rich in palmitoleic acid, a base such as sodium hydroxide or potassium hydroxide is used as a catalyst. It's important to note that this method is not a direct synthesis from palmitoleic acid but from its glyceride form. For direct esterification of the free fatty acid, a base would deprotonate the carboxylic acid, making it unreactive towards nucleophilic attack by the alcohol.

Quantitative Data Presentation

The following tables summarize quantitative data from various studies on the synthesis of fatty acid ethyl esters, providing a basis for comparing different methodologies. Note that data for ethyl palmitate is often used as a proxy due to its structural similarity to this compound.

Table 1: Comparison of Lipase-Catalyzed Synthesis Conditions for Fatty Acid Ethyl Esters

Lipase SourceSupport MatrixSubstratesMolar Ratio (Acid:Alcohol)Temperature (°C)Enzyme Loading (% w/w)Reaction Time (h)Conversion/Yield (%)Reference
Candida antarctica (Novozym 435)Macroporous acrylic resinPalmitic Acid, 2-Ethyl Hexanol1:5.57010.56~93
Candida sp. 99-125Surfactant modified cotton membranePalmitic Acid, 2-Ethyl Hexanol1:1.3-1:1.5405000-6000 IU/g membraneNot specified~95
Rhizopus sp.Perlite (solid-state fermentation)Oleic Acid, Ethanol1:5451 g biocatalyst1~100
Camellia Oil Soapstocks, Diethyl CarbonateNovozym 435Camellia Oil Soapstocks, Diethyl Carbonate1:3 (Oil:Carbonate)5052498.4

Table 2: Comparison of Acid-Catalyzed Esterification Conditions for Fatty Acids

Fatty AcidAlcoholCatalystMolar Ratio (Alcohol:Acid)Temperature (°C)Catalyst Conc. (% w/w)Reaction Time (h)Conversion (%)Reference
Oleic AcidEthanolH2SO43:16052Not specified
Stearic, Oleic, Palmitic AcidsEthanolMontmorillonite KSF/0Excess Alcohol1500.1 w/w4>95
Palm Fatty Acid DistillateMethanolH2SO48.8:1750.05 (molar ratio to PFAD)1>98.5 (FFA reduction)

Table 3: Comparison of Base-Catalyzed Transesterification Conditions for Oils

Oil SourceAlcoholCatalystMolar Ratio (Alcohol:Oil)Temperature (°C)Catalyst Conc. (% w/w)Reaction Time (min)Yield (%)Reference
Fish OilEthanolC2H5ONaNot specified600.8>30>98
Sunflower OilEthanolC2H5ONa4.25:1551.6120100

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Protocol for Lipase-Catalyzed Synthesis of this compound

This protocol is adapted from general procedures for the enzymatic synthesis of fatty acid ethyl esters using immobilized lipase.

Materials:

  • Palmitoleic acid

  • Anhydrous ethanol

  • Immobilized lipase (e.g., Novozym 435)

  • Organic solvent (e.g., n-hexane, optional)

  • Molecular sieves (3Å, optional for water removal)

  • Screw-capped reaction vessel

  • Shaking incubator or magnetic stirrer with heating

  • Equipment for analysis (GC-MS)

Procedure:

  • Reactant Preparation: Accurately weigh palmitoleic acid and add it to the reaction vessel. Add anhydrous ethanol in a desired molar ratio (e.g., 1:1 to 1:6, acid to alcohol). If using a solvent, add it to the mixture.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. Typical enzyme loading ranges from 2% to 10% (w/w) of the total substrates.

  • Water Removal (Optional): To drive the equilibrium towards product formation, activated molecular sieves can be added to the reaction mixture to remove the water produced during esterification.

  • Reaction Incubation: Securely cap the reaction vessel and place it in a shaking incubator or on a heated magnetic stirrer. Set the desired temperature (e.g., 40-70°C) and agitation speed (e.g., 150-200 rpm).

  • Monitoring the Reaction: Periodically take samples from the reaction mixture to monitor the progress. The conversion of palmitoleic acid to this compound can be determined by GC-MS analysis.

  • Reaction Termination and Product Recovery: Once the desired conversion is achieved, stop the reaction by separating the immobilized enzyme from the mixture by filtration or centrifugation. The enzyme can be washed with a suitable solvent and stored for reuse.

  • Purification: The product mixture is typically washed with a dilute basic solution to remove any unreacted fatty acids, followed by a water wash to remove any remaining base and glycerol (if formed). The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation.

Protocol for Acid-Catalyzed Esterification of Palmitoleic Acid

This protocol is based on general procedures for Fischer esterification of fatty acids.

Materials:

  • Palmitoleic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Separatory funnel

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine palmitoleic acid and a molar excess of anhydrous ethanol (e.g., 3 to 10 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol% relative to the palmitoleic acid).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for several hours (e.g., 2-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or GC-MS.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Neutralization and Washing: Carefully add a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography.

Characterization of this compound

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a primary technique for identifying and quantifying this compound. The retention time and the mass spectrum of the synthesized product are compared with a known standard. The mass spectrum of fatty acid ethyl esters typically shows a characteristic fragment ion at m/z 88 resulting from a McLafferty rearrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of the ethyl ester. In the ¹H NMR spectrum, the formation of the ethyl ester is confirmed by the appearance of a quartet around 4.1-4.2 ppm (for the -OCH₂- protons) and a triplet around 1.2-1.3 ppm (for the -CH₃ protons of the ethyl group).

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to monitor the progress of the esterification reaction. The disappearance of the broad O-H stretching band of the carboxylic acid (around 2500-3300 cm⁻¹) and the appearance of the characteristic C=O stretching band of the ester at a higher wavenumber (around 1735-1750 cm⁻¹) indicate the formation of the product.

Visualizations

Reaction Pathway: Lipase-Catalyzed Esterification

Lipase_Esterification palmitoleic_acid Palmitoleic Acid lipase Lipase (e.g., Novozym 435) palmitoleic_acid->lipase + ethanol Ethanol acyl_enzyme Acyl-Enzyme Intermediate ethanol->acyl_enzyme + lipase->acyl_enzyme Forms acyl_enzyme->lipase Regenerates ethyl_palmitoleate This compound acyl_enzyme->ethyl_palmitoleate Forms water Water

Caption: Lipase-catalyzed esterification of palmitoleic acid with ethanol.

Experimental Workflow: Synthesis and Purification

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis reactants Mix Palmitoleic Acid and Ethanol catalyst Add Catalyst (Lipase or Acid) reactants->catalyst reaction Incubate/Reflux (Controlled Temperature) catalyst->reaction separation Separate Catalyst (Filtration for Lipase) Neutralization for Acid reaction->separation washing Wash with NaHCO3 (aq) and Brine separation->washing drying Dry with Na2SO4 washing->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Vacuum Distillation or Column Chromatography concentration->purification analysis Characterization (GC-MS, NMR, FTIR) purification->analysis

Caption: General experimental workflow for the synthesis and purification of this compound.

Logical Relationship: Factors Affecting Reaction Yield

Yield_Factors cluster_factors Key Factors yield Reaction Yield temperature Temperature temperature->yield molar_ratio Molar Ratio (Alcohol:Acid) molar_ratio->yield catalyst_conc Catalyst Concentration catalyst_conc->yield reaction_time Reaction Time reaction_time->yield water_content Water Content water_content->yield (inhibits)

References

Biological role of ethyl palmitoleate in metabolic pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Role of Ethyl Palmitoleate in Metabolic Pathways

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature extensively covers the biological roles of palmitoleic acid and fatty acid ethyl esters (FAEEs) as separate entities. However, direct research on the specific metabolic functions of this compound is limited. This guide provides a comprehensive overview based on the available information on this compound, its constituent molecules (ethanol and palmitoleate), and the broader class of FAEEs to infer its potential biological roles.

Introduction to this compound

This compound is the ethyl ester of palmitoleic acid, a monounsaturated omega-7 fatty acid.[1] It is classified as a fatty acid ethyl ester (FAEE), a group of non-oxidative metabolites of ethanol.[2] While its sibling molecule, ethyl palmitate, is a well-established biomarker for ethanol consumption, the specific biological activities of this compound in metabolic pathways are not as extensively studied.[2][3] This document synthesizes the current understanding of FAEEs and palmitoleic acid to project the potential metabolic significance of this compound.

Chemical Structure:

  • IUPAC Name: ethyl (Z)-hexadec-9-enoate[1]

  • Molecular Formula: C18H34O2

  • Molecular Weight: 282.5 g/mol

Biosynthesis and Metabolism

The primary pathway for the formation of this compound in the body is through the esterification of palmitoleic acid with ethanol, a reaction catalyzed by FAEE synthases. This process is particularly active in the liver and pancreas following ethanol ingestion.

While specific quantitative data for this compound are scarce, studies on FAEEs in general indicate that their synthesis is influenced by the availability of both ethanol and the specific fatty acid. However, research on ethyl palmitate suggests its synthesis is uniquely unaffected by the extracellular concentration of its precursor fatty acid, a characteristic that may or may not be shared by this compound.

The degradation of FAEEs is thought to be carried out by cellular esterases, which hydrolyze the ester bond to release ethanol and the corresponding fatty acid.

Figure 1: Biosynthesis of this compound Palmitoleic Acid Palmitoleic Acid FAEE Synthase FAEE Synthase Palmitoleic Acid->FAEE Synthase Ethanol Ethanol Ethanol->FAEE Synthase This compound This compound FAEE Synthase->this compound

Caption: Enzymatic synthesis of this compound.

Potential Biological Roles in Metabolic Pathways

The biological functions of this compound are inferred from the known roles of palmitoleic acid and the general effects of FAEEs.

Role as a Lipokine (from Palmitoleic Acid)

Palmitoleic acid (C16:1n7) is recognized as a "lipokine," a lipid hormone that communicates between different organs to regulate systemic metabolism. It is released from adipose tissue and has been shown to:

  • Improve Insulin Sensitivity: Palmitoleic acid enhances insulin action in muscle and suppresses hepatosteatosis. Studies in L6 muscle cells show that palmitoleate increases glucose uptake.

  • Regulate Lipid Metabolism: It can decrease plasma cholesterol and total lipids in the liver.

  • Suppress Inflammation: Palmitoleic acid has been observed to have anti-inflammatory effects, which is a key factor in metabolic diseases.

It is plausible that this compound could act as a more lipophilic, transportable form of palmitoleic acid, delivering it to target tissues where it can be released by esterases to exert its metabolic effects.

Figure 2: Potential Lipokine-like Signaling of this compound cluster_synthesis Synthesis cluster_target Target Organs Adipose Tissue Adipose Tissue This compound This compound Adipose Tissue->this compound Release Muscle Muscle This compound->Muscle Improves Insulin Sensitivity Liver Liver This compound->Liver Suppresses Hepatosteatosis

Caption: Hypothetical signaling of this compound.

Role in Ethanol-Induced Organ Damage (from FAEEs)

FAEEs are implicated in the pathology of alcohol-induced organ damage, particularly in the pancreas and liver. They are thought to contribute to cellular injury by disrupting mitochondrial function and calcium homeostasis. For instance, this compound, in the presence of ethanol, has been shown to cause a sustained, concentration-dependent increase in cytosolic Ca2+, leading to pancreatic acinar cell death.

However, some research suggests that FAEEs may be less toxic than their parent free fatty acids in the context of acute pancreatitis, suggesting a complex role in pathology.

Quantitative Data

CompoundEffectModel SystemQuantitative ChangeReference(s)
Palmitoleate Glucose UptakeRat L6 Myotubes~2-fold increase in basal glucose uptake
Palmitoleate Insulin SignalingRat L6 MyotubesNo antagonism of palmitate-induced insulin resistance
Ethyl Palmitate Pro-inflammatory Cytokine Production (TNF-α)LPS-induced endotoxemia in ratsSignificant reduction
Ethyl Palmitate Pro-inflammatory Cytokine Production (IL-6)LPS-induced endotoxemia in ratsSignificant reduction
FAEEs (total) Plasma Concentration (Chronic Alcohol Abuse)Human Plasma15,086 ng/ml (average)
FAEEs (total) Plasma Concentration (Acute Alcohol Abuse)Human Plasma4,250 ng/ml (average)

Experimental Protocols

Detailed experimental protocols for investigating the specific metabolic role of this compound are not published. However, methodologies used for studying FAEEs and fatty acids can be adapted.

Quantification of this compound
  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Sample Preparation (from biological matrix):

    • Homogenization of the tissue or fluid.

    • Liquid-liquid extraction with a non-polar solvent (e.g., heptane:acetone or n-hexane).

    • Isolation and evaporation of the organic layer.

    • Reconstitution of the residue in a suitable solvent for analysis.

    • For enhanced sensitivity, headspace solid-phase microextraction (SPME) can be employed prior to GC-MS.

Figure 3: General Workflow for this compound Quantification Biological_Sample Biological Sample (Tissue, Blood, etc.) Homogenization Homogenization Biological_Sample->Homogenization Extraction Liquid-Liquid Extraction (e.g., Hexane) Homogenization->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis GC-MS or LC-MS/MS Analysis Reconstitution->Analysis

Caption: Workflow for FAEE quantification.

In Vitro Assessment of Metabolic Effects
  • Cell Culture: Utilize relevant cell lines such as HepG2 (liver), L6 myotubes (muscle), or pancreatic acinar cells.

  • Treatment: Expose cells to varying concentrations of this compound.

  • Endpoint Analysis:

    • Insulin Signaling: Western blot analysis of key signaling proteins (e.g., Akt, GSK-3β).

    • Glucose Uptake: Measure the uptake of radiolabeled glucose (e.g., [3H]-2-deoxy-d-glucose).

    • Gene Expression: qPCR analysis of genes involved in lipid and glucose metabolism.

    • Cell Viability/Toxicity: MTT assay or measurement of lactate dehydrogenase (LDH) release.

Conclusion and Future Directions

This compound is a largely understudied FAEE with the potential for significant biological activity based on the known roles of its constituent molecules. Its structural similarity to other bioactive lipids suggests it may function as a signaling molecule in metabolic regulation. The dual-potential for both beneficial lipokine-like effects (from palmitoleic acid) and detrimental roles in ethanol-induced pathology makes it a compelling target for future research.

For drug development professionals, a deeper understanding of the metabolic pathways influenced by this compound could uncover novel therapeutic targets for metabolic syndrome, diabetes, and alcohol-related diseases. Future research should focus on:

  • Directly investigating the metabolic effects of this compound in various cell and animal models.

  • Quantifying its endogenous levels in different tissues and in response to various stimuli.

  • Identifying the specific enzymes and receptors that interact with this compound.

  • Elucidating its role in comparison to and in concert with other FAEEs and fatty acids.

References

Chemical and physical properties of ethyl palmitoleate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Chemical and Physical Properties of Ethyl Palmitoleate

Introduction

This compound is a long-chain fatty acid ethyl ester (FAEE) formed from the formal condensation of the carboxyl group of palmitoleic acid with the hydroxyl group of ethanol.[1] It is the ethyl ester of palmitoleic acid, an unsaturated fatty acid.[2] This molecule is of significant interest to researchers, particularly in the fields of biochemistry and medicine, as it serves as a biomarker for ethanol consumption and is implicated in the metabolic effects of alcohol.[2][3] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols, and an exploration of its biological activities and associated signaling pathways.

Chemical and Physical Properties

This compound is a liquid at room temperature.[4] Its properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C18H34O2
Molecular Weight 282.5 g/mol
IUPAC Name ethyl (Z)-hexadec-9-enoate
CAS Number 56219-10-4
Appearance Liquid
Density 0.875 g/cm³
Boiling Point 355.5 °C at 760 mmHg
Melting Point 33.9 °C
Flash Point 92.7 °C
Refractive Index 1.453
Solubility Insoluble in water. Soluble in chloroform (slightly), ethyl acetate (slightly), DMF (30 mg/ml), DMSO (30 mg/ml), and ethanol (>50 mg/ml).
XLogP3 6.9

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound is through the enzymatic esterification of palmitoleic acid with ethanol, often catalyzed by lipase. This method is favored for its high specificity and mild reaction conditions.

Materials:

  • Palmitic acid

  • Ethanol

  • Immobilized lipase (e.g., from Candida antarctica)

  • Organic solvent (optional, e.g., hexane)

  • Molecular sieves (optional)

  • Reaction vessel with temperature control and agitation

Procedure:

  • Reactant Preparation: Palmitoleic acid is added to the reaction vessel. Ethanol is then added in a specific molar ratio to the acid (e.g., 1:1 to 1:5.5).

  • Enzyme Addition: Immobilized lipase is added to the mixture. The amount of enzyme typically ranges from 2% to 10% by weight of the substrates.

  • Water Removal (Optional): To drive the equilibrium towards ester formation, water produced during the reaction can be removed by adding activated molecular sieves to the mixture.

  • Reaction: The mixture is incubated at a controlled temperature (e.g., 40-60°C) with constant agitation for a set period (e.g., 8-24 hours).

  • Monitoring: The reaction progress can be monitored by taking samples periodically and analyzing the conversion of palmitoleic acid using techniques like gas chromatography (GC) or titration of the remaining free fatty acids.

  • Product Recovery: Once the desired conversion is achieved, the immobilized enzyme is separated from the reaction mixture by filtration or centrifugation for potential reuse. The liquid phase, containing this compound, unreacted substrates, and any solvent, is then processed for purification.

Purification of Fatty Acid Ethyl Esters

A two-step method involving solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC) can be used for the purification of fatty acid ethyl esters like this compound.

Materials:

  • Crude this compound mixture

  • Aminopropyl-silica SPE column

  • Octadecylsilyl (ODS) SPE column (optional)

  • Hexane

  • Isopropanol-water solution

  • HPLC system with a suitable column (e.g., ODS)

Procedure:

  • SPE Step 1 (Aminopropyl-silica): The crude lipid mixture is dissolved in hexane and applied to an aminopropyl-silica SPE column. The column is then eluted with hexane, which co-elutes the fatty acid ethyl esters and cholesteryl esters.

  • SPE Step 2 (ODS - Optional): If separation from cholesteryl esters is required, the eluate from the first step can be applied to an ODS column. The fatty acid ethyl esters are then eluted with an isopropanol-water mixture.

  • HPLC Purification: For isolating specific fatty acid ethyl esters, the sample from the SPE procedure is subjected to HPLC. This allows for the separation and collection of pure this compound.

Analysis of this compound

Gas chromatography-mass spectrometry (GC-MS) is a widely used and effective method for the qualitative and quantitative analysis of this compound.

Materials:

  • Purified this compound sample or extract

  • GC-MS system with a capillary column (e.g., DB-5MS)

  • Helium (carrier gas)

  • Standard solution of this compound for calibration

Procedure:

  • Sample Preparation: The sample containing this compound is dissolved in a suitable solvent (e.g., ethanol or hexane) to an appropriate concentration.

  • Injection: A small volume of the prepared sample (e.g., 1 µL) is injected into the GC-MS system.

  • Gas Chromatography: The components of the sample are separated on the capillary column based on their boiling points and interactions with the stationary phase. A typical temperature program might start at 100°C, hold for 1 minute, then ramp up to 275°C and hold for 5 minutes.

  • Mass Spectrometry: As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify this compound by comparing it to a spectral library or a standard. The specific fragment ion at m/z 88 is characteristic of fatty acid ethyl esters.

  • Quantification: The concentration of this compound in the sample can be determined by comparing the peak area of the analyte to a calibration curve generated from standard solutions of known concentrations.

G Experimental Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis s1 Palmitoleic Acid + Ethanol s2 Enzymatic Esterification (Lipase) s1->s2 p1 Solid-Phase Extraction (SPE) s2->p1 Crude Product p2 High-Performance Liquid Chromatography (HPLC) p1->p2 a1 Gas Chromatography-Mass Spectrometry (GC-MS) p2->a1 Purified this compound a2 Structure & Purity Confirmation a1->a2 G Inhibition of NF-κB Signaling LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Genes Activates Transcription EP Ethyl Palmitate / this compound EP->IKK Inhibits G Modulation of TLR4 Signaling EP Ethyl Palmitate / this compound Liver Liver EP->Liver Induces secretion in FetuinA Fetuin-A Liver->FetuinA Secretes TLR4 TLR4 Receptor FetuinA->TLR4 Modulates LPS LPS LPS->TLR4 Activates Inflammation Inflammatory Response TLR4->Inflammation Leads to

References

An In-Depth Technical Guide to Ethyl Palmitoleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl palmitoleate, a monounsaturated fatty acid ethyl ester, is increasingly recognized for its significant biological activities, extending from its role as a biomarker for alcohol consumption to its involvement in cellular signaling cascades. This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, synthesis, and analytical characterization. A significant focus is placed on its toxicological effects on pancreatic acinar cells through the disruption of calcium homeostasis, a pathway elucidated with detailed experimental methodologies and a corresponding signaling pathway diagram. This document serves as a critical resource for researchers in pharmacology, toxicology, and drug development, offering in-depth information crucial for advancing studies on fatty acid ethyl esters and their implications in human health and disease.

Chemical Identity and Synonyms

This compound is the ethyl ester of palmitoleic acid, a monounsaturated omega-7 fatty acid.

  • CAS Number: 56219-10-4[1][2][3][4]

  • Molecular Formula: C₁₈H₃₄O₂[1]

  • IUPAC Name: ethyl (9Z)-hexadec-9-enoate

A comprehensive list of synonyms is provided in Table 1, reflecting its various representations in scientific literature and chemical databases.

Table 1: Synonyms of this compound

SynonymSource
Palmitoleic Acid Ethyl Ester
Ethyl (Z)-9-Hexadecenoate
Ethyl cis-9-Hexadecenoate
9Z-Hexadecenoic acid, ethyl ester
Ethyl (Z)-9-palmitoleate
Ethyl-cis-9-Hexadecenoate
UNII-VE2016H5BF
CHEBI:84934
EINECS 260-065-8

Physicochemical Properties

The physical and chemical properties of this compound are summarized in Table 2, providing essential data for its handling, formulation, and analysis.

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Weight282.47 g/mol
AppearanceLiquid
Boiling Point355.5 °C at 760 mmHg
Melting Point33.9 °C
Density0.875 g/cm³
Refractive Index1.453
SolubilityChloroform (Slightly), Ethyl Acetate (Slightly)
LogP5.80680
Storage Temperature-20°C

Synthesis and Characterization

Synthesis

This compound is synthesized by the esterification of palmitoleic acid with ethanol. This reaction can be catalyzed by acids or, for a more environmentally benign and specific approach, by enzymes such as lipases.

Experimental Protocol: Enzymatic Synthesis of this compound (Adapted from Ethyl Palmitate Synthesis)

This protocol describes a general method for the lipase-catalyzed synthesis of fatty acid ethyl esters.

  • Reactant Preparation: In a temperature-controlled reaction vessel, combine palmitoleic acid and ethanol. A molar ratio of 1:3 (acid to alcohol) is often used to drive the reaction towards ester formation.

  • Enzyme Addition: Introduce an immobilized lipase (e.g., Novozym 435) to the mixture. The enzyme loading is typically between 5% and 10% (w/w) of the total substrate mass.

  • Reaction Conditions: Maintain the reaction at a constant temperature, typically between 40°C and 60°C, with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing the conversion of palmitoleic acid using gas chromatography (GC) or by titrating the remaining free fatty acids.

  • Product Recovery: Upon reaching the desired conversion, terminate the reaction by filtering out the immobilized enzyme. The enzyme can be washed and reused.

  • Purification: Remove the excess ethanol and any unreacted palmitoleic acid by vacuum distillation or liquid-liquid extraction to yield purified this compound.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Table 3: Analytical Data for this compound

TechniqueKey ObservationsReference(s)
Gas Chromatography-Mass Spectrometry (GC-MS) Characteristic retention time and a mass spectrum with specific fragment ions (e.g., m/z 88).
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H-NMR and ¹³C-NMR spectra provide detailed structural information, confirming the ester and alkene functionalities.
Infrared (IR) Spectroscopy Characteristic absorption bands for the C=O of the ester group (~1740 cm⁻¹) and the C=C of the alkene (~1650 cm⁻¹).

Biological Activity and Signaling Pathways

This compound has been identified as a key non-oxidative metabolite of ethanol that contributes to pancreatic acinar cell injury, a precursor to acute pancreatitis. Its primary mechanism of toxicity involves the disruption of intracellular calcium homeostasis.

Induction of Pancreatic Acinar Cell Injury via Calcium Dysregulation

In the presence of ethanol, this compound induces a sustained, concentration-dependent increase in cytosolic Ca²⁺ concentration ([Ca²⁺]i) in pancreatic acinar cells. This leads to cellular injury and necrosis. The underlying mechanism involves two main processes:

  • Release of Calcium from the Endoplasmic Reticulum (ER): this compound triggers the release of Ca²⁺ from the ER stores, a process mediated by inositol trisphosphate (IP₃) receptors.

  • Mitochondrial Dysfunction and ATP Depletion: The sustained elevation of cytosolic and mitochondrial Ca²⁺ leads to mitochondrial depolarization and a decrease in NAD(P)H levels. This impairs mitochondrial function, leading to a depletion of cellular ATP. The lack of ATP inhibits the plasma membrane Ca²⁺-ATPase (PMCA) pump, which is crucial for extruding Ca²⁺ from the cell, thus exacerbating the Ca²⁺ overload.

Experimental Protocol: Measurement of Intracellular Calcium in Pancreatic Acinar Cells

This protocol outlines the methodology used to measure changes in [Ca²⁺]i in response to this compound.

  • Cell Preparation: Isolate pancreatic acinar cells from rodent models (e.g., mouse or rat) by collagenase digestion.

  • Fluorescent Dye Loading: Incubate the isolated acinar cells with a Ca²⁺-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, according to the manufacturer's instructions.

  • Confocal Microscopy: Plate the dye-loaded cells onto glass-bottomed dishes and visualize them using a confocal microscope equipped for live-cell imaging.

  • Experimental Treatment: Perfuse the cells with a buffer solution. Establish a baseline fluorescence reading, and then introduce this compound (typically 10-100 µM) in the presence of ethanol (e.g., 850 mM).

  • Data Acquisition and Analysis: Record the changes in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in [Ca²⁺]i. The data can be quantified and compared across different experimental conditions.

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway of this compound-induced pancreatic acinar cell injury.

Ethyl_Palmitoleate_Pathway Ethanol Ethanol Ethyl_Palmitoleate This compound Ethanol->Ethyl_Palmitoleate Non-oxidative metabolism Palmitoleic_Acid Palmitoleic Acid Palmitoleic_Acid->Ethyl_Palmitoleate Non-oxidative metabolism IP3R IP₃ Receptor Ethyl_Palmitoleate->IP3R Activates Ca_release ER Ca²⁺ Release IP3R->Ca_release ER Endoplasmic Reticulum (ER) Ca²⁺ Store ER->Ca_release Cytosolic_Ca ↑ Cytosolic Ca²⁺ Ca_release->Cytosolic_Ca Mito_Ca_Uptake Mitochondrial Ca²⁺ Uptake Cytosolic_Ca->Mito_Ca_Uptake Ca_Overload Sustained Ca²⁺ Overload Cytosolic_Ca->Ca_Overload Mitochondria Mitochondria Mito_Dysfunction Mitochondrial Dysfunction (↓ NAD(P)H, Depolarization) Mitochondria->Mito_Dysfunction Overload leads to Mito_Ca_Uptake->Mitochondria ATP_Depletion ↓ ATP Production Mito_Dysfunction->ATP_Depletion PMCA_Inhibition PMCA Inhibition ATP_Depletion->PMCA_Inhibition Causes PMCA Plasma Membrane Ca²⁺-ATPase (PMCA) PMCA->PMCA_Inhibition PMCA_Inhibition->Ca_Overload Exacerbates Cell_Injury Acinar Cell Injury & Necrosis Ca_Overload->Cell_Injury

This compound-Induced Pancreatic Acinar Cell Injury Pathway.

Conclusion

This compound is a biologically active lipid with significant implications in alcohol-related pathologies, particularly acute pancreatitis. This guide has provided a detailed overview of its chemical and physical properties, synthesis, and analytical methods. The elucidation of its role in disrupting calcium signaling in pancreatic acinar cells offers a clear mechanism for its toxicity and highlights potential targets for therapeutic intervention. The experimental protocols and data presented herein are intended to support further research into the multifaceted roles of this compound and other fatty acid ethyl esters in cellular function and disease.

References

An In-depth Technical Guide to the Discovery and History of Ethyl Palmitoleate for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

[November 28, 2025]

Executive Summary

Ethyl palmitoleate, the ethyl ester of palmitoleic acid, is a fatty acid ethyl ester (FAEE) that has transitioned from being primarily recognized as a marker of ethanol consumption to a molecule of significant interest in cell signaling and toxicology.[1] Initially identified in the broader context of non-oxidative ethanol metabolism, research has elucidated its role in mediating cellular calcium dysregulation, particularly in pancreatic acinar cells, implicating it in the pathology of alcoholic pancreatitis.[1][2] This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and biological activities of this compound. It includes detailed experimental protocols and visualizes key signaling pathways to support further research and drug development efforts targeting cellular processes modulated by this lipid molecule.

Discovery and History

The discovery of this compound is intrinsically linked to the broader investigation of fatty acid ethyl esters (FAEEs) as non-oxidative metabolites of ethanol. While a specific seminal paper announcing the initial synthesis or isolation of this compound is not readily apparent in the historical literature, its identification emerged from the study of FAEEs, which were first described as enzymatic products of ethanol metabolism in the early 1980s.

In 1981, Lange and colleagues demonstrated that ethanol could react with fatty acids to form FAEEs through an enzymatic process that did not require coenzyme A or ATP. This established the existence of a non-oxidative pathway for ethanol metabolism. Subsequent studies in the late 1980s identified FAEEs, including ethyl esters of oleic, linoleic, palmitic, and stearic acids, in the liver and brain of mice following chronic ethanol treatment.[3]

It was within this context of identifying the array of FAEEs formed in biological systems upon alcohol consumption that this compound was characterized. These esters were initially considered primarily as markers of alcohol intake, with their presence in various tissues like hair and meconium used to assess chronic or fetal alcohol exposure.[1] Later research, however, began to uncover their bioactive roles, particularly in ethanol-induced organ damage, shifting their status from mere biomarkers to active participants in cellular pathology.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its use in experimental settings. The following table summarizes key quantitative data for this compound.

PropertyValueReference(s)
Chemical Formula C₁₈H₃₄O₂
Molecular Weight 282.5 g/mol
CAS Number 56219-10-4
IUPAC Name ethyl (9Z)-hexadec-9-enoate
Appearance Colorless to pale yellow liquid
Boiling Point 355.5 °C at 760 mmHg (estimated)
Flash Point 92.7 °C (199.0 °F) (estimated)
Density 0.875 g/cm³ (estimated)
Solubility - Water: Insoluble- DMF: 30 mg/mL- DMSO: 30 mg/mL- Ethanol: >50 mg/mL- Chloroform: Slightly soluble- Ethyl Acetate: Slightly soluble
Storage Temperature -20°C
Stability Stable for ≥ 2 years when stored at -20°C

Biological Activity and Signaling Pathways

The primary and most well-documented biological effect of this compound is the induction of a sustained, toxic increase in cytosolic free calcium concentration ([Ca²⁺]c) in pancreatic acinar cells. This effect is considered a key mechanism in the initiation of alcoholic pancreatitis.

Calcium Dysregulation in Pancreatic Acinar Cells

At concentrations ranging from 10-100 µM, this compound induces a concentration-dependent elevation of [Ca²⁺]c. This is a multi-faceted process involving at least two distinct mechanisms:

  • Release from Intracellular Stores: Intracellularly delivered this compound triggers oscillatory increases in [Ca²⁺]c. This effect is inhibited by caffeine, a blocker of inositol trisphosphate (IP₃) receptors, but not by atropine, a muscarinic antagonist. This indicates that this compound, or a metabolite, activates IP₃ receptors on the endoplasmic reticulum, leading to the release of stored calcium.

  • Mitochondrial Dysfunction and ATP Depletion: Extracellular application of this compound leads to a more profound and sustained elevation of [Ca²⁺]c, which is associated with the depletion of endoplasmic reticulum calcium stores. This sustained increase is linked to mitochondrial depolarization, reduced NADH autofluorescence, and a significant drop in cellular ATP levels. The depletion of ATP impairs the function of Ca²⁺-ATPase pumps (e.g., SERCA) that are responsible for pumping calcium back into the endoplasmic reticulum and out of the cell, thus leading to a toxic accumulation of cytosolic calcium.

The following diagram illustrates the proposed signaling pathway for this compound-induced calcium toxicity in pancreatic acinar cells.

ethyl_palmitoleate_signaling cluster_membrane cluster_er ER Lumen cluster_cytosol cluster_mito Mitochondrion EP This compound (Extracellular) Membrane GPR120 GPR120 EP->GPR120 Binds/Activates EP_intra This compound (Intracellular) EP->EP_intra Enters cell Gq11 Gαq/11 GPR120->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Activates Ca_cyto_release Ca²⁺ IP3R->Ca_cyto_release ER Endoplasmic Reticulum Ca_ER Ca²⁺ SERCA SERCA Pump Ca_cyto_release->SERCA Pumped by Ca_cyto_toxic ↑ [Ca²⁺]cytosol (Toxic) Ca_cyto_release->Ca_cyto_toxic Mito Mitochondrion ATP_prod ATP Production Mito->ATP_prod Inhibits ATP ATP ATP_prod->ATP ATP->SERCA Fuels SERCA->ER Pumps Ca²⁺ into CellInjury Acinar Cell Injury & Death Ca_cyto_toxic->CellInjury EP_intra->Mito Impairs function

Caption: Signaling pathway of this compound-induced calcium toxicity.

GPR120 Activation

While direct binding and activation studies for this compound on G protein-coupled receptor 120 (GPR120) are limited, its precursor, palmitoleic acid, is a known agonist of this receptor. GPR120 is a receptor for long-chain fatty acids and its activation is linked to various physiological processes, including anti-inflammatory responses and metabolic regulation. In the context of pancreatic acinar cells, the activation of GPR120, which couples to Gαq/11, would be consistent with the observed IP₃-mediated calcium release. The Gαq/11 pathway activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into IP₃ and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum, triggering calcium release.

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is adapted from general methods for the lipase-catalyzed synthesis of fatty acid ethyl esters.

Materials:

  • Palmitoleic acid (≥98.5%)

  • Ethanol (anhydrous, ≥99.5%)

  • Immobilized lipase (e.g., Novozym 435 from Candida antarctica)

  • n-Hexane (or other suitable organic solvent)

  • Molecular sieves (3Å, activated)

  • Reaction vessel with magnetic stirrer and temperature control

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: In a clean, dry reaction vessel, dissolve palmitoleic acid in n-hexane. Add ethanol in a desired molar ratio to palmitoleic acid (e.g., 3:1 ethanol:palmitoleic acid).

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme loading is 5-10% (w/w) of the total substrate mass.

  • Water Removal: Add activated molecular sieves to the reaction mixture to remove the water produced during the esterification, which can inhibit the enzyme and reduce yield.

  • Reaction: Stir the mixture at a constant speed (e.g., 200 rpm) and maintain the desired temperature (e.g., 50-60°C).

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing the conversion of palmitoleic acid by gas chromatography-mass spectrometry (GC-MS) or by titrating the remaining free fatty acid.

  • Enzyme Recovery: Once the desired conversion is achieved, stop the reaction and recover the immobilized lipase by filtration. The lipase can be washed with fresh solvent and reused.

  • Purification: Remove the solvent from the filtrate using a rotary evaporator. The resulting crude this compound can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Confirm the identity and purity of the final product using GC-MS and NMR spectroscopy.

synthesis_workflow start Start reactants 1. Prepare Reactants (Palmitoleic Acid, Ethanol, Hexane) start->reactants enzyme 2. Add Immobilized Lipase & Molecular Sieves reactants->enzyme reaction 3. Stir at Controlled Temperature (e.g., 50-60°C) enzyme->reaction monitoring 4. Monitor Reaction (GC-MS or Titration) reaction->monitoring monitoring->reaction Continue reaction filtration 5. Filter to Recover Enzyme monitoring->filtration Reaction complete evaporation 6. Evaporate Solvent (Rotary Evaporator) filtration->evaporation purification 7. Purify by Column Chromatography evaporation->purification characterization 8. Characterize Product (GC-MS, NMR) purification->characterization end End characterization->end

Caption: Experimental workflow for the synthesis of this compound.

Measurement of Cytosolic Calcium in Pancreatic Acinar Cells

This protocol describes a method for measuring changes in [Ca²⁺]c in isolated pancreatic acinar cells using confocal microscopy.

Materials:

  • Isolated pancreatic acinar cells

  • HEPES-buffered saline solution

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Confocal microscope with an argon laser (488 nm excitation)

  • This compound stock solution (in DMSO or ethanol)

Procedure:

  • Cell Preparation: Isolate pancreatic acinar cells from mice or rats using established collagenase digestion methods.

  • Dye Loading: Incubate the isolated acini in HEPES-buffered saline containing 3-5 µM Fluo-4 AM and 0.02% Pluronic F-127 for 30 minutes at room temperature in the dark.

  • Washing: After incubation, wash the cells twice with fresh HEPES-buffered saline to remove excess dye.

  • Cell Plating: Plate the dye-loaded acini onto glass-bottomed imaging dishes.

  • Microscopy Setup: Place the dish on the stage of an inverted confocal microscope. Use a 40x or 60x oil-immersion objective.

  • Baseline Measurement: Acquire a baseline fluorescence recording for 1-2 minutes to ensure the cells are stable. Excite the Fluo-4 at 488 nm and collect the emission at >515 nm.

  • Stimulation: Add this compound to the imaging chamber at the desired final concentration (e.g., 10-100 µM).

  • Data Acquisition: Record the changes in fluorescence intensity over time. Images should be acquired at a rate that can resolve the expected calcium signals (e.g., every 1-5 seconds).

  • Data Analysis: Analyze the fluorescence intensity changes in individual cells or regions of interest over time. The change in fluorescence (F) relative to the initial baseline fluorescence (F₀) is used to represent the change in [Ca²⁺]c.

Implications for Drug Development

The dual role of this compound presents both challenges and opportunities for drug development. Its toxic effects on pancreatic acinar cells suggest that inhibiting its formation or blocking its downstream signaling pathways could be a therapeutic strategy for alcoholic pancreatitis. This could involve the development of specific inhibitors for the enzymes responsible for FAEE synthesis or antagonists for the receptors it activates, such as GPR120 or IP₃ receptors.

Conversely, the broader family of FAEEs and related lipid molecules are being investigated for their roles in modulating inflammation and metabolism. A deeper understanding of the specific structure-activity relationships of molecules like this compound could inform the design of novel therapeutics that selectively target these pathways for the treatment of metabolic and inflammatory diseases. The connection to GPR120, a receptor with known anti-inflammatory and insulin-sensitizing effects, is particularly intriguing in this regard.

Conclusion

This compound has evolved from being a simple biomarker of alcohol consumption to a recognized bioactive lipid mediator with significant implications for cellular health and disease. Its ability to induce calcium toxicity in pancreatic cells provides a crucial insight into the pathophysiology of alcohol-induced organ damage. Future research should focus on obtaining more detailed quantitative data on its interaction with cellular targets, further elucidating its signaling pathways, and exploring the therapeutic potential of modulating its activity. This technical guide provides a foundational resource for researchers and drug development professionals to advance our understanding of this important molecule.

References

In vivo metabolism of ethyl palmitoleate

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the In Vivo Metabolism of Ethyl Palmitoleate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, a fatty acid ethyl ester (FAEE), is formed in the body through the non-oxidative metabolism of ethanol, specifically from the esterification of ethanol with palmitoleic acid. While historically associated with the toxic effects of alcohol consumption, the in vivo metabolism of individual FAEEs, such as this compound, is a complex area of study with implications for understanding both alcohol-related pathology and the potential bioactivity of these molecules. This technical guide provides a comprehensive overview of the current state of knowledge regarding the in vivo metabolism of this compound, with a focus on its pharmacokinetic profile, the analytical methodologies used for its quantification, and its potential involvement in cellular signaling pathways. This document is intended to be a valuable resource for researchers and professionals in the fields of pharmacology, toxicology, and drug development.

In Vivo Metabolism and Pharmacokinetics of this compound

The in vivo fate of this compound is primarily dictated by the metabolic pathways common to all fatty acid ethyl esters. The predominant metabolic process is rapid hydrolysis into its constituent molecules: palmitoleic acid and ethanol.

Metabolic Pathway

Following oral administration, FAEEs undergo hydrolysis in the gastrointestinal tract, particularly in the duodenum, with limited breakdown in the stomach.[1] Upon entering the circulation, they are rapidly further degraded by various esterases present in the blood and tissues.[1]

Caption: Metabolic fate of orally administered this compound.

Pharmacokinetic Parameters

Specific pharmacokinetic data for this compound are scarce in the literature. However, studies on mixtures of fatty acid ethyl esters provide valuable insights into its likely rapid clearance from the body.

Table 1: Pharmacokinetic Parameters of Fatty Acid Ethyl Esters (FAEEs) in Rats

ParameterValueSpeciesRoute of AdministrationCommentsReference
Half-life (t½) 58 secondsRatIntravenousData for a mixture of FAEEs injected within LDL particles.[1]

Note: This data represents the combined clearance of a mixture of FAEEs and should be considered an approximation for the behavior of this compound.

The high lipophilicity of this compound suggests that it would readily distribute into tissues, particularly adipose tissue and organs with high lipid content. However, its rapid hydrolysis likely limits extensive tissue accumulation in its ester form. The primary circulating metabolites are palmitoleic acid and ethanol.

Experimental Protocols

The quantification of this compound in biological matrices is essential for pharmacokinetic and metabolic studies. The methods of choice are typically gas chromatography-mass spectrometry (GC-MS) and liquid chromatography with tandem mass spectrometry (LC-MS/MS) due to their high sensitivity and specificity.

Quantification of this compound in Biological Samples

The following is a generalized workflow for the analysis of this compound in biological samples such as plasma, serum, or tissue homogenates.

start Biological Sample (e.g., Plasma, Tissue) sample_prep Sample Preparation: - Addition of internal standard - Liquid-liquid or solid-phase extraction start->sample_prep evaporation Evaporation of Solvent sample_prep->evaporation reconstitution Reconstitution in Appropriate Solvent evaporation->reconstitution analysis GC-MS or LC-MS/MS Analysis reconstitution->analysis quantification Data Analysis and Quantification analysis->quantification

Caption: General workflow for this compound analysis.

Table 2: Performance Characteristics of Analytical Methods for FAEE Quantification

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Key Advantages
GC-MS Hair, Meconium~1-10 pg/mg~0.5 nmol/gHigh sensitivity, good for long-term exposure monitoring (hair).
LC-MS/MS Blood, PlasmaVariableVariableHigh throughput, suitable for a wide range of biological fluids.
In Vivo Experimental Design for Pharmacokinetic Studies

A representative protocol for an in vivo pharmacokinetic study of this compound in a rodent model is outlined below.

  • Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used. Animals should be cannulated (e.g., in the jugular vein) for serial blood sampling.

  • Dosing: this compound can be administered intravenously (e.g., via the tail vein) or orally (by gavage). The vehicle should be chosen carefully to ensure solubility (e.g., a lipid emulsion for IV administration).

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0, 1, 2, 5, 10, 20, 30, 60 minutes) into tubes containing an esterase inhibitor (e.g., sodium fluoride) to prevent ex vivo hydrolysis.

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Analysis: Plasma concentrations of this compound are determined using a validated GC-MS or LC-MS/MS method.

  • Pharmacokinetic Analysis: The resulting concentration-time data are analyzed using appropriate software to determine key pharmacokinetic parameters such as half-life, clearance, and volume of distribution.

Potential Signaling Pathways

The direct signaling roles of this compound are not well-established. It is widely believed that its biological effects are primarily mediated by its hydrolysis products, palmitoleic acid and ethanol. Palmitoleic acid is a known lipokine with diverse signaling properties.

cluster_palmitoleic_acid Palmitoleic Acid Signaling cluster_ethanol Ethanol Effects This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Palmitoleic Acid Palmitoleic Acid Hydrolysis->Palmitoleic Acid Ethanol Ethanol Hydrolysis->Ethanol GPCR Activation Activation of GPCRs (e.g., GPR120) Palmitoleic Acid->GPCR Activation Insulin Signaling Modulation of Insulin Signaling Palmitoleic Acid->Insulin Signaling Anti-inflammatory Effects Anti-inflammatory Effects Palmitoleic Acid->Anti-inflammatory Effects Mitochondrial Dysfunction Mitochondrial Dysfunction Ethanol->Mitochondrial Dysfunction Oxidative Stress Oxidative Stress Ethanol->Oxidative Stress

Caption: Potential downstream signaling of this compound metabolites.

Palmitoleic acid has been shown to activate G protein-coupled receptors (GPCRs), such as GPR120, which can lead to anti-inflammatory effects and improved insulin sensitivity.[2] It is therefore plausible that some of the biological effects observed after administration of this compound are attributable to the subsequent actions of palmitoleic acid. Conversely, the release of ethanol can contribute to oxidative stress and mitochondrial dysfunction, which are hallmarks of alcohol-induced tissue injury.

Conclusion and Future Directions

The in vivo metabolism of this compound is characterized by rapid and efficient hydrolysis into palmitoleic acid and ethanol. This rapid clearance means that the systemic exposure to the intact ester is likely to be very brief. The biological activity of this compound is therefore likely to be a composite of the effects of its parent compound and its metabolites.

A significant gap in the current literature is the lack of specific quantitative pharmacokinetic and tissue distribution data for this compound. Future research should focus on conducting detailed in vivo studies using radiolabeled this compound to accurately trace its metabolic fate and quantify its presence in various tissues. Furthermore, elucidating whether this compound possesses any direct signaling activity, independent of its hydrolysis products, would be a valuable contribution to the field. A deeper understanding of the in vivo behavior of this compound will be crucial for accurately assessing its role in alcohol-related pathologies and for exploring any potential therapeutic applications.

References

An In-depth Technical Guide to the Pharmacokinetic Properties of Ethyl Palmitoleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetic properties of ethyl palmitoleate. Given the limited direct research on this compound, this guide also incorporates data on its primary metabolite, palmitoleic acid, and general characteristics of fatty acid ethyl esters (FAEEs) to provide a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile.

Introduction

This compound is the ethyl ester of palmitoleic acid, a monounsaturated omega-7 fatty acid. As a member of the fatty acid ethyl ester (FAEE) class, its formation in the body is often associated with the non-oxidative metabolism of ethanol. While historically considered a biomarker for alcohol consumption, emerging research into the biological activities of its constituent fatty acid, palmitoleic acid, has generated interest in the independent pharmacological and pharmacokinetic properties of this compound. This guide synthesizes the available scientific literature to provide a detailed resource for researchers and drug development professionals.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its pharmacokinetic behavior.

PropertyValueSource
Molecular Formula C18H34O2PubChem
Molecular Weight 282.5 g/mol PubChem
Appearance Colorless or pale yellow, transparent liquidTherapeutic Goods Administration (TGA)[1]
Solubility Practically insoluble in water; very soluble in acetone, ethanol, heptane, and methanol.Therapeutic Goods Administration (TGA)[1]
IUPAC Name ethyl (Z)-hexadec-9-enoatePubChem

Pharmacokinetics: ADME Profile

The pharmacokinetic profile of this compound is largely dictated by its rapid hydrolysis in vivo.

Upon oral administration, this compound, like other FAEEs, undergoes rapid hydrolysis in the gastrointestinal (GI) tract, primarily in the duodenum.[2] This enzymatic breakdown releases its constituent molecules: palmitoleic acid and ethanol. Consequently, the systemic absorption of the intact this compound ester is expected to be very low. The bioavailability of the parent fatty acid, palmitoleic acid, is therefore of greater physiological relevance.

In silico predictions suggest that this compound has high gastrointestinal absorption potential, though this likely refers to the overall absorption of its components following hydrolysis.[3]

Due to its rapid hydrolysis in the bloodstream (half-life of approximately 58 seconds for FAEEs), significant distribution of intact this compound to tissues is unlikely following oral administration.[2] Any intact ester that does reach systemic circulation would likely be associated with lipoproteins. Following intravenous administration, FAEEs have been detected in various tissues, with adipose tissue showing potential for accumulation.

The distribution profile will be dominated by that of palmitoleic acid, which is incorporated into various lipid pools, including phospholipids, triglycerides, and cholesterol esters, and distributed throughout the body.

The primary metabolic pathway for this compound is hydrolysis, catalyzed by carboxylesterases present in the GI tract, liver, and blood. This process yields palmitoleic acid and ethanol.

  • Enzymatic Hydrolysis Workflow

EP This compound Enzyme Carboxylesterases (GI Tract, Liver, Blood) EP->Enzyme PA Palmitoleic Acid Eth Ethanol Enzyme->PA Enzyme->Eth

Metabolism of this compound.

Palmitoleic acid then enters endogenous fatty acid metabolic pathways, including β-oxidation for energy production or incorporation into complex lipids.

Signaling Pathways of Palmitoleic Acid

Given the rapid conversion of this compound to palmitoleic acid, the biological effects are likely mediated by the signaling pathways of the latter. Palmitoleic acid has been shown to modulate inflammatory responses and metabolic processes through various signaling cascades.

Palmitoleic acid has been demonstrated to have anti-inflammatory effects by modulating the Toll-like receptor 4 (TLR4) signaling pathway. It can attenuate the pro-inflammatory signaling induced by saturated fatty acids like palmitic acid, leading to a reduction in the activation of the transcription factor NF-κB and subsequent production of inflammatory cytokines.

cluster_membrane Cell Membrane TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 PA Palmitoleic Acid PA->TLR4 Inhibits NFkB NF-κB Activation MyD88->NFkB Cytokines Inflammatory Cytokine Production NFkB->Cytokines cluster_membrane Cell Membrane GPR GPR40 / GPR120 Gq Gαq GPR->Gq PA Palmitoleic Acid PA->GPR PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca Insulin Insulin Secretion Ca->Insulin

References

Potential Anti-inflammatory Effects of Ethyl Palmitoleate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethyl palmitoleate, the ethyl ester of palmitoleic acid, is emerging as a molecule of interest in the field of inflammation research. As a fatty acid ester, it shares structural similarities with endogenous signaling molecules that play crucial roles in the modulation of inflammatory pathways. This technical guide provides an in-depth overview of the current understanding of the anti-inflammatory effects of this compound and related compounds, with a focus on experimental data, detailed methodologies, and the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals investigating novel anti-inflammatory therapeutics.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory potential of this compound and its corresponding fatty acid, palmitoleic acid, has been demonstrated in various preclinical models. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vivo Anti-inflammatory Effects of Ethyl Palmitate

Experimental ModelSpeciesTreatmentDosageOutcomePercentage ChangeReference
Carrageenan-induced paw edemaRatEthyl Palmitate100 mg/kgReduction in paw edemaData not quantified[1](1)
LPS-induced endotoxemiaRatEthyl Palmitate100 mg/kgReduction in plasma TNF-αData not quantified[1](1)
LPS-induced endotoxemiaRatEthyl Palmitate100 mg/kgReduction in plasma IL-6Data not quantified[1](1)
LPS-induced endotoxemiaMouseEthyl Palmitate5 and 10 mL/kgIncreased survival rate100% survival[2](2)

Table 2: In Vitro and In Vivo Anti-inflammatory Effects of Palmitoleic Acid

Experimental ModelCell Type/SpeciesTreatmentConcentration/DosageOutcomePercentage ChangeReference
LPS-stimulated human lymphocytesHumanPalmitoleic Acid25 µMReduction in TNF-α production-23.6%[3](3)
LPS-stimulated human lymphocytesHumanPalmitoleic Acid50 µMReduction in TNF-α production-47.4%(3)
LPS-stimulated human lymphocytesHumanPalmitoleic Acid50 µMReduction in IL-2 production-64%(3)
LPS-stimulated human lymphocytesHumanPalmitoleic Acid25 µM & 50 µMReduction in IL-17A production-55.5% and -60%(3)
LPS-induced sterile air pouchRatPalmitoleic Acid100 mM (topical)Inhibition of TNF-α release-73.14%(4)
LPS-induced sterile air pouchRatPalmitoleic Acid100 mM (topical)Inhibition of IL-1β release-66.19%(4)
LPS-induced sterile air pouchRatPalmitoleic Acid100 mM (topical)Inhibition of IL-6 release-75.19%(4)
TNF-α-stimulated endothelial cellsHuman (EAHy926)Palmitoleic AcidNot specifiedDownregulation of MCP-1, IL-6, and IL-8Data not quantified(5)

Key Signaling Pathways

The anti-inflammatory effects of this compound and related fatty acids are believed to be mediated through the modulation of several key intracellular signaling pathways. These include the inhibition of pro-inflammatory pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and the activation of anti-inflammatory and metabolic regulators like Peroxisome Proliferator-Activated Receptors (PPARs) and G-protein coupled receptor 120 (GPR120).

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Palmitoleic acid has been shown to inhibit this pathway, thereby reducing the production of inflammatory mediators.(6)

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Inflammatory_Stimulus->Receptor Ethyl_Palmitoleate This compound IKK IKK Complex Ethyl_Palmitoleate->IKK Inhibition Receptor->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus Translocation IkB_NFkB->NFkB Degradation of IκB DNA DNA NFkB_nucleus->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes

NF-κB signaling pathway and proposed inhibition by this compound.
MAPK Signaling Pathway

The MAPK signaling cascade is another critical pathway involved in inflammation. It consists of a series of protein kinases that are sequentially activated, leading to the activation of transcription factors that regulate the expression of inflammatory genes. Palmitoleic acid has been shown to inhibit the activation of key MAPK proteins.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Inflammatory_Stimulus->Receptor Ethyl_Palmitoleate This compound MAPKKK MAPKKK (e.g., TAK1) Ethyl_Palmitoleate->MAPKKK Inhibition Receptor->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activation Pro_inflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Pro_inflammatory_Genes

MAPK signaling pathway and proposed inhibition by this compound.
PPAR Signaling Pathway

Peroxisome Proliferator-Activated Receptors are nuclear receptors that act as transcription factors regulating the expression of genes involved in lipid metabolism and inflammation. Activation of PPARs, particularly PPARα and PPARγ, can lead to the suppression of inflammatory responses. Palmitoleic acid has been shown to activate PPARα.(--INVALID-LINK--)

PPAR_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ethyl_Palmitoleate This compound PPAR PPAR Ethyl_Palmitoleate->PPAR Activation PPAR_RXR_Complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_Complex RXR RXR RXR->PPAR_RXR_Complex PPRE PPRE (DNA) PPAR_RXR_Complex->PPRE Anti_inflammatory_Genes Anti-inflammatory Gene Expression PPRE->Anti_inflammatory_Genes

PPAR signaling pathway and proposed activation by this compound.
GPR120 Signaling Pathway

GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a receptor for medium and long-chain fatty acids, including palmitoleic acid.(7) Activation of GPR120 can trigger anti-inflammatory signaling cascades, in part through the recruitment of β-arrestin-2, which can inhibit components of the NF-κB and MAPK pathways.

GPR120_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ethyl_Palmitoleate This compound GPR120 GPR120 Ethyl_Palmitoleate->GPR120 Activation Beta_Arrestin_2 β-Arrestin-2 GPR120->Beta_Arrestin_2 Recruitment TAK1_TAB1 TAK1-TAB1 Complex Beta_Arrestin_2->TAK1_TAB1 Inhibition NFkB_MAPK_Activation NF-κB and MAPK Activation TAK1_TAB1->NFkB_MAPK_Activation

References

The Role of Ethyl Palmitoleate in Ethanol-Induced Cell Injury: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms underlying ethanol-induced cell injury, with a specific focus on the role of ethyl palmitoleate, a non-oxidative metabolite of ethanol. This document summarizes key quantitative findings, details relevant experimental protocols, and visualizes the intricate signaling pathways involved.

Executive Summary

Ethanol-induced cellular damage is a multifaceted process involving both oxidative and non-oxidative metabolic pathways. While oxidative metabolism has been extensively studied, emerging evidence highlights the critical role of non-oxidative metabolites, particularly fatty acid ethyl esters (FAEEs), in mediating organ damage, especially in the pancreas. This compound, formed from the esterification of ethanol with palmitoleic acid, is a key FAEE implicated in this toxicity. This guide elucidates the mechanisms by which this compound and other FAEEs disrupt cellular homeostasis, leading to mitochondrial dysfunction, aberrant calcium signaling, and endoplasmic reticulum (ER) stress, ultimately culminating in cell death.

Biochemical Foundation: Non-Oxidative Ethanol Metabolism

While the majority of ingested ethanol is oxidized in the liver, a smaller but significant fraction undergoes non-oxidative metabolism in various organs, including the pancreas.[1][2][3] This pathway involves the esterification of ethanol with fatty acids, catalyzed by enzymes such as carboxylester lipase (CEL), to form FAEEs.[4][5] The pancreas has a particularly high capacity for FAEE synthesis.

The formation of this compound is a direct consequence of this metabolic route, where ethanol reacts with palmitoleic acid.

Ethanol Ethanol FAEE_Synthase FAEE Synthases (e.g., Carboxylester Lipase) Ethanol->FAEE_Synthase Palmitoleic_Acid Palmitoleic Acid Palmitoleic_Acid->FAEE_Synthase Ethyl_Palmitoleate This compound FAEE_Synthase->Ethyl_Palmitoleate Esterification

Biochemical pathway for this compound formation.

Core Mechanisms of this compound-Induced Cell Injury

FAEEs, including this compound, are lipophilic and can accumulate in cellular membranes, particularly mitochondrial membranes, initiating a cascade of cytotoxic events.

Mitochondrial Dysfunction

A primary target of FAEEs is the mitochondrion. The accumulation of these esters in the mitochondrial membrane leads to uncoupling of oxidative phosphorylation, a decrease in the mitochondrial membrane potential, and a subsequent fall in ATP synthesis. This energy depletion impairs cellular processes reliant on ATP, such as ion pumps.

Disruption of Calcium Homeostasis

FAEEs induce a sustained, toxic elevation of intracellular calcium concentration ([Ca2+]c). This is achieved through two principal mechanisms:

  • Release from the Endoplasmic Reticulum: FAEEs trigger the release of Ca2+ from the ER stores via inositol trisphosphate (IP3) receptors.

  • Impaired Ca2+ Extrusion: The FAEE-induced depletion of ATP compromises the function of Ca2+-ATPase pumps in the plasma membrane and the sarcoplasmic/endoplasmic reticulum (SERCA) pumps, which are responsible for removing Ca2+ from the cytosol.

The resulting Ca2+ overload further exacerbates mitochondrial dysfunction and can activate degradative enzymes.

Endoplasmic Reticulum (ER) Stress

The disruption of ER calcium homeostasis and the accumulation of unfolded or misfolded proteins can trigger the unfolded protein response (UPR), a hallmark of ER stress. Chronic or severe ER stress can shift the UPR from a pro-survival to a pro-apoptotic response, mediated by factors such as CHOP (C/EBP homologous protein).

The following diagram illustrates the interconnected signaling pathways leading to cell injury.

cluster_Metabolism Non-Oxidative Ethanol Metabolism cluster_Cellular_Targets Cellular Targets and Responses cluster_Downstream_Effects Downstream Effects Ethanol Ethanol Ethyl_Palmitoleate This compound (FAEEs) Ethanol->Ethyl_Palmitoleate FAEE Synthases Fatty_Acids Fatty Acids (e.g., Palmitoleic Acid) Fatty_Acids->Ethyl_Palmitoleate FAEE Synthases Mitochondria Mitochondria Ethyl_Palmitoleate->Mitochondria ER Endoplasmic Reticulum Ethyl_Palmitoleate->ER Mito_Dysfunction Mitochondrial Dysfunction Mitochondria->Mito_Dysfunction Ca2_Stores ER Ca2+ Stores ER->Ca2_Stores ER_Stress ER Stress (UPR) ER->ER_Stress Ca2_Overload Cytosolic Ca2+ Overload Ca2_Stores->Ca2_Overload Ca2+ Release (IP3R) ATP_Depletion ATP Depletion Mito_Dysfunction->ATP_Depletion Apoptosis_Necrosis Apoptosis / Necrosis Mito_Dysfunction->Apoptosis_Necrosis ATP_Depletion->Ca2_Overload Impaired Ca2+ Pumping Ca2_Overload->Mito_Dysfunction Exacerbates Ca2_Overload->Apoptosis_Necrosis ER_Stress->Apoptosis_Necrosis

Signaling pathways in FAEE-induced cell injury.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the effects of this compound (or related FAEEs) and ethanol on cellular injury markers.

Table 1: In Vitro Effects of Palmitoleic Acid Ethyl Ester (POAEE) on Pancreatic Acinar Cell Death

Concentration of POAEEApoptosis (%)Necrosis (%)
Control0.4%10.8%
200 µM10.8%41.5%

Table 2: Effects of Ethanol and Palmitoleic Acid (POA) on Pancreatic Acinar Cell Death with Oxidative Metabolism Inhibition

TreatmentApoptotic Cell Death (%)Necrotic Cell Death (%)
Control1.4%4.1%
Ethanol (10mM) + POA (20µM) + 4-MP (100µM)9.5%25.3%
4-MP (4-methylpyrazole) is an inhibitor of oxidative ethanol metabolism.

Table 3: Effect of FAEEs on Trypsin Activity in Human Pancreatic Tissue

FAEE ConcentrationTrypsin Activity (vs. Control)
10 µMp = 0.02
50 µMp = 0.03

Table 4: Ethanol-Induced Apoptosis in AR42J Cells

Ethanol ConcentrationApoptosis (%)
Control5%
200 mg%10%
400 mg%12%
800 mg%13%

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on FAEE-induced cell injury.

Isolation of Pancreatic Acinar Cells
  • Animal Model: Male CD1 mice are typically used.

  • Euthanasia and Pancreas Excision: Mice are euthanized by cervical dislocation, and the pancreas is promptly removed.

  • Digestion: The pancreas is minced and incubated in a solution containing collagenase at 37°C with gentle shaking.

  • Dispersion: The digested tissue is gently triturated through pipettes of decreasing tip diameter to release individual acini.

  • Filtration and Washing: The cell suspension is filtered through a nylon mesh and washed multiple times by centrifugation and resuspension in a buffered solution.

  • Cell Culture: Isolated acini are cultured in a suitable medium for subsequent experiments.

Measurement of Intracellular Calcium ([Ca2+]c)
  • Dye Loading: Isolated pancreatic acinar cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark.

  • Confocal Microscopy: The cells are then transferred to a perfusion chamber on the stage of a confocal microscope.

  • Stimulation: A baseline fluorescence is recorded before the addition of this compound or other stimuli.

  • Image Acquisition: Changes in fluorescence intensity, corresponding to changes in [Ca2+]c, are recorded over time.

  • Data Analysis: The fluorescence intensity is normalized to the baseline to quantify the relative changes in [Ca2+]c.

Assessment of Apoptosis and Necrosis
  • Cell Treatment: Pancreatic acinar cells are treated with varying concentrations of this compound for a specified duration.

  • Staining: Cells are co-stained with:

    • Annexin V-FITC: Binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells.

    • Propidium Iodide (PI): A fluorescent nucleic acid stain that can only enter cells with a compromised membrane, indicative of necrosis.

  • Flow Cytometry or Fluorescence Microscopy: The stained cells are analyzed by flow cytometry or fluorescence microscopy to quantify the percentage of live, apoptotic, and necrotic cells.

In Vivo Model of FAEE-Induced Acute Pancreatitis
  • Animal Model: Male Swiss mice are commonly used.

  • Induction: Acute pancreatitis is induced by intraperitoneal injections of ethanol (e.g., 1.35 g/kg) in combination with palmitoleic acid (e.g., 150 mg/kg).

  • Sample Collection: At a specified time point (e.g., 24 hours) after induction, mice are euthanized, and blood and pancreas tissue are collected.

  • Biochemical Analysis: Serum amylase and lipase levels are measured as markers of pancreatic injury.

  • Histological Analysis: Pancreatic tissue is fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess for edema, inflammation, and necrosis.

  • Myeloperoxidase (MPO) Assay: MPO activity in pancreatic tissue is measured as an indicator of neutrophil infiltration.

The following diagram outlines a general experimental workflow for studying FAEE-induced cell injury.

cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies Cell_Isolation Isolation of Pancreatic Acinar Cells Cell_Treatment Treatment with this compound Cell_Isolation->Cell_Treatment Ca_Imaging Intracellular Ca2+ Imaging Cell_Treatment->Ca_Imaging Mito_Potential Mitochondrial Membrane Potential Assay Cell_Treatment->Mito_Potential Cell_Death_Assay Apoptosis/Necrosis Assay (Flow Cytometry) Cell_Treatment->Cell_Death_Assay Animal_Model Mouse Model of Acute Pancreatitis Induction Injection of Ethanol + Palmitoleic Acid Animal_Model->Induction Sample_Collection Blood and Pancreas Collection Induction->Sample_Collection Serum_Analysis Serum Amylase/Lipase Analysis Sample_Collection->Serum_Analysis Histology Histological Examination (H&E Staining) Sample_Collection->Histology MPO_Assay MPO Assay Sample_Collection->MPO_Assay

References

The Cellular Signaling Functions of Ethyl Palmitoleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl palmitoleate, a fatty acid ethyl ester (FAEE) formed from the non-oxidative metabolism of ethanol and palmitoleic acid, has emerged as a significant bioactive lipid that modulates critical cellular signaling pathways. Primarily recognized for its role in ethanol-induced organ damage, particularly in the pancreas, the signaling functions of this compound center on the disruption of intracellular calcium homeostasis, leading to mitochondrial dysfunction and culminating in cell death. This technical guide provides a comprehensive overview of the known cellular signaling mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows. Understanding these signaling cascades is crucial for researchers investigating alcohol-related pathologies and for professionals in drug development targeting pathways involved in cellular stress and calcium signaling.

Introduction

Fatty acid ethyl esters (FAEEs) are non-oxidative metabolites of ethanol that are formed by the esterification of fatty acids with ethanol. Among these, this compound is a prominent species, particularly in tissues with high fatty acid content and ethanol metabolism, such as the pancreas and liver. While initially identified as biomarkers for alcohol consumption, it is now evident that FAEEs, including this compound, are not mere byproducts but active signaling molecules that can profoundly impact cellular function and viability. The lipophilic nature of this compound allows it to readily traverse cellular membranes, initiating a cascade of intracellular events. This guide will delve into the core signaling pathways modulated by this compound, with a primary focus on its well-documented effects on intracellular calcium signaling and subsequent cellular demise.

Core Cellular Signaling Pathway of this compound

The principal and most characterized signaling function of this compound is the induction of a sustained and pathological elevation of cytosolic calcium concentration ([Ca²⁺]i). This disruption of calcium homeostasis is a central event that triggers a cascade of downstream detrimental effects.

Initial Calcium Release from the Endoplasmic Reticulum

Upon entering the cell, this compound primarily targets the endoplasmic reticulum (ER), a major intracellular calcium store. It induces the release of stored calcium into the cytosol through the activation of inositol trisphosphate (IP3) receptors [1]. While the precise upstream mechanism leading to IP3 generation in response to this compound is not fully elucidated, this initial burst of calcium from the ER is a critical initiating event.

Mitochondrial Dysfunction and ATP Depletion

The sudden and significant increase in cytosolic calcium leads to its uptake by mitochondria. This mitochondrial calcium overload has severe consequences for mitochondrial function. It leads to the depolarization of the mitochondrial membrane potential and uncouples oxidative phosphorylation, resulting in a sharp decline in cellular ATP production[1][2].

Impairment of Calcium Efflux and Sustained Calcium Overload

The depletion of cellular ATP directly impacts the activity of ATP-dependent ion pumps, most notably the plasma membrane Ca²⁺-ATPase (PMCA) . The PMCA is crucial for extruding excess calcium from the cell to maintain low resting cytosolic levels. The impairment of PMCA function due to ATP depletion prevents the efficient clearance of the initial calcium wave, leading to a sustained and toxic elevation of intracellular calcium[3].

Induction of Cell Death

The combination of sustained high cytosolic calcium and mitochondrial dysfunction creates a cytotoxic environment that ultimately triggers programmed cell death (apoptosis) and necrosis. Calcium overload can activate various calcium-dependent enzymes, including proteases and phospholipases, that contribute to cellular damage. Furthermore, mitochondrial dysfunction can lead to the release of pro-apoptotic factors. In pancreatic acinar cells, this cascade of events is a key mechanism underlying alcohol-induced pancreatitis[4].

Quantitative Data on this compound's Cellular Effects

The following table summarizes the quantitative data available on the cellular effects of this compound, primarily from studies on pancreatic acinar cells.

Parameter Cell Type Concentration Range Observed Effect Reference
Intracellular Calcium ([Ca²⁺]i)Pancreatic Acinar Cells10-100 µMSustained, concentration-dependent increase
Cell ViabilityPancreatic Acinar Cells10-100 µMInduction of necrosis
Mitochondrial FunctionPancreatic Acinar Cells10-100 µMMitochondrial membrane depolarization, ATP depletion
PMCA ActivityPancreatic Acinar Cells50-100 µM (for palmitoleic acid)Inhibition
ApoptosisHuman Pancreatic Acinar TissueNot specified for this compound aloneInduction of apoptosis by FAEEs

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the cellular signaling functions of this compound.

Measurement of Intracellular Calcium Concentration ([Ca²⁺]i)

This protocol describes the use of the fluorescent calcium indicator Fluo-4 AM to measure changes in cytosolic calcium in response to this compound.

Materials:

  • Fluo-4 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • This compound stock solution (in DMSO or ethanol)

  • Cultured cells (e.g., pancreatic acinar cells, HepG2) on glass-bottom dishes

  • Fluorescence microscope with appropriate filter sets for Fluo-4 (Excitation ~494 nm, Emission ~516 nm)

Procedure:

  • Preparation of Fluo-4 AM Loading Solution:

    • Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.

    • Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.

    • On the day of the experiment, prepare the loading buffer by diluting the Fluo-4 AM stock solution to a final concentration of 2-5 µM in HBSS. To aid in dye solubilization, pre-mix the Fluo-4 AM stock with an equal volume of the 20% Pluronic F-127 solution before adding to the HBSS.

  • Cell Loading:

    • Wash the cultured cells twice with pre-warmed HBSS.

    • Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

    • After incubation, wash the cells three times with pre-warmed HBSS to remove excess dye.

    • Add fresh pre-warmed HBSS to the cells.

  • Image Acquisition:

    • Mount the dish on the fluorescence microscope stage.

    • Acquire a baseline fluorescence image before the addition of this compound.

    • Add this compound at the desired final concentration to the cells.

    • Immediately begin time-lapse imaging to record the changes in Fluo-4 fluorescence over time.

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to individual cells.

    • Measure the mean fluorescence intensity within each ROI for each time point.

    • Normalize the fluorescence intensity (F) to the baseline fluorescence (F₀) to obtain the F/F₀ ratio, which represents the relative change in intracellular calcium.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol describes the use of the potentiometric dye Tetramethylrhodamine, Ethyl Ester (TMRE) to assess changes in mitochondrial membrane potential.

Materials:

  • TMRE

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) - as a positive control for depolarization

  • Cultured cells

  • Fluorescence microscope or plate reader with appropriate filters (Excitation ~549 nm, Emission ~575 nm)

Procedure:

  • Cell Staining:

    • Culture cells on a suitable imaging plate.

    • Treat cells with this compound at the desired concentrations for the desired duration. Include a vehicle control and a positive control group to be treated with CCCP (e.g., 10 µM for 10 minutes at the end of the experiment).

    • Add TMRE to the culture medium at a final concentration of 25-100 nM and incubate for 20-30 minutes at 37°C.

  • Image or Data Acquisition:

    • Wash the cells with pre-warmed PBS.

    • Acquire fluorescence images using a fluorescence microscope or measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • For microscopy, quantify the mean fluorescence intensity of TMRE in the mitochondrial regions of the cells.

    • For plate reader-based assays, compare the fluorescence intensity of this compound-treated cells to that of the vehicle control and the CCCP-treated positive control. A decrease in TMRE fluorescence indicates mitochondrial membrane depolarization.

Detection of Apoptosis by Annexin V Staining

This protocol describes the use of Annexin V-FITC and Propidium Iodide (PI) staining to detect apoptosis and necrosis by flow cytometry.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Cultured cells

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Treat cells with this compound at various concentrations for the desired time. Include a vehicle-treated control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.

    • Analyze the data to distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.

Western Blot Analysis of Signaling Proteins

This protocol provides a general framework for analyzing the phosphorylation status or expression levels of proteins involved in signaling pathways potentially affected by this compound (e.g., ER stress markers, apoptosis-related proteins).

Materials:

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-JNK, anti-cleaved caspase-3, anti-CHOP)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with this compound as required.

    • Wash cells with cold PBS and lyse them in ice-cold lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Detect the chemiluminescent signal using an appropriate imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualization of Signaling Pathways and Workflows

Cellular Signaling Pathway of this compound

Ethyl_Palmitoleate_Signaling EP This compound CellMembrane Cell Membrane EP->CellMembrane IP3R IP3 Receptor EP->IP3R Activates ER Endoplasmic Reticulum CellMembrane->ER Enters Cell Ca_Cytosol [Ca²⁺]i ↑ IP3R->Ca_Cytosol Ca²⁺ Release Ca_ER Ca²⁺ Mito Mitochondrion Ca_Cytosol->Mito Enters Mito_Ca Ca²⁺ Uptake Ca_Cytosol->Mito_Ca Apoptosis Apoptosis / Necrosis Ca_Cytosol->Apoptosis Mito_Dys Mitochondrial Dysfunction Mito_Ca->Mito_Dys ATP_Dep ATP Depletion Mito_Dys->ATP_Dep Mito_Dys->Apoptosis PMCA_Inhib PMCA Inhibition ATP_Dep->PMCA_Inhib PMCA PMCA Sust_Ca Sustained [Ca²⁺]i Overload PMCA_Inhib->Sust_Ca Sust_Ca->Apoptosis

Caption: this compound signaling cascade leading to cell death.

Experimental Workflow: [Ca²⁺]i Measurement

Calcium_Imaging_Workflow Start Start: Culture Cells Load Load with Fluo-4 AM Start->Load Wash1 Wash to Remove Dye Load->Wash1 Baseline Acquire Baseline Fluorescence Wash1->Baseline Treat Add this compound Baseline->Treat Image Time-Lapse Imaging Treat->Image Analyze Data Analysis (F/F₀) Image->Analyze End End: [Ca²⁺]i Profile Analyze->End Logical_Relationships EP This compound Exposure ER_Ca_Release ER Ca²⁺ Release via IP3R EP->ER_Ca_Release Initial_Ca_Spike Initial [Ca²⁺]i Spike ER_Ca_Release->Initial_Ca_Spike Mito_Ca_Uptake Mitochondrial Ca²⁺ Uptake Initial_Ca_Spike->Mito_Ca_Uptake Mito_Dysfunction Mitochondrial Dysfunction Mito_Ca_Uptake->Mito_Dysfunction ATP_Loss ATP Depletion Mito_Dysfunction->ATP_Loss Cell_Death Cell Death Mito_Dysfunction->Cell_Death PMCA_Failure PMCA Failure ATP_Loss->PMCA_Failure Sustained_Ca Sustained [Ca²⁺]i Overload PMCA_Failure->Sustained_Ca Sustained_Ca->Cell_Death

References

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of Ethyl Palmitoleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl palmitoleate (C18H34O2, MW: 282.46 g/mol ) is a fatty acid ethyl ester (FAEE) formed by the esterification of palmitoleic acid and ethanol.[1][2] As a non-oxidative metabolite of ethanol, the detection and quantification of this compound, along with other FAEEs, can serve as a biomarker for alcohol consumption.[3][4][5] Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific analytical technique widely employed for the analysis of this compound in various biological matrices. These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound using GC-MS.

Experimental Protocols

Sample Preparation

The following protocol outlines a general procedure for the extraction of this compound from biological samples such as hair or urine. It is crucial to use glassware and high-purity solvents to minimize contamination.

Materials:

  • Methanol (GC grade)

  • n-Heptane (GC grade)

  • Internal Standard (IS) solution (e.g., deuterated ethyl palmitate or ethyl heptadecanoate in an appropriate solvent)

  • Vortex mixer

  • Centrifuge

  • Glass test tubes

  • GC vials with inserts

Procedure:

  • Sample Collection: Collect the desired biological sample (e.g., 20-50 mg of hair, 1-2 mL of urine) in a clean glass container.

  • Decontamination (for hair samples): Wash the hair sample sequentially with deionized water and n-heptane to remove external contaminants. Allow the hair to dry completely.

  • Homogenization/Extraction:

    • For Hair: Cut the washed and dried hair into small pieces (approx. 1 mm). In a glass vial, add the hair sample, a known amount of the internal standard solution, and an appropriate volume of an extraction solvent like n-heptane or a mixture of solvents.

    • For Urine: To a glass tube, add the urine sample and the internal standard solution. Perform a liquid-liquid extraction by adding an immiscible organic solvent such as n-heptane.

  • Vortexing and Centrifugation: Vortex the sample mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction of the analyte. Centrifuge the sample at a sufficient speed and duration to achieve phase separation.

  • Supernatant Transfer: Carefully transfer the organic supernatant containing the this compound and internal standard to a clean GC vial with an insert.

  • Evaporation and Reconstitution (Optional): If pre-concentration is required, the solvent can be evaporated under a gentle stream of nitrogen, and the residue can be reconstituted in a smaller volume of a suitable solvent.

  • Analysis: The sample is now ready for injection into the GC-MS system.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of this compound. These may need to be optimized depending on the specific instrument and column used.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 6890N GC with 5973 MS detector or similar).

GC Conditions:

ParameterValue
Column DB-5MS, HP-5, or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate (e.g., 1.0 mL/min)
Injector Temperature 250 - 260 °C
Injection Mode Splitless
Injection Volume 1 µL
Oven Temperature Program Initial temperature of 60-70°C, hold for 1-3 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C, and hold for a few minutes.

MS Conditions:

ParameterValue
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Interface Temperature 280 °C
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan

For quantitative analysis in SIM mode, the characteristic fragment ion of ethyl palmitate at m/z 88 is often used.

Data Presentation

The following table summarizes quantitative data for the GC-MS analysis of ethyl palmitate, a structurally similar and often co-analyzed FAEE, which can provide an expected range of performance for this compound analysis.

ParameterEthyl PalmitateReference
Calibration Curve Equation y = 0.2035x + 1.0465
Correlation Coefficient (R²) 0.9886
Limit of Detection (LOD) 0.005 - 0.009 ng/mg (in hair)
Limit of Quantitation (LOQ) 0.016 - 0.025 ng/mg (in hair)
Retention Time Approximately 18 minutes (under specific conditions)

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing SampleCollection 1. Sample Collection (e.g., Hair, Urine) Decontamination 2. Decontamination (for hair samples) SampleCollection->Decontamination Extraction 3. Homogenization & Addition of Internal Standard Decontamination->Extraction Centrifugation 4. Vortexing & Centrifugation Extraction->Centrifugation Transfer 5. Supernatant Transfer Centrifugation->Transfer GC_Injection 6. Injection into GC-MS Transfer->GC_Injection Separation 7. Chromatographic Separation GC_Injection->Separation Detection 8. Mass Spectrometric Detection Separation->Detection Peak_Integration 9. Peak Integration Detection->Peak_Integration Quantification 10. Quantification using Internal Standard Peak_Integration->Quantification Reporting 11. Reporting of Results Quantification->Reporting Fragmentation molecular_ion Molecular Ion (M+) [R-CO-O-CH2CH3]+ fragment1 Acylium Ion [R-CO]+ molecular_ion->fragment1 Cleavage of O-CH2 bond fragment2 McLafferty Rearrangement Product (e.g., m/z 88 for ethyl esters) molecular_ion->fragment2 γ-hydrogen rearrangement fragment3 Loss of Ethoxy Group [R-CO]+ molecular_ion->fragment3 α-cleavage

References

Application Notes: Extraction of Ethyl Palmitoleate from Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethyl palmitoleate is a fatty acid ethyl ester (FAEE) formed through the non-oxidative metabolism of ethanol, primarily in the liver and pancreas, via the esterification of ethanol with palmitic acid.[1] Historically recognized as a marker for ethanol consumption and implicated in alcohol-induced organ damage, recent research has unveiled its role in modulating inflammatory signaling pathways.[1][2] Accurate quantification of this compound in biological tissues is crucial for researchers in toxicology, pharmacology, and drug development to understand its physiological and pathological roles.

A significant challenge in the extraction of this compound is the potential for artefactual formation. The use of ethanol-containing solvents during the extraction process can lead to the non-enzymatic esterification of fatty acids, resulting in falsely elevated FAEE levels.[3][4] Therefore, protocols must be carefully designed to either use alcohol-free solvents or to rapidly deactivate enzymatic activity.

This document provides detailed protocols for the extraction of this compound from tissues using two primary methods: a modified liquid-liquid extraction (LLE) based on the Folch method, and a solid-phase extraction (SPE) method for purification. A specialized headspace solid-phase microextraction (HS-SPME) protocol for hair samples is also included.

Experimental Workflow

The general workflow for this compound extraction and analysis involves several key stages, from sample preparation to final quantification.

Ethyl_Palmitoleate_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Tissue Tissue Collection (Fresh or Frozen at -80°C) Homogenize Homogenization (e.g., in PBS with protease inhibitors) Tissue->Homogenize LLE Liquid-Liquid Extraction (e.g., Folch Method with CHCl3:MeOH) Homogenize->LLE Primary Extraction SPE Solid-Phase Extraction (for Cleanup & Isolation) LLE->SPE Purification Evaporation Solvent Evaporation (under Nitrogen) LLE->Evaporation Direct Analysis Path SPE->Evaporation Reconstitution Reconstitution in Appropriate Solvent Evaporation->Reconstitution Quantification Quantification (GC-MS or LC-MS/MS) Reconstitution->Quantification

Caption: General workflow for this compound extraction.

Protocol 1: Liquid-Liquid Extraction (LLE) for General Tissues

This protocol is adapted from the classic Folch method, which is widely used for total lipid extraction. Modifications are included to minimize artefactual FAEE formation.

Materials:

  • Tissue sample (10-50 mg)

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • 0.9% NaCl or 0.88% KCl solution

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Internal Standard (e.g., [¹³C₁₆]palmitic acid or pentadecanoic acid)

  • Glass homogenization tubes

  • Centrifuge capable of handling glass tubes

  • Nitrogen gas evaporator

Procedure:

  • Sample Preparation: Weigh 10-50 mg of fresh or rapidly frozen tissue. Place the tissue in a glass homogenization tube on ice. To prevent degradation, all tissues should be processed immediately after collection or rapidly frozen in liquid nitrogen and stored at -80°C.

  • Homogenization: Add 1 mL of ice-cold PBS containing protease inhibitors. Homogenize the tissue thoroughly using a mechanical homogenizer.

  • Lipid Extraction:

    • To the homogenate, add 3.75 mL of a 2:1 (v/v) chloroform:methanol mixture. It is crucial that the solvent mixture contains an internal standard for accurate quantification.

    • Vortex the mixture vigorously for 3 minutes.

    • Add 1.25 mL of 0.9% NaCl solution to induce phase separation. Vortex again for 1 minute.

  • Phase Separation: Centrifuge the tubes at 2,000 x g for 10 minutes at 4°C to separate the layers. Two distinct phases will form: an upper aqueous/methanol phase and a lower organic (chloroform) phase containing the lipids.

  • Collection: Carefully collect the lower chloroform layer using a glass Pasteur pipette and transfer it to a clean glass tube. Be cautious not to disturb the protein interface between the layers.

  • Drying and Storage: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen. The dried lipid extract can be stored at -80°C until further analysis.

  • Reconstitution: Before analysis, reconstitute the dried lipid extract in a known volume of an appropriate solvent (e.g., hexane or iso-octane) suitable for GC-MS or LC-MS/MS analysis.

Note on Artefacts: To completely eliminate the risk of artefactual formation of ethyl esters, initial extraction can be performed with alcohol-free solvents like acetone, diethyl ether, or hexane. However, the chloroform:methanol system is highly efficient for total lipid recovery. The key is to ensure rapid homogenization and enzyme deactivation.

Protocol 2: Solid-Phase Extraction (SPE) for FAEE Purification

SPE is used to isolate FAEEs from other lipid classes in the total lipid extract obtained from LLE, thereby reducing matrix interference during analysis.

Materials:

  • Dried lipid extract from Protocol 1

  • SPE cartridges (e.g., Aminopropyl-silica or Silica)

  • Hexane

  • Diethyl ether

  • SPE vacuum manifold

Procedure:

  • Cartridge Conditioning: Condition an aminopropyl-silica SPE cartridge by washing it with 5 mL of hexane. Do not allow the cartridge to dry out.

  • Sample Loading: Reconstitute the dried lipid extract from Protocol 1 in a small volume of hexane (e.g., 200 µL). Load the sample onto the conditioned SPE cartridge.

  • Elution:

    • Elute the FAEEs and cholesteryl esters from the column using hexane. Collect this fraction.

    • Other lipid classes like free fatty acids and phospholipids will be retained on the column.

  • Drying and Analysis: Evaporate the collected hexane fraction under a stream of nitrogen. Reconstitute the purified FAEE fraction in a suitable solvent for GC-MS or LC-MS/MS analysis.

Protocol 3: Headspace Solid-Phase Microextraction (HS-SPME) for Hair

This protocol is optimized for the extraction of ethyl palmitate from hair, a matrix used to evaluate chronic ethanol consumption.

Materials:

  • Hair sample (20 mg)

  • SPME fiber (e.g., PDMS-DVB, 65 µm)

  • Headspace vials (20 mL)

  • GC-MS system with an SPME inlet

Procedure:

  • Sample Preparation: Decontaminate hair samples by washing with dichloromethane. Dry the hair and cut it into small segments. Weigh 20 mg of the hair into a 20 mL headspace vial.

  • Extraction:

    • Place the vial in a heating block.

    • Expose the SPME fiber to the headspace of the vial under the following optimized conditions:

      • Incubation Temperature: 94°C

      • Pre-adsorption Time: 6 minutes

      • Extraction Time: 60 minutes

  • Analysis: After extraction, immediately transfer the SPME fiber to the GC-MS injector for thermal desorption and analysis.

Quantitative Data Summary

The following tables summarize quantitative data reported in the literature for FAEE extraction and detection.

Table 1: SPE Method Performance for FAEEs

Analyte Matrix SPE Sorbent Recovery Rate (%) Limit of Detection (LOD) Reference
Ethyl Oleate Standard Lipid Mix Aminopropyl-silica 70 ± 3 Not Reported
Four FAEEs* Olive Oil Silica (Si) 93.8 - 104.0 0.78 - 1.11 mg/kg

*Includes ethyl palmitate, ethyl linoleate, ethyl oleate, and ethyl stearate.

Table 2: this compound & Other FAEE Concentrations in Biological Samples

Analyte Matrix Condition Mean Peak Concentration (± SD/SEM) Reference
Ethyl Palmitate Human Blood Post-ethanol ingestion 144 ± 35 ng/mL
Ethyl Oleate Human Blood Post-ethanol ingestion 125 ± 55 ng/mL
Total FAEEs Human Blood Post-ethanol ingestion 344 ± 91 ng/mL
Ethyl Palmitate Human Hair N/A (Linear Range) 0.05 - 3 ng/mg

| Total FAEEs | Adipose Tissue (Post-Mortem) | Chronic Alcoholics | 300 ± 46 nmol/g | |

Signaling Pathway Involvement

This compound is formed from the reaction of ethanol and palmitic acid. It has been shown to have downstream effects, including the modulation of inflammatory pathways. For instance, it can increase fetuin-A levels, which in turn can dampen Toll-like receptor 4 (TLR4) signaling.

Ethyl_Palmitoleate_Signaling Ethanol Ethanol FAEE_Synthase FAEE Synthases Ethanol->FAEE_Synthase PalmiticAcid Palmitic Acid PalmiticAcid->FAEE_Synthase EthylPalm This compound FAEE_Synthase->EthylPalm Esterification FetuinA Fetuin-A EthylPalm->FetuinA Increases TLR4 TLR4 Signaling FetuinA->TLR4 Inhibits Inflammation Pro-inflammatory Cytokine Release (TNF-α, IL-6) TLR4->Inflammation Activates

Caption: Formation and signaling role of this compound.

References

In Vitro Bioactivity of Ethyl Palmitoleate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the in vitro bioactivity of ethyl palmitoleate, a fatty acid ester with emerging therapeutic potential. While direct in vitro data on this compound is limited, this document leverages findings on its precursor, palmitoleic acid, to provide detailed protocols for assessing its effects on key cellular processes, including inflammation, metabolism, and proliferation.

Anti-Inflammatory Activity

This compound is suggested to possess anti-inflammatory properties, primarily through the modulation of the NF-κB signaling pathway and the reduction of pro-inflammatory cytokine production. In vivo studies have demonstrated that ethyl palmitate can attenuate the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1] The following assays can be employed to quantify these effects in a cell-based setting.

Quantitative Data Summary: Anti-Inflammatory Effects of Palmitoleate
Cell LineTreatmentAssayTargetResultReference
Mouse Bone Marrow-Derived Macrophages (BMDMs)Palmitoleate (200 µM) + LPS (10 ng/mL)qPCRTNF-α mRNASignificant decrease vs. LPS alone[1]
Mouse Bone Marrow-Derived Macrophages (BMDMs)Palmitoleate (200 µM) + LPS (10 ng/mL)qPCRIL-6 mRNASignificant decrease vs. LPS alone[1]
Mouse Bone Marrow-Derived Macrophages (BMDMs)Palmitoleate (200 µM) + LPS (10 ng/mL)qPCRIL-1β mRNASignificant decrease vs. LPS alone

Metabolic Regulation

This compound may play a role in metabolic regulation through the activation of key metabolic sensors like AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα). Activation of these pathways can lead to increased fatty acid oxidation and improved insulin sensitivity.

Quantitative Data Summary: Metabolic Effects of Palmitoleate and Related Compounds

The following table provides quantitative data on the activation of metabolic signaling pathways by palmitoleate and a related compound, palmitoylethanolamide.

Cell LineTreatmentAssayTargetResultReference
Mouse Bone Marrow-Derived Macrophages (BMDMs)Palmitoleate (0.5 mM)Western Blotp-AMPKαIncreased phosphorylation
HeLa cellsPalmitoylethanolamideLuciferase Reporter AssayPPARαEC50: 3.1 ± 0.4 µM

Cellular Proliferation

The impact of this compound on cellular proliferation is an area of active investigation. Assays that measure cell viability and proliferation can elucidate its potential as an anti-cancer agent or its effects on normal cell growth.

Quantitative Data Summary: Cytotoxic Effects

Currently, there is a lack of specific IC50 values for the cytotoxic effects of this compound in the scientific literature. Researchers are encouraged to perform dose-response studies to determine the IC50 in their cell lines of interest.

Experimental Protocols

Protocol 1: Preparation of this compound for Cell Culture

Objective: To prepare a stock solution of this compound complexed with bovine serum albumin (BSA) for use in cell culture experiments.

Materials:

  • This compound

  • Ethanol, 200 proof

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile phosphate-buffered saline (PBS)

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes

  • Water bath

  • Vortex mixer

Procedure:

  • Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS.

  • Prepare a 100 mM stock solution of this compound in 100% ethanol.

  • Warm the 10% BSA solution to 37°C in a water bath.

  • In a sterile tube, slowly add the this compound stock solution to the warm BSA solution while vortexing to achieve the desired final stock concentration (e.g., 5 mM). The molar ratio of fatty acid to BSA should be between 3:1 and 6:1 for optimal complexing.

  • Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for the formation of the this compound-BSA complex.

  • Sterilize the final solution by passing it through a 0.22 µm syringe filter.

  • Prepare working concentrations by diluting the stock solution in the appropriate cell culture medium. A vehicle control containing the same concentration of ethanol and BSA should be prepared.

Protocol 2: Cell Viability and Proliferation Assay (MTT Assay)

Objective: To determine the effect of this compound on cell viability and proliferation.

Materials:

  • Cells of interest (e.g., cancer cell lines, normal cell lines)

  • 96-well cell culture plates

  • This compound-BSA complex (from Protocol 1)

  • Vehicle control (BSA + ethanol)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Remove the medium and replace it with fresh medium containing various concentrations of the this compound-BSA complex or the vehicle control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Quantification of Pro-Inflammatory Cytokines (ELISA)

Objective: To measure the effect of this compound on the secretion of pro-inflammatory cytokines (TNF-α and IL-6) from lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7, THP-1)

  • 24-well cell culture plates

  • This compound-BSA complex (from Protocol 1)

  • Lipopolysaccharide (LPS)

  • Commercial ELISA kits for TNF-α and IL-6

  • Microplate reader

Procedure:

  • Seed macrophages in a 24-well plate and differentiate if necessary (e.g., THP-1 cells with PMA).

  • Pre-treat the cells with various concentrations of the this compound-BSA complex for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours. Include a vehicle control group without LPS stimulation.

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

  • Measure the absorbance and calculate the cytokine concentrations based on the standard curve.

Protocol 4: Western Blot Analysis of NF-κB and AMPK Signaling

Objective: To assess the effect of this compound on the activation of the NF-κB and AMPK signaling pathways.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound-BSA complex (from Protocol 1)

  • LPS (for NF-κB activation)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-AMPKα (Thr172), anti-AMPKα, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Western blotting equipment

Procedure:

  • Seed cells in 6-well plates and treat with this compound with or without LPS stimulation as described in Protocol 3.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the total protein or loading control.

Protocol 5: PPARα Activation Luciferase Reporter Assay

Objective: To determine if this compound can activate PPARα.

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • PPRE (Peroxisome Proliferator Response Element)-luciferase reporter plasmid

  • PPARα expression plasmid (or a cell line stably expressing it)

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent

  • 96-well white, clear-bottom cell culture plates

  • This compound-BSA complex (from Protocol 1)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Co-transfect the cells in a 96-well plate with the PPRE-luciferase reporter, PPARα expression plasmid, and Renilla luciferase plasmid using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the this compound-BSA complex or a known PPARα agonist (positive control).

  • Incubate for another 24 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency and cell number.

Signaling Pathways and Experimental Workflows

experimental_workflow prep Prepare this compound-BSA Complex cell_culture Cell Seeding & Treatment prep->cell_culture viability Cell Viability Assay (MTT) cell_culture->viability inflammation Inflammation Assays cell_culture->inflammation metabolism Metabolism Assays cell_culture->metabolism elisa Cytokine Quantification (ELISA) inflammation->elisa western Western Blot Analysis inflammation->western NF-κB metabolism->western AMPK luciferase Luciferase Reporter Assay metabolism->luciferase PPARα

Experimental workflow for testing this compound bioactivity.

nf_kb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nucleus->cytokines induces transcription EPO This compound EPO->IKK inhibits?

Proposed anti-inflammatory signaling pathway of this compound.

metabolic_pathways EPO This compound AMPK AMPK EPO->AMPK activates PPARa PPARα EPO->PPARa activates mTOR mTORC1 EPO->mTOR inhibits? AMPK->mTOR FAO Fatty Acid Oxidation AMPK->FAO PPARa->FAO Proliferation Cell Growth & Proliferation mTOR->Proliferation

Potential metabolic signaling pathways modulated by this compound.

References

Application Notes and Protocols for the Enzymatic Synthesis of Ethyl Palmitoleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl palmitoleate, the ethyl ester of palmitoleic acid, is a valuable compound with applications in various industries, including cosmetics, food, and pharmaceuticals.[1] The enzymatic synthesis of this compound using lipases offers a sustainable and efficient alternative to conventional chemical methods.[2] This approach provides high specificity, operates under mild reaction conditions, and minimizes the formation of byproducts.[2] Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are effective biocatalysts for this esterification reaction.[2] They can be utilized in both free and immobilized forms, with immobilization conferring the advantages of enhanced stability and reusability, making the process more economically viable.[3]

This document provides detailed protocols and application notes for the lipase-catalyzed synthesis of this compound, summarizing key experimental parameters and expected outcomes.

Key Experimental Parameters and Data

The efficiency of the enzymatic synthesis of this compound is influenced by several critical parameters. The following tables summarize quantitative data from studies on the synthesis of similar ethyl esters, which can be extrapolated for the synthesis of this compound.

Table 1: Comparison of Different Lipases for Ethyl Ester Synthesis

Lipase SourceFormSupport Matrix (if immobilized)Reaction SystemMax. Conversion (%)Reference
Candida antarctica (Novozym 435)ImmobilizedMacroporous acrylic resinSolvent-free>95
Thermomyces lanuginosusImmobilizedLewatit VP OC 1600Solvent-freeNot specified
Rhizomucor mieheiImmobilizedLewatit VP OC 1600Solvent-freeNot specified
Thermomyces lanuginosus (TLL)ImmobilizedQ-Sepharose®Not specified70.1

Table 2: Effect of Reaction Conditions on Ethyl Ester Synthesis

ParameterRange StudiedOptimal ConditionEffect on ConversionReference
Temperature40-70°C55°CIncreased temperature generally increases the reaction rate, but excessively high temperatures can lead to enzyme denaturation.
Substrate Molar Ratio (Acid:Alcohol)1:1 to 1:5.51:5.5An excess of alcohol can shift the equilibrium towards product formation, increasing the conversion rate.
Enzyme Loading2-10% (w/w)2%Higher enzyme loading increases the reaction rate up to a certain point, after which the increase may not be proportional due to mass transfer limitations.
Agitation Speed150-200 rpm150 rpmAdequate agitation is necessary to ensure proper mixing and reduce mass transfer limitations.

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Synthesis of this compound

This protocol describes a standard procedure for the synthesis of this compound using an immobilized lipase in a solvent-free system.

Materials:

  • Palmitoleic acid

  • Ethanol

  • Immobilized lipase (e.g., Novozym 435)

  • Reaction vessel (e.g., screw-capped flask)

  • Shaking incubator or magnetic stirrer with heating

  • Molecular sieves (optional, for water removal)

Procedure:

  • Reactant Preparation: Accurately weigh palmitoleic acid and add it to the reaction vessel. Add ethanol in the desired molar ratio (e.g., 1:1 to 1:5.5, acid to alcohol).

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading typically ranges from 2% to 10% (w/w) of the total substrates.

  • Water Removal (Optional): To drive the reaction equilibrium towards product formation, activated molecular sieves can be added to the reaction mixture to remove the water produced during esterification.

  • Reaction Incubation: Securely cap the reaction vessel and place it in a shaking incubator or on a magnetic stirrer with heating. Set the desired temperature (e.g., 40-70°C) and agitation speed (e.g., 150-200 rpm).

  • Monitoring the Reaction: Periodically, take samples from the reaction mixture to monitor the progress. The conversion of palmitoleic acid to this compound can be determined by methods such as titration of the remaining free fatty acids or chromatographic analysis (e.g., GC-MS or HPLC).

  • Reaction Termination and Product Recovery: Once the desired conversion is achieved, terminate the reaction by separating the immobilized enzyme from the mixture through filtration or centrifugation. The enzyme can be washed and stored for reuse.

  • Product Purification: The resulting this compound can be purified from the reaction mixture, for example, by vacuum distillation or column chromatography to remove any unreacted substrates.

Protocol 2: Ultrasound-Assisted Synthesis

This protocol utilizes ultrasound to potentially enhance the reaction rate.

Materials:

  • Same as Protocol 1

  • Ultrasonic bath

Procedure:

  • Reactant and Enzyme Preparation: Prepare the reaction mixture as described in the general protocol and place the reaction vessel in an ultrasonic bath.

  • Ultrasonic Irradiation: Set the desired temperature of the ultrasonic bath (e.g., 60°C). Apply ultrasound at a specific power (e.g., 60-100 W) and duty cycle (e.g., 30-70%).

  • Monitoring and Recovery: Follow steps 5-7 from the general protocol.

Visualization of Workflow and Mechanism

To aid in the understanding of the experimental process and the underlying biochemical reaction, the following diagrams are provided.

G Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing A Weigh Palmitoleic Acid and Ethanol B Add Immobilized Lipase A->B C Incubate at Controlled Temperature and Agitation B->C D Monitor Reaction Progress (e.g., GC, Titration) C->D E Separate Immobilized Enzyme (Filtration/Centrifugation) D->E F Purify this compound (Distillation/Chromatography) E->F G Analyze Final Product F->G

Caption: Experimental Workflow for this compound Synthesis.

G Ping-Pong Bi-Bi Mechanism for Lipase-Catalyzed Esterification E Lipase (E) EA Lipase-Palmitoleic Acid Complex (E-PA) E->EA Palmitoleic Acid (PA) FPA Acyl-Enzyme Intermediate (F-PA) + Water EA->FPA - H2O FPA_EtOH Acyl-Enzyme-Ethanol Complex (F-PA-EtOH) FPA->FPA_EtOH Ethanol (EtOH) E_Product Lipase (E) + this compound FPA_EtOH->E_Product - this compound

Caption: Ping-Pong Bi-Bi Mechanism for Lipase-Catalyzed Esterification.

Conclusion

The enzymatic synthesis of this compound using lipases presents a highly efficient and sustainable method for the production of this valuable ester. By optimizing key parameters such as the choice of lipase, temperature, substrate molar ratio, and enzyme loading, high conversion rates exceeding 95% can be achieved. The use of immobilized enzymes further enhances the economic viability of the process by allowing for catalyst reuse. The protocols and data presented herein provide a solid foundation for researchers and professionals to develop and implement robust enzymatic synthesis processes for this compound.

References

Application Notes and Protocols: Ethyl Palmitoleate as a Substrate for Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl palmitoleate, the ethyl ester of palmitoleic acid (a monounsaturated omega-7 fatty acid), is a fatty acid ethyl ester (FAEE) that has garnered significant interest in biomedical research. While historically studied in the context of non-oxidative ethanol metabolism and as a biomarker for alcohol consumption, recent research has highlighted its role as a bioactive molecule. This compound is involved in cellular signaling, particularly in modulating intracellular calcium levels, and serves as a substrate for various esterase and lipase enzymes. These enzymatic reactions are critical for its synthesis, degradation, and the release of its constituent fatty acid, palmitoleic acid, which itself has important biological activities.

These application notes provide a comprehensive overview of this compound as a substrate in enzymatic reactions, with detailed protocols for its use in research settings. The information is intended to guide researchers in studying the enzymatic metabolism of this compound and its downstream cellular effects.

Data Presentation: Enzymatic Reactions with this compound and Related Esters

While specific kinetic data for the enzymatic hydrolysis of this compound is not extensively reported in the literature, the following tables provide data for related fatty acid ethyl esters and general lipase/esterase activities. This information can serve as a valuable reference for designing and interpreting experiments with this compound.

Table 1: Enzymes Involved in the Metabolism of Fatty Acid Ethyl Esters (FAEEs)

Enzyme ClassSpecific EnzymesSubstrate(s)ProductsBiological Context
Lipases Pancreatic Triglyceride Lipase (PNLIP)Fatty Acid Ethyl Esters (including this compound)Palmitoleic Acid, EthanolDigestion, Cellular Metabolism
Carboxyl Ester Lipase (CEL)Fatty Acid Ethyl EstersFatty Acids, EthanolPancreatic function, Ethanol metabolism
Esterases Carboxylesterases (CES1, CES2)Fatty Acid Ethyl EstersFatty Acids, EthanolDrug and xenobiotic metabolism, Lipid homeostasis
Pig Liver Esterase (PLE)Various estersCarboxylic Acids, AlcoholsBiocatalysis, Research tool
Synthases Fatty Acid Ethyl Ester Synthases (FAEE-S)Palmitoyl-CoA, EthanolEthyl PalmitateNon-oxidative ethanol metabolism

Table 2: Kinetic Parameters for the Hydrolysis of Related Ester Substrates by Lipases and Esterases

EnzymeSubstrateKm (µM)Vmax (pmol/min/mg protein)Source
Human Carboxylesterase 1 (CES1)Dabigatran Etexilate (ethyl ester)24.9 ± 2.9676 ± 26[1]
Human Carboxylesterase 2 (CES2)Dabigatran Etexilate (carbamate ester)5.5 ± 0.871.1 ± 2.4[1]
Human Carboxylesterase 1 (CES1)p-Nitrophenyl acetate--[2]
Human Carboxylesterase 2 (CES2)p-Nitrophenyl butyrate--[2]

Experimental Protocols

Protocol 1: In Vitro Enzymatic Hydrolysis of this compound

This protocol provides a general framework for assessing the enzymatic hydrolysis of this compound by lipases or esterases. The release of palmitoleic acid can be quantified using chromatographic methods or a pH-stat titration method.

Materials:

  • This compound (substrate)

  • Enzyme of interest (e.g., Porcine Pancreatic Lipase, Porcine Liver Esterase)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 5 mM CaCl2 and 1 mM EDTA)

  • Reaction termination solution (e.g., 1 M HCl or specific enzyme inhibitor)

  • Organic solvent for extraction (e.g., Hexane:Isopropanol, 3:2 v/v)

  • Internal standard for chromatography (e.g., Heptadecanoic acid)

  • Instrumentation for analysis (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC))

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or DMSO). For the assay, create an emulsion of the substrate in the assay buffer. This can be achieved by sonication or vigorous vortexing, often in the presence of an emulsifying agent like gum arabic or Triton X-100.

  • Enzyme Preparation: Prepare a stock solution of the enzyme in the assay buffer. The optimal concentration should be determined empirically to ensure linear reaction kinetics over the desired time course.

  • Reaction Initiation: Pre-warm the substrate emulsion and enzyme solution to the desired reaction temperature (e.g., 37°C). Initiate the reaction by adding a specific volume of the enzyme solution to the substrate emulsion.

  • Incubation: Incubate the reaction mixture at the optimal temperature with constant gentle agitation.

  • Time Points: At predetermined time intervals (e.g., 0, 5, 10, 20, 30 minutes), withdraw aliquots of the reaction mixture.

  • Reaction Termination: Immediately stop the reaction in the collected aliquots by adding the termination solution.

  • Product Extraction: Add the organic solvent and the internal standard to the terminated reaction mixture. Vortex vigorously to extract the lipids. Centrifuge to separate the phases.

  • Analysis: Analyze the organic phase by GC-MS or HPLC to quantify the amount of palmitoleic acid produced.

  • Data Analysis: Calculate the rate of hydrolysis (e.g., in nmol of palmitoleic acid released per minute per mg of enzyme). If performing kinetic analysis, vary the substrate concentration to determine Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Protocol 2: Measurement of this compound-Induced Intracellular Calcium Mobilization

This protocol describes the measurement of changes in cytosolic free calcium concentration ([Ca²⁺]c) in response to this compound in pancreatic acinar cells, a key model for studying its toxic effects.[3]

Materials:

  • Isolated pancreatic acinar cells

  • Krebs-Ringer-HEPES (KRH) buffer

  • Fura-2 AM (calcium indicator dye)

  • Pluronic F-127

  • This compound

  • Microscope equipped for fluorescence imaging and ratiometric analysis

  • Inhibitors (optional, e.g., for Inositol Trisphosphate Receptors)

Procedure:

  • Cell Preparation: Isolate pancreatic acinar cells from mouse or rat pancreas using established collagenase digestion protocols. Resuspend the isolated cells in KRH buffer.

  • Dye Loading: Incubate the cells with Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in KRH buffer for 30-60 minutes at room temperature in the dark.

  • Washing: Wash the cells twice with fresh KRH buffer to remove extracellular dye.

  • Cell Plating: Plate the Fura-2 loaded cells onto glass-bottom dishes suitable for microscopy.

  • Imaging Setup: Place the dish on the stage of the fluorescence microscope. Excite the cells alternately at 340 nm and 380 nm, and measure the emission at 510 nm.

  • Baseline Measurement: Record the baseline Fura-2 fluorescence ratio (340/380 nm) for a few minutes before adding the stimulus.

  • Stimulation: Add this compound to the cells at the desired final concentration (e.g., 10-100 µM).

  • Data Acquisition: Continuously record the fluorescence ratio for the desired duration to monitor the changes in intracellular calcium concentration.

  • Data Analysis: Convert the 340/380 nm fluorescence ratio to [Ca²⁺]c using the Grynkiewicz equation, following calibration with ionomycin and EGTA to determine Rmin and Rmax. Analyze the characteristics of the calcium response (e.g., peak amplitude, duration, frequency of oscillations).

Visualizations

Signaling Pathway of this compound-Induced Calcium Release

Ethyl_Palmitoleate_Ca_Signaling cluster_extracellular Extracellular Ethyl Palmitoleate_ext This compound

Caption: this compound-induced calcium signaling pathway in pancreatic acinar cells.

Experimental Workflow for In Vitro Hydrolysis of this compound

Hydrolysis_Workflow Start Start Prepare_Substrate Prepare this compound Substrate Emulsion Start->Prepare_Substrate Prepare_Enzyme Prepare Enzyme Solution (e.g., Lipase) Start->Prepare_Enzyme Initiate_Reaction Initiate Reaction (Mix Substrate and Enzyme) Prepare_Substrate->Initiate_Reaction Prepare_Enzyme->Initiate_Reaction Incubate Incubate at Optimal Temperature (e.g., 37°C) Initiate_Reaction->Incubate Time_Points Collect Aliquots at Time Intervals Incubate->Time_Points Terminate_Reaction Terminate Reaction (e.g., add HCl) Time_Points->Terminate_Reaction Extract_Products Extract with Organic Solvent & Internal Standard Terminate_Reaction->Extract_Products Analyze Analyze by GC-MS or HPLC (Quantify Palmitoleic Acid) Extract_Products->Analyze End End Analyze->End

Caption: Workflow for the in vitro enzymatic hydrolysis of this compound.

Conclusion

This compound is a valuable substrate for studying the activity of lipases and esterases, and for investigating cellular signaling pathways, particularly those related to calcium homeostasis. The protocols and data presented here provide a foundation for researchers to explore the enzymatic metabolism of this compound and its physiological and pathological roles. Further research is warranted to elucidate the specific kinetic parameters of various enzymes with this compound and to fully map its interactions within complex cellular signaling networks. This knowledge will be instrumental for professionals in drug development targeting enzymes involved in lipid metabolism and related diseases.

References

Application Notes and Protocols for Investigating Ethyl Palmitoleate Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl palmitoleate, a fatty acid ethyl ester (FAEE), is formed in the body through the non-oxidative metabolism of ethanol and endogenous palmitoleic acid. While generally considered to have low acute toxicity due to rapid hydrolysis, its potential for organ-specific toxicity, particularly with chronic exposure or in the context of alcohol consumption, warrants investigation.[1][2][3] These application notes provide a framework for utilizing animal models to assess the toxicological profile of this compound, focusing on key organ systems and cellular pathways.

I. General Toxicity Assessment

Acute Oral Toxicity

The acute oral toxicity of a substance is typically determined by the median lethal dose (LD50), the dose at which 50% of the test animals are expected to die. For fatty acid esters similar to this compound, the LD50 is generally high, indicating low acute toxicity. For instance, the acute oral LD50 for methyl palmitate in rats is greater than 2000 mg/kg body weight.[3]

Table 1: Acute Oral Toxicity Data for a Structurally Related Fatty Acid Ester

CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg bw)Reference
Methyl PalmitateWistar RatsOral Gavage> 2000[3]
Subchronic Oral Toxicity (90-Day Study)

II. Target Organ Toxicity

Hepatotoxicity (Liver)

The liver is a primary site for fatty acid metabolism, making it a potential target for this compound-induced toxicity. In high-fat diet-fed mice, administration of ethyl palmitate has been shown to increase serum alanine aminotransferase (ALT) levels, a marker of liver damage, and contribute to liver fibrosis. Conversely, some studies suggest a protective role for ethyl palmitate in certain contexts, such as ameliorating lethal endotoxemia by inducing the hepatic secretion of fetuin-A. Palmitoleate, the parent fatty acid, has been observed to cause fat deposition in the liver (hepatic steatosis) while simultaneously suppressing the inflammatory response.

Table 2: Selected Hepatotoxicity Endpoints in Animal Models

ParameterAnimal ModelTreatmentObservationReference
Serum ALTHigh-Fat Diet-Fed MiceIntraperitoneal Ethyl PalmitateIncreased ALT levels
Liver HistologyHigh-Fat Diet-Fed MiceIntraperitoneal Ethyl PalmitateMild fibrosis
Hepatic TriglyceridesC57BL/6J MicePalmitoleate SupplementationIncreased
Hepatic NF-κB PhosphorylationC57BL/6J MicePalmitoleate SupplementationDecreased
Nephrotoxicity (Kidney)

There is limited direct evidence on the nephrotoxicity of this compound. However, studies on other ethyl esters and related compounds suggest that renal function should be a key consideration in toxicological assessments. For example, exposure to 17α-ethinyl estradiol in mice led to azotemia (elevated blood urea nitrogen - BUN), a key indicator of kidney dysfunction. In another study, 3-MCPD 1-monopalmitate caused an increase in serum urea nitrogen and creatinine in mice, accompanied by renal tubular necrosis.

Table 3: Key Renal Function Parameters to Assess in Animal Models

ParameterDescriptionAnimal Model Examples
Serum CreatinineA waste product from muscle metabolism, elevated levels indicate impaired kidney filtration.Rats, Mice
Blood Urea Nitrogen (BUN)A waste product from protein metabolism, elevated levels can indicate decreased kidney function.Mice
BUN:Creatinine RatioCan help determine the cause of kidney dysfunction.Mice
Kidney HistopathologyMicroscopic examination for signs of damage such as tubular necrosis, glomerulosclerosis, or inflammation.Rats, Mice
Pancreatic Toxicity

Fatty acid ethyl esters have been implicated in pancreatic acinar cell injury, particularly in the context of excessive alcohol consumption. This is thought to occur through an increase in cytosolic calcium concentration, leading to cell death. However, some research suggests that FAEEs may be less toxic to the pancreas than their parent fatty acids.

Cardiotoxicity (Heart)

Studies have shown that FAEEs can bind to myocardial mitochondria and induce cell damage, suggesting a potential link between ethanol abuse and myocardial dysfunction.

III. Genotoxicity Assessment

Genotoxicity assays are crucial for determining if a substance can cause genetic damage, which may lead to cancer or hereditary defects. Based on a GRAS (Generally Recognized as Safe) notification to the FDA, oils containing palmitoleic acid ethyl ester have been evaluated in a battery of genotoxicity tests. While the specific results for this compound are not detailed in publicly available literature, the standard battery of tests is well-established.

Table 4: Standard Genotoxicity Assays for Regulatory Submission

AssayPurposeAnimal Model/System
Bacterial Reverse Mutation Assay (Ames Test)Detects gene mutations (point mutations and frameshifts).Salmonella typhimurium and Escherichia coli strains
In Vivo Mammalian Chromosomal Aberration TestDetects structural and numerical chromosome damage in bone marrow cells.Rodents (e.g., rats, mice)
In Vivo Mammalian Erythrocyte Micronucleus TestDetects chromosome damage or damage to the mitotic apparatus in erythroblasts.Rodents (e.g., rats, mice)

IV. Cellular and Signaling Pathways

Toll-Like Receptor 4 (TLR4) Signaling

Ethyl palmitate has been shown to induce β-cell dysfunction through the TLR4/MyD88 signaling pathway. This pathway is a key component of the innate immune system and its activation by saturated fatty acids can lead to an inflammatory response.

TLR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR4 TLR4 This compound->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK IKK TRAF6->IKK IκB IκB IKK->IκB phosphorylates (inhibition) NF-κB NF-κB IκB->NF-κB releases Inflammatory Genes Inflammatory Genes NF-κB->Inflammatory Genes translocates to nucleus and activates transcription ER_Stress_Pathway This compound This compound ER Stress ER Stress This compound->ER Stress UPR Unfolded Protein Response (UPR) ER Stress->UPR PERK PERK UPR->PERK IRE1 IRE1 UPR->IRE1 ATF6 ATF6 UPR->ATF6 eIF2α eIF2α PERK->eIF2α phosphorylates ATF4 ATF4 PERK->ATF4 XBP1s XBP1s IRE1->XBP1s ATF6n ATF6n ATF6->ATF6n Protein Synthesis Inhibition Protein Synthesis Inhibition eIF2α->Protein Synthesis Inhibition Apoptosis (CHOP) Apoptosis (CHOP) ATF4->Apoptosis (CHOP) XBP1s->Apoptosis (CHOP) ATF6n->Apoptosis (CHOP) Experimental_Workflow cluster_planning Phase 1: Study Design cluster_execution Phase 2: In-Life cluster_analysis Phase 3: Analysis cluster_reporting Phase 4: Reporting Dose Range Finding Dose Range Finding Endpoint Selection Endpoint Selection Dose Range Finding->Endpoint Selection Animal Model Selection Animal Model Selection Animal Model Selection->Dose Range Finding Dosing Dosing Endpoint Selection->Dosing Clinical Observations Clinical Observations Dosing->Clinical Observations Necropsy & Organ Weights Necropsy & Organ Weights Dosing->Necropsy & Organ Weights Genotoxicity Assays Genotoxicity Assays Dosing->Genotoxicity Assays Sample Collection (Blood, Urine) Sample Collection (Blood, Urine) Clinical Observations->Sample Collection (Blood, Urine) Clinical Pathology Clinical Pathology Sample Collection (Blood, Urine)->Clinical Pathology Histopathology Histopathology Necropsy & Organ Weights->Histopathology Data Analysis & Statistics Data Analysis & Statistics Histopathology->Data Analysis & Statistics Clinical Pathology->Data Analysis & Statistics Genotoxicity Assays->Data Analysis & Statistics Final Report Final Report Data Analysis & Statistics->Final Report

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ethyl Palmitoleate Yield in Enzymatic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of ethyl palmitoleate. Here you will find troubleshooting guidance, answers to frequently asked questions, detailed experimental protocols, and optimized reaction parameters to enhance your experimental outcomes.

Troubleshooting Guide

This guide addresses common issues that can lead to lower-than-expected yields or other problems during the enzymatic synthesis of this compound.

Issue 1: Low or No Product Yield

Question: My reaction is producing a very low yield of this compound, or no product at all. What are the potential causes and how can I fix this?

Answer: Low or no yield is a common issue that can stem from several factors related to reaction conditions and reagent quality. The table below outlines potential causes and their corresponding solutions.

Possible CauseDetailed ExplanationRecommended Solution(s)
Inactive Enzyme The lipase may have denatured due to improper storage (e.g., high temperatures) or repeated freeze-thaw cycles. Activity can also be compromised by contaminants.Verify Enzyme Activity: Perform a standard activity assay before use. • Proper Storage: Store enzymes at recommended temperatures (typically 5°C or below) to prevent deactivation[1]. • Use Fresh Enzyme: If in doubt, use a new batch of lipase.
Suboptimal Temperature Each enzyme has an optimal temperature for maximum activity. Temperatures that are too low will slow the reaction rate, while excessively high temperatures can cause irreversible denaturation[1][2][3].Optimize Temperature: The optimal temperature for many common lipases (e.g., from Candida antarctica, Thermomyces lanuginosus) is often between 40-70°C[4]. • Perform a Temperature Screen: Test a range of temperatures (e.g., 30°C, 40°C, 50°C, 60°C) to find the optimum for your specific enzyme and substrate system.
Incorrect Substrate Molar Ratio An inappropriate molar ratio of palmitoleic acid to ethanol can limit the reaction. While the stoichiometric ratio is 1:1, an excess of ethanol is often required to shift the equilibrium towards product formation. However, a very large excess can inhibit or deactivate the enzyme.Optimize Molar Ratio: Test various molar ratios of acid to alcohol, for example, from 1:1 to 1:5. A 3:1 ratio of acyl acceptor to oil has been shown to be effective in similar systems. • Stepwise Addition: To minimize enzyme inhibition, add the ethanol in multiple steps throughout the reaction.
Presence of Water/Byproducts Water is a byproduct of esterification. Its accumulation can shift the reaction equilibrium back towards the reactants (hydrolysis), reducing the net yield. Similarly, byproducts like glycerol (in transesterification) can coat the enzyme, limiting substrate access.Water Removal: Add molecular sieves to the reaction mixture to sequester the water produced. • Use a Solvent-Free System: Running the reaction without a solvent can sometimes simplify byproduct removal and increase reactant concentration.
Poor Mixing/Mass Transfer Limitation In a heterogeneous system (especially with immobilized enzymes), poor mixing can prevent the substrates from reaching the enzyme's active site.Optimize Agitation Speed: Ensure adequate stirring (e.g., 150-200 rpm) to keep the enzyme suspended and the mixture homogenous. • Consider Ultrasound: Applying ultrasound can improve mixing and enhance the interaction between the enzyme and substrates.
Issue 2: Slow Reaction Rate

Question: The reaction is proceeding, but it is taking much longer than expected to reach a satisfactory conversion. How can I speed it up?

Answer: A slow reaction rate can be improved by adjusting several key parameters.

Possible CauseDetailed ExplanationRecommended Solution(s)
Suboptimal Temperature The reaction temperature is likely too low. Increasing the temperature boosts the kinetic energy of molecules, leading to more frequent collisions between the enzyme and substrates.Increase Temperature: Gradually increase the temperature within the enzyme's optimal range (e.g., towards 50-60°C). A 10°C rise can increase the activity of most enzymes by 50-100%. Be careful not to exceed the enzyme's thermal stability limit.
Low Enzyme Loading The concentration of the enzyme may be insufficient to catalyze the reaction at the desired rate.Increase Enzyme Concentration: The reaction rate is often directly proportional to the enzyme concentration. Increase the enzyme loading, typically tested in a range of 2% to 10% (w/w) of the total substrates.
Mass Transfer Limitations The substrates are not efficiently reaching the active sites of the enzyme, especially when using immobilized catalysts.Improve Agitation: Increase the stirring speed to reduce the diffusion boundary layer around the enzyme particles. • Reduce Particle Size: If you are preparing your own immobilized enzyme, using smaller support particles can increase the surface area.
Presence of Inhibitors Contaminants in the substrates or solvents can act as enzyme inhibitors. Excess ethanol can also inhibit lipase activity.Use High-Purity Substrates: Ensure that the palmitoleic acid and ethanol are of high purity. • Optimize Molar Ratio: Avoid a very large excess of ethanol. Consider stepwise addition to maintain a lower concentration throughout the reaction.
Issue 3: Enzyme Deactivation

Question: My immobilized lipase loses activity after only one or two cycles. How can I improve its reusability?

Answer: Enzyme deactivation is a critical factor in process economics. Improving stability is key for repeated use.

Possible CauseDetailed ExplanationRecommended Solution(s)
Thermal Denaturation Operating at a temperature too close to or above the enzyme's stability limit will cause it to denature over time.Lower the Reaction Temperature: Operate at a slightly lower, more stable temperature, even if it modestly reduces the initial reaction rate. • Step-Change Temperature: Consider a strategy where the reaction starts at an optimal higher temperature and is then lowered to a more stable temperature for the remainder of the process.
Solvent-Induced Inactivation Certain organic solvents can strip the essential water layer from the enzyme's surface, leading to unfolding and inactivation.Choose a Biocompatible Solvent: If a solvent is necessary, select one with a high log(P) value (more hydrophobic), such as n-hexane, as these are often less damaging to lipases. • Operate in a Solvent-Free System: Avoiding organic solvents altogether is often the best way to maintain enzyme stability.
Inhibition by Byproducts Byproducts like water or glycerol can cause enzyme deactivation or inhibition over time.Continuous Removal of Byproducts: Use molecular sieves for water removal or perform the reaction under a vacuum to remove volatile byproducts. • Wash the Enzyme: After each cycle, wash the immobilized enzyme with a suitable solvent (e.g., hexane) to remove any adsorbed substrates or products before reusing it.
Mechanical Stress High agitation speeds or certain types of impellers can cause physical damage to the immobilized enzyme support, leading to enzyme leaching.Optimize Agitation: Use the lowest agitation speed that still ensures a homogenous mixture. • Choose a Robust Support: Select a mechanically stable immobilization support if you are preparing your own biocatalyst.

Frequently Asked Questions (FAQs)

Q1: Which lipase is best for synthesizing this compound?

A1: Several lipases are effective, but the choice often depends on specific process requirements like cost, stability, and desired reaction conditions. Immobilized lipases from Candida antarctica (e.g., Novozym 435), Thermomyces lanuginosus (e.g., Lipozyme TL IM), and Rhizomucor miehei (e.g., Lipozyme RM IM) are frequently used and show high efficacy. Novozym 435, in particular, is widely cited for its high stability and efficiency in ester synthesis, achieving yields of up to 98.4% in similar systems.

Q2: What is the optimal substrate molar ratio of palmitoleic acid to ethanol?

A2: The stoichiometric molar ratio is 1:1, but to drive the reaction equilibrium towards the formation of this compound, an excess of ethanol is typically used. Optimal ratios reported in the literature for similar fatty acid esterifications range from 3:1 to 6:1 (alcohol to acid/oil). However, a very high excess (e.g., greater than 10:1) can lead to enzyme inhibition. It is recommended to optimize this parameter for your specific system, starting with a ratio of around 3:1.

Q3: Is a solvent necessary for the reaction?

A3: Not always. Many successful enzymatic esterifications are performed in solvent-free systems. This approach increases the concentration of reactants, simplifies product purification, and is considered a greener method. However, in some cases, a non-polar organic solvent like n-hexane can be used to reduce viscosity and improve mass transfer, though it may have a negative effect on the reaction rate.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by measuring the decrease in the concentration of the substrate (palmitoleic acid) or the increase in the product (this compound). Common methods include:

  • Titration: Periodically take samples and titrate the remaining free fatty acids with a standard base solution (e.g., NaOH).

  • Chromatography: Use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to separate and quantify the substrates and products in the reaction mixture.

Q5: How do I purify the final product, this compound?

A5: After the reaction is complete, the first step is to separate the enzyme from the mixture, which is easily done by filtration or centrifugation if an immobilized lipase is used. Subsequent purification steps may include:

  • Washing: Wash the mixture with water to remove any residual glycerol or other water-soluble impurities.

  • Solvent Extraction: Use a suitable organic solvent to extract the ethyl ester.

  • Distillation: Purify the product by distillation under reduced pressure (vacuum distillation) to separate the ester from any remaining unreacted fatty acids.

  • Column Chromatography: For very high purity, silica gel column chromatography can be employed to separate the product from minor byproducts.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize quantitative data on the impact of different reaction conditions on the yield of fatty acid ethyl esters, providing a basis for optimizing this compound synthesis.

Table 1: Effect of Different Lipases on Fatty Acid Ethyl Ester (FAEE) Yield

Lipase SourceSupport/FormTemperature (°C)Yield (%)Reference
Candida antarctica (Novozym 435)Immobilized5098.4
Thermomyces lanuginosus (Lipozyme TL IM)Immobilized4071.3
Rhizomucor miehei (Lipozyme RM IM)Immobilized40~44 (for palm oil)
Burkholderia cepaciaImmobilized50>96

Table 2: Influence of Substrate Molar Ratio (Alcohol:Acid/Oil) on Yield

LipaseMolar RatioTemperature (°C)Yield (%)Reference
Novozym 4353:15098.4
B. cepacia Lipase6:13790.7
T. lanuginosus Lipase12:137100
R. microsporus Lipase5:140~84

Table 3: Influence of Temperature on Conversion/Yield

LipaseTemperature (°C)Time (h)Conversion/Yield (%)Reference
R. miehei Lipase304~79
R. miehei Lipase40681.7
Novozym 435458~90 (PFAD esterification)
Novozym 435602.593 (PFAD esterification)

Experimental Protocols

Protocol 1: General Enzymatic Synthesis of this compound

This protocol provides a generalized procedure for the lipase-catalyzed synthesis of this compound in a solvent-free system.

Materials:

  • Palmitoleic acid (high purity)

  • Ethanol (anhydrous)

  • Immobilized lipase (e.g., Novozym 435)

  • Molecular sieves (e.g., 3Å, activated)

  • Reaction vessel (e.g., screw-capped flask)

  • Magnetic stirrer with heating

  • Temperature controller

Procedure:

  • Reactant Preparation: Accurately weigh palmitoleic acid and add it to the reaction vessel.

  • Add ethanol to achieve the desired molar ratio (e.g., 1:3 acid to alcohol).

  • Enzyme Addition: Add the immobilized lipase. The enzyme loading typically ranges from 2% to 10% (w/w) based on the total weight of the substrates.

  • Water Removal (Optional but Recommended): Add activated molecular sieves (approx. 10% w/w of substrates) to the mixture to remove the water produced during the reaction.

  • Reaction Incubation: Securely cap the vessel and place it on the magnetic stirrer hotplate.

  • Set the desired temperature (e.g., 50°C) and agitation speed (e.g., 200 rpm).

  • Monitoring: Allow the reaction to proceed for the desired duration (e.g., 8-24 hours). Take small aliquots periodically to monitor the progress (see Protocol 2).

  • Reaction Termination and Enzyme Recovery: Once the desired conversion is achieved, stop the heating and stirring. Separate the immobilized enzyme from the reaction mixture by simple filtration or decantation. The enzyme can be washed with a non-polar solvent like hexane and dried for reuse.

  • Product Purification: The liquid product can be purified by vacuum distillation to remove excess ethanol and any unreacted palmitoleic acid.

Protocol 2: Monitoring Reaction Progress by Titration

This protocol describes how to determine the conversion of palmitoleic acid by measuring the residual free fatty acid (FFA) content.

Materials:

  • Reaction sample

  • Ethanol/diethyl ether mixture (1:1 v/v), neutralized

  • Phenolphthalein indicator solution

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Burette, flask

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the reaction mixture (e.g., ~0.1 g) into an Erlenmeyer flask.

  • Dissolve the sample in 25 mL of the neutralized ethanol/ether solvent mixture.

  • Add 2-3 drops of phenolphthalein indicator. The solution should be colorless.

  • Titration: Titrate the sample with the standardized NaOH solution until a faint, stable pink color persists for at least 30 seconds.

  • Record the volume of NaOH solution used.

  • Calculation: Calculate the percentage of free fatty acids (%FFA) and then determine the conversion.

    • %FFA = (V * M * MW_acid) / (10 * W)

      • V = volume of NaOH used (mL)

      • M = molarity of NaOH solution

      • MW_acid = molecular weight of palmitoleic acid (254.41 g/mol )

      • W = weight of the sample (g)

    • Conversion (%) = ( (FFA_initial - FFA_sample) / FFA_initial ) * 100

Visualizations

Experimental and Troubleshooting Workflows

The following diagrams illustrate the general workflow for the enzymatic synthesis and a logical troubleshooting process for addressing low product yield.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_downstream 3. Downstream Processing p1 Prepare Substrates (Palmitoleic Acid, Ethanol) p2 Add Immobilized Lipase p1->p2 p3 Add Molecular Sieves (Optional) p2->p3 r1 Incubate at Optimal Temperature (e.g., 40-60°C) p3->r1 r2 Agitate at Constant Speed (e.g., 200 rpm) r1->r2 r3 Monitor Progress (Titration / GC) r2->r3 d1 Stop Reaction r3->d1 d2 Separate Enzyme (Filtration) d1->d2 d3 Purify Product (Distillation) d2->d3

Caption: General workflow for the enzymatic synthesis of this compound.

G start Low Yield of This compound q1 Is the enzyme active and stored correctly? start->q1 s1 Solution: - Test enzyme activity - Use a fresh batch q1->s1 No q2 Is the temperature optimal (40-60°C)? q1->q2 Yes s1->q2 s2 Solution: - Adjust temperature - Perform a temp. screen q2->s2 No q3 Is the molar ratio correct (e.g., 1:3)? q2->q3 Yes s2->q3 s3 Solution: - Optimize molar ratio - Use stepwise addition of ethanol q3->s3 No q4 Is water being removed effectively? q3->q4 Yes s3->q4 s4 Solution: - Add activated molecular sieves q4->s4 No end Yield Optimized q4->end Yes s4->end

Caption: Troubleshooting flowchart for low this compound yield.

Lipase Catalytic Mechanism

The enzymatic synthesis of esters by lipase often follows a Ping-Pong Bi-Bi mechanism.

G E Lipase (E) E_Acyl Acyl-Enzyme Intermediate (E-Acyl) E->E_Acyl Acylation E_Prod Lipase (E) E_Acyl->E_Prod Alcoholysis prod1 Water E_Acyl->prod1 prod2 Ethyl Palmitoleate E_Prod->prod2 sub1 Palmitoleic Acid sub1->E sub2 Ethanol sub2->E_Acyl

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

References

Technical Support Center: Purification of Ethyl Palmitoleate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of ethyl palmitoleate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound include:

  • Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used for high-purity separations. Solid-Phase Extraction (SPE) is often used for initial sample cleanup.

  • Fractional Distillation: This technique separates compounds based on differences in their boiling points and is suitable for large-scale purification.

  • Urea Fractionation: This method is effective for separating saturated and unsaturated fatty acid esters. Urea forms inclusion complexes with linear saturated fatty acid esters, allowing for the enrichment of unsaturated esters like this compound in the liquid phase.

Q2: What are the common impurities found in crude this compound?

A2: Crude this compound can contain a variety of impurities depending on the source material and synthesis method. Common impurities include:

  • Other fatty acid ethyl esters (FAEEs) with similar chain lengths and degrees of saturation.

  • Saturated fatty acid ethyl esters, such as ethyl palmitate and ethyl stearate.

  • Free fatty acids.

  • Glycerides (mono-, di-, and tri-).

  • Phospholipids.

  • Pigments.

  • Residual solvents from the extraction or reaction process.

  • Oxidation products, as unsaturated fatty acid esters are susceptible to oxidation.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound is typically assessed using chromatographic techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides detailed information about the composition of the sample and allows for the identification and quantification of impurities.

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the sample and quantify the amount of this compound.

Q4: What are the stability concerns for this compound during purification?

A4: this compound is an unsaturated fatty acid ester and is susceptible to oxidation, especially when exposed to heat, light, and oxygen. This can lead to the formation of hydroperoxides and other degradation products. It is crucial to use mild purification conditions and consider the use of antioxidants to minimize degradation.[1]

Troubleshooting Guides

Chromatographic Purification (HPLC)

Problem: Poor separation of this compound from other fatty acid ethyl esters.

Possible Causes & Solutions:

CauseSolution
Inappropriate Stationary Phase The choice of column is critical. For preparative liquid chromatography of this compound, a medium bonding density C18 column has been shown to be suitable.[2]
Suboptimal Mobile Phase Adjust the solvent strength and composition. For reversed-phase HPLC, a common mobile phase is a mixture of methanol and water.[3] Optimizing the ratio can improve separation.
Incorrect Flow Rate A lower flow rate can sometimes improve resolution, although it will increase the run time.
Column Overloading Injecting too much sample can lead to broad, overlapping peaks. Reduce the injection volume or sample concentration.

Problem: this compound peak is tailing.

Possible Causes & Solutions:

CauseSolution
Active Sites on the Column This can be an issue with silica-based columns. Using an end-capped column or adding a small amount of a competitive base (like triethylamine) to the mobile phase can help.
Secondary Interactions Interactions between the analyte and the stationary phase can cause tailing. Try a different column chemistry or modify the mobile phase pH.

Experimental Protocols

Protocol 1: Purification of this compound using Urea Fractionation

This protocol is a general guideline for the enrichment of unsaturated fatty acid esters.

Materials:

  • Crude fatty acid ethyl ester (FAEE) mixture

  • Urea

  • Ethanol (95%)

  • Hexane

  • Distilled water

Procedure:

  • Dissolution: Dissolve the crude FAEE mixture and urea in 95% ethanol at approximately 65-70°C to form a homogeneous solution. A common starting ratio is 1:2:4 (FAEE:Urea:Ethanol by weight).

  • Crystallization: Allow the solution to cool slowly to room temperature, and then further cool to a lower temperature (e.g., -10°C) to induce crystallization of the urea-saturated fatty acid ester complexes. The crystallization time can be optimized (e.g., 12-24 hours).

  • Filtration: Separate the liquid phase (non-complexed fraction, enriched in unsaturated esters) from the solid phase (urea-complexed fraction, enriched in saturated esters) by vacuum filtration.

  • Urea Removal:

    • Liquid Phase: Add warm water (around 60°C) to the filtrate to dissolve the urea. The FAEEs will form an upper layer.

    • Solid Phase: Dissolve the solid urea complexes in warm water and extract the saturated FAEEs with hexane.

  • Extraction and Washing: Separate the FAEE layer from the aqueous layer using a separatory funnel. Wash the FAEE fraction several times with distilled water to remove any remaining urea and ethanol.

  • Drying and Solvent Removal: Dry the purified FAEE fraction over anhydrous sodium sulfate and remove the solvent (if any) using a rotary evaporator.

Quantitative Data from Literature (Urea Fractionation of FAEEs):

ParameterValueReference
Purity of EPA and DHA after UC65.6%
Total recovery of EPA and DHA after UC46.8%
Purity of Ethyl Linoleate after UC41.934%
Protocol 2: General Workflow for Fractional Distillation

Fractional distillation separates liquids with close boiling points. The efficiency of separation depends on the fractionating column used.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Heating mantle

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Place the crude this compound mixture in the round-bottom flask with boiling chips.

  • Heating: Gently heat the mixture. The component with the lower boiling point will vaporize first and rise through the fractionating column.

  • Fraction Collection: As the vapor condenses and re-vaporizes on the surfaces within the column, the component with the lower boiling point will be enriched at the top of the column. Monitor the temperature at the distillation head. Collect the fraction that distills over at a constant temperature.

  • Separation: As the lower-boiling point component is removed, the temperature at the distillation head will rise to the boiling point of the next component. Change the receiving flask to collect different fractions.

  • Analysis: Analyze the collected fractions for purity using GC-MS or HPLC.

Visualizations

Purification_Workflow cluster_start Starting Material cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product Crude Crude this compound Mixture Chromatography Chromatography (HPLC, GC) Crude->Chromatography Distillation Fractional Distillation Crude->Distillation Urea Urea Fractionation Crude->Urea Analysis Purity Assessment (GC-MS, HPLC) Chromatography->Analysis Distillation->Analysis Urea->Analysis Pure_EP Purified this compound Analysis->Pure_EP

Caption: General workflow for the purification of this compound.

Troubleshooting_Chromatography Start Poor Separation in HPLC Check_Column Is the column appropriate? (e.g., Medium density C18) Start->Check_Column Change_Column Select a more suitable column Check_Column->Change_Column No Check_Mobile_Phase Is the mobile phase optimized? Check_Column->Check_Mobile_Phase Yes Change_Column->Check_Mobile_Phase Adjust_Mobile_Phase Adjust solvent ratio or composition Check_Mobile_Phase->Adjust_Mobile_Phase No Check_Flow_Rate Is the flow rate optimal? Check_Mobile_Phase->Check_Flow_Rate Yes Adjust_Mobile_Phase->Check_Flow_Rate Adjust_Flow_Rate Decrease flow rate for better resolution Check_Flow_Rate->Adjust_Flow_Rate No Check_Loading Is the column overloaded? Check_Flow_Rate->Check_Loading Yes Adjust_Flow_Rate->Check_Loading Reduce_Loading Reduce sample concentration or injection volume Check_Loading->Reduce_Loading Yes Good_Separation Achieved Good Separation Check_Loading->Good_Separation No Reduce_Loading->Good_Separation

Caption: Troubleshooting decision tree for HPLC purification.

References

Improving the stability of ethyl palmitoleate in storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the storage stability of ethyl palmitoleate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of this compound.

Q1: My this compound sample has developed an off-odor and/or changed color. What is the likely cause and how can I confirm it?

A: An off-odor or discoloration, such as yellowing, is a common sign of oxidative degradation. This compound, being an unsaturated fatty acid ester, is susceptible to oxidation at its double bond. This process can be initiated by factors like exposure to oxygen, light, heat, and trace metals.[1]

To confirm degradation, you can use the following analytical methods:

  • Peroxide Value (PV) Titration: This is a classic method to quantify the initial products of lipid oxidation (peroxides and hydroperoxides). An increase in the peroxide value indicates ongoing oxidation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can identify and quantify this compound and its degradation byproducts. A decrease in the peak area of this compound and the appearance of new peaks corresponding to smaller, volatile oxidation products would confirm degradation.[2][3]

  • Thiobarbituric Acid Reactive Substances (TBARS) Assay: This colorimetric assay measures secondary oxidation products, such as malondialdehyde, which contribute to off-odors.

Q2: I've observed a decrease in the purity of my this compound sample over time, confirmed by GC-MS. What are the potential degradation pathways?

A: The two primary degradation pathways for this compound are oxidation and hydrolysis .

  • Oxidation: This is a free-radical chain reaction that occurs at the monounsaturated bond of the palmitoleate chain. It is accelerated by oxygen, heat, light, and metal ions.[1] The process leads to the formation of hydroperoxides, which are unstable and can decompose into a variety of secondary products, including aldehydes, ketones, and shorter-chain acids, ultimately reducing the purity of the sample.

  • Hydrolysis: This involves the cleavage of the ester bond, breaking down this compound into palmitoleic acid and ethanol.[4] This reaction is catalyzed by water, and the rate can be significantly increased by the presence of acids or bases.

Below is a diagram illustrating the main degradation pathways.

cluster_main This compound Degradation cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway EP This compound Hydroperoxides Hydroperoxides EP->Hydroperoxides + O2, Light, Heat, Metals Acid_Alcohol Palmitoleic Acid + Ethanol EP->Acid_Alcohol + H2O (Acid/Base Catalyst) Secondary_Products Secondary Oxidation Products (Aldehydes, Ketones) Hydroperoxides->Secondary_Products Decomposition cluster_storage Storage Conditions cluster_handling Handling Procedures Start Degradation Observed? Assess_Storage Assess Current Storage Conditions Start->Assess_Storage Yes No_Degradation Maintain Protocol Start->No_Degradation No Assess_Handling Assess Handling Procedures Assess_Storage->Assess_Handling Temp Temperature too high? Assess_Storage->Temp Light Exposed to light? Assess_Storage->Light Oxygen Exposed to air? Assess_Storage->Oxygen Antioxidant Antioxidant used? Assess_Handling->Antioxidant Container Container appropriate? Assess_Handling->Container Solvent Solvent contains water? Assess_Handling->Solvent Implement_Changes Implement Corrective Actions Monitor Monitor Stability (e.g., via GC-MS) Implement_Changes->Monitor Monitor->Start Temp->Implement_Changes Light->Implement_Changes Oxygen->Implement_Changes Antioxidant->Implement_Changes Container->Implement_Changes Solvent->Implement_Changes

References

Technical Support Center: Overcoming Matrix Effects in Ethyl Palmitoleate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the quantitative analysis of ethyl palmitoleate, with a focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting, undetected components in the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate and imprecise quantification.[1][2] In complex biological matrices like plasma, tissue, or urine, endogenous substances such as phospholipids, salts, and proteins are common sources of matrix effects in lipid analysis.[1]

Q2: How can I detect the presence of matrix effects in my this compound assay?

A2: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method where a standard solution of this compound is continuously infused into the mass spectrometer downstream of the analytical column. A blank matrix extract is then injected. Any deviation (a dip for suppression or a rise for enhancement) in the constant signal at the expected retention time of this compound indicates the presence of matrix effects.[1]

  • Post-Extraction Spike: This is a quantitative method and is considered the "gold standard." It involves comparing the analytical response of this compound spiked into an extracted blank matrix with the response of the same concentration in a neat (pure) solvent. The ratio of these responses, known as the matrix factor (MF), quantifies the extent of the matrix effect. An MF < 1 indicates ion suppression, while an MF > 1 signifies ion enhancement.

Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it highly recommended for this compound quantification?

A3: A stable isotope-labeled internal standard is a version of the analyte (in this case, this compound) in which some atoms are replaced with their heavy isotopes (e.g., ¹³C or ²H). A SIL-IS is considered the most effective tool to compensate for matrix effects. Because it is chemically identical to the analyte, it co-elutes and experiences the same extraction inefficiencies and ionization suppression or enhancement. Since the mass spectrometer can differentiate between the analyte and the heavier internal standard, the ratio of their signals can be used to accurately calculate the analyte concentration, effectively normalizing for variations.

Q4: What are the common sample preparation techniques to reduce matrix effects for this compound analysis?

A4: Effective sample preparation is crucial for minimizing matrix effects by removing interfering components before analysis. Common techniques include:

  • Liquid-Liquid Extraction (LLE): This method separates analytes based on their differential solubilities in two immiscible liquids. For the nonpolar this compound, extraction with a nonpolar solvent like n-hexane is common.

  • Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain the analyte or interfering components from the sample. SPE can be very effective in cleaning up complex samples.

  • Protein Precipitation (PPT): This is a simpler but less specific method where a solvent like acetonitrile is added to a biological sample to precipitate proteins, which are then removed by centrifugation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

Problem 1: Poor recovery of this compound.

Possible CausesTroubleshooting Steps
Inefficient Extraction Method Optimize the extraction solvent. Since ethyl palmitate is nonpolar, ensure the solvent system (e.g., in LLE) is sufficiently nonpolar. For SPE, evaluate different sorbent types and elution solvents.
Analyte Degradation Minimize sample processing time and keep samples at a low temperature. Ensure the pH of the solutions is appropriate to prevent hydrolysis.
Poor Solubility in Reconstitution Solvent After solvent evaporation, ensure the reconstitution solvent is compatible with your analytical method and can fully dissolve the nonpolar ethyl palmitate. A higher percentage of organic solvent may be needed.

Problem 2: High variability in quantitative results.

Possible CausesTroubleshooting Steps
Significant Matrix Effects Implement a more rigorous sample cleanup method (e.g., switching from PPT to SPE). The most robust solution is to use a stable isotope-labeled internal standard for ethyl palmitate.
Inconsistent Sample Preparation Ensure precise and consistent execution of all sample preparation steps, including pipetting, vortexing, and evaporation. Automation can improve reproducibility.
Instrumental Instability Check the stability of the LC-MS/MS system by injecting a standard solution multiple times to ensure the response is consistent.

Problem 3: Non-linear calibration curve.

Possible CausesTroubleshooting Steps
Matrix Effects at High Concentrations Matrix effects can be concentration-dependent. Try narrowing the concentration range of your calibration standards. Diluting the samples may also help mitigate this issue.
Detector Saturation If the signal for high-concentration standards is flattening, this may indicate detector saturation. Reduce the injection volume or dilute the high-concentration standards.
Inappropriate Regression Model Evaluate different regression models, such as a quadratic fit, if the response is inherently non-linear. However, investigate the root cause first.

Data Presentation: Comparison of Strategies to Overcome Matrix Effects

The following tables summarize quantitative data related to the performance of different analytical methods and strategies for mitigating matrix effects in the analysis of fatty acid ethyl esters, including ethyl palmitate.

Table 1: Performance of Different Sample Preparation Methods for FAEEs

Sample Preparation MethodMatrixAnalyte(s)Recovery (%)Matrix Effect (%)Reference(s)
Solid-Phase Extraction (SPE)HairEthyl Palmitate & other FAEEs~100%Not explicitly quantified, but method showed good accuracy
Liquid-Liquid Extraction (LLE)UrineEthyl PalmitateNot specifiedNot specified, but a standard method for this matrix
Protein Precipitation (PPT)PlasmaTHC and metabolites60-90%<15% (with optimized chromatography)

Table 2: Validation Parameters for Ethyl Palmitate Quantification Using Different Analytical Methods

Analytical MethodMatrixLinearity RangeLODLOQReference(s)
GC-MS/MSHair120 - 720 pg/mgNot specified< 120 pg/mg
SPME-GC/MSHair0.02 - 1.0 ng/mg0.005 - 0.009 ng/mg0.016 - 0.025 ng/mg
LC-MS/MSMeconium5 - 500 ng/g0.8 - 7.5 ng/g5 - 25 ng/g

Experimental Protocols

1. Protocol for Post-Extraction Spike Experiment to Quantify Matrix Effects

This protocol allows for the quantitative assessment of matrix effects.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound and a suitable internal standard (ideally a SIL-IS) into the reconstitution solvent at a known concentration (e.g., mid-range of the calibration curve).

    • Set B (Post-Spike Sample): Extract a blank matrix sample using your established protocol. After the final evaporation step, spike the ethyl palmitate and internal standard into the reconstituted blank matrix extract at the same concentration as Set A.

    • Set C (Pre-Spike Sample): Spike the ethyl palmitate and internal standard into the blank matrix sample before the extraction process begins.

  • Analysis: Analyze all three sets of samples using your LC-MS/MS method.

  • Calculations:

    • Matrix Factor (MF %): (Peak Area in Set B / Peak Area in Set A) * 100

      • An MF of 100% indicates no matrix effect.

      • An MF < 100% indicates ion suppression.

      • An MF > 100% indicates ion enhancement.

    • Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) * 100

    • Process Efficiency (PE %): (Peak Area in Set C / Peak Area in Set A) * 100

2. General Protocol for Liquid-Liquid Extraction (LLE) of Ethyl Palmitate from Plasma

  • Sample Preparation: To 100 µL of plasma, add a known amount of the internal standard solution.

  • Extraction: Add 500 µL of a nonpolar organic solvent (e.g., n-hexane or a mixture of hexane and ethyl acetate).

  • Vortex and Centrifuge: Vortex the mixture vigorously for 1-2 minutes. Centrifuge to achieve phase separation.

  • Collect Organic Layer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for your LC-MS/MS analysis.

Visualizations

The following diagrams illustrate common workflows in this compound analysis.

Workflow for Quantifying Matrix Effects cluster_prep Sample Preparation cluster_analysis Analysis & Calculation A Set A: Neat Solution (Analyte in Solvent) Analysis LC-MS/MS Analysis A->Analysis B Set B: Post-Spike (Analyte in Extracted Blank) B->Analysis C Set C: Pre-Spike (Analyte in Blank before Extraction) C->Analysis Calc_MF Calculate Matrix Factor (B / A) Analysis->Calc_MF Calc_RE Calculate Recovery (C / B) Analysis->Calc_RE Calc_PE Calculate Process Efficiency (C / A) Analysis->Calc_PE

Caption: Workflow for the quantitative assessment of matrix effects.

General Workflow for this compound Quantification Sample Biological Sample (e.g., Plasma, Tissue) Add_IS Add Stable Isotope-Labeled Internal Standard (SIL-IS) Sample->Add_IS Extraction Sample Preparation (LLE, SPE, or PPT) Add_IS->Extraction Evap Evaporation Extraction->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS Data Data Processing & Quantification LCMS->Data

Caption: A typical experimental workflow for this compound analysis.

References

Troubleshooting ethyl palmitoleate degradation during analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ethyl palmitoleate.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for this compound?

A1: The most common and robust method for the analysis of this compound and other fatty acid ethyl esters (FAEEs) is Gas Chromatography coupled with Mass Spectrometry (GC-MS). This technique allows for excellent separation of different fatty acid esters and provides definitive identification based on their mass spectra.

Q2: How should I prepare my sample for this compound analysis?

A2: Sample preparation typically involves a liquid-liquid extraction to isolate the lipids from the sample matrix. A common procedure involves extracting the sample with an organic solvent like heptane or a hexane/isopropanol mixture. The organic layer is then separated, evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in a suitable solvent for GC-MS analysis.

Q3: What are the primary causes of this compound degradation during analysis?

A3: The primary causes of degradation are hydrolysis, oxidation, and thermal stress. Hydrolysis, the cleavage of the ester bond to form palmitoleic acid and ethanol, can be catalyzed by acidic or basic residues in the sample or on analytical hardware. Oxidation can occur at the double bond of the palmitoleate chain, especially at elevated temperatures. Thermal degradation can occur in a hot GC inlet, leading to the formation of smaller, more volatile compounds.

Q4: What are the expected degradation products of this compound?

A4: The main degradation products are palmitoleic acid and ethanol via hydrolysis. Oxidative degradation can lead to a variety of products, including aldehydes, ketones, and shorter-chain fatty acids, resulting from cleavage at the double bond.

Q5: How can I prevent degradation of this compound during sample storage?

A5: To minimize degradation, samples should be stored at low temperatures, preferably at -20°C or below, in tightly sealed vials to minimize exposure to air and moisture. It is also advisable to use solvents with low water content and to work quickly during sample preparation to reduce exposure to ambient conditions. The stability of this compound in ethanol at -20°C is reported to be at least 2 years.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound.

Problem Potential Cause Recommended Solution
Low Analyte Response Degradation in GC Inlet: High inlet temperatures can cause thermal degradation.Reduce the inlet temperature. A starting point of 250°C is often sufficient.
Sample Hydrolysis: Presence of water or acidic/basic contaminants in the sample or solvent.Ensure use of dry solvents and glassware. Neutralize the sample pH if necessary before extraction.
Oxidation: Exposure to air and high temperatures during sample preparation.Keep samples on ice during preparation and evaporate solvents at the lowest practical temperature (e.g., 30-40°C).
Peak Tailing Active Sites in the GC System: Exposed silanol groups in the inlet liner or on the column can interact with the ester.Use a deactivated inlet liner. Trim the first few centimeters of the column.
Column Overload: Injecting too much sample.Dilute the sample or reduce the injection volume.
Appearance of Extra Peaks Degradation Products: Extra peaks may correspond to palmitoleic acid, or oxidation products.Confirm the identity of extra peaks by mass spectrometry. If they are degradation products, refer to the solutions for "Low Analyte Response".
Contamination: Contaminants from solvents, glassware, or the sample matrix.Run a solvent blank to check for system contamination. Ensure thorough cleaning of all glassware.
Poor Resolution/Co-elution Inadequate Chromatographic Separation: The GC temperature program may not be optimal.Optimize the GC oven temperature program. A slower ramp rate can improve the separation of closely eluting peaks.
Incorrect Column Choice: The column stationary phase may not be suitable for separating FAEEs.Use a column with a mid-polar stationary phase, such as one containing a percentage of phenyl or cyanopropyl functional groups.

Quantitative Data on this compound Stability

While specific kinetic data for this compound degradation is not extensively published, the following table provides an illustrative summary of expected degradation based on the principles of forced degradation studies for esters. These studies intentionally expose the analyte to harsh conditions to understand its stability profile. The goal is typically to achieve 5-20% degradation.

Stress Condition Parameters Expected Degradation Products Illustrative Degradation (%)
Acidic Hydrolysis 0.1 M HCl at 60°C for 24hPalmitoleic Acid, Ethanol10 - 20%
Basic Hydrolysis 0.1 M NaOH at 40°C for 8hPalmitoleic Acid, Ethanol15 - 25%
Oxidation 3% H₂O₂ at 40°C for 24hAldehydes, Ketones, Epoxides5 - 15%
Thermal Degradation 80°C in solution for 48hVarious smaller molecules5 - 10%

Note: The degradation percentages are illustrative and will vary depending on the exact experimental conditions and the sample matrix.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

This protocol provides a general method for the quantification of this compound in a biological matrix.

  • Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., deuterated this compound or ethyl heptadecanoate) to the sample.

  • Liquid-Liquid Extraction:

    • Add 2 mL of a 2:1 (v/v) mixture of n-hexane and isopropanol to 1 mL of the sample.

    • Vortex for 1 minute.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Solvent Evaporation:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of n-hexane.

  • GC-MS Analysis:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL (splitless mode)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp to 200°C at 15°C/min.

      • Ramp to 300°C at 5°C/min, hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Acquisition Mode: Scan mode (e.g., m/z 50-550) or Selected Ion Monitoring (SIM) for higher sensitivity.

Visualizations

Chemical Degradation Pathways

cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway This compound This compound Palmitoleic Acid Palmitoleic Acid This compound->Palmitoleic Acid  + H2O (Acid/Base) Ethanol Ethanol This compound->Ethanol  + H2O (Acid/Base) Ethyl Palmitoleate_ox This compound Oxidation Products Aldehydes, Ketones, etc. Ethyl Palmitoleate_ox->Oxidation Products  + O2, Heat

Caption: Primary degradation pathways for this compound.

Troubleshooting Workflow for Low Analyte Signal

Start Low Signal for This compound Check_Inlet Check GC Inlet Temperature Start->Check_Inlet Temp_High Temp > 250°C? Check_Inlet->Temp_High Reduce_Temp Reduce Inlet Temperature to 250°C Temp_High->Reduce_Temp Yes Check_Sample_Prep Review Sample Preparation Temp_High->Check_Sample_Prep No Reanalyze Re-analyze Sample Reduce_Temp->Reanalyze Wet_Solvents Using Dry Solvents? Check_Sample_Prep->Wet_Solvents Use_Dry_Solvents Use Anhydrous Solvents Wet_Solvents->Use_Dry_Solvents No Check_Evaporation Check Evaporation Temperature Wet_Solvents->Check_Evaporation Yes Use_Dry_Solvents->Reanalyze Evap_Temp_High Temp > 40°C? Check_Evaporation->Evap_Temp_High Reduce_Evap_Temp Reduce Evaporation Temperature Evap_Temp_High->Reduce_Evap_Temp Yes Evap_Temp_High->Reanalyze No Reduce_Evap_Temp->Reanalyze

Caption: Troubleshooting workflow for low this compound signal.

Experimental Workflow for this compound Analysis

Sample Sample Collection Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Evaporate Solvent Evaporation Extract->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Analyze GC-MS Analysis Reconstitute->Analyze Data Data Processing & Quantification Analyze->Data

Caption: General experimental workflow for this compound analysis.

References

Technical Support Center: Refinement of Fractional Distillation for Ethyl Palmitoleate Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of ethyl palmitoleate via fractional distillation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the fractional distillation of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Poor Separation of this compound from Other Fatty Acid Ethyl Esters (e.g., Ethyl Oleate, Ethyl Palmitate) - Insufficient column efficiency (too few theoretical plates).- Incorrect reflux ratio (too low).- Distillation rate is too fast.- Fluctuations in vacuum pressure or heat source.- Increase the length of the fractionating column or use a more efficient packing material (e.g., structured packing).- Increase the reflux ratio to improve separation, but be mindful of increased distillation time.- Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate.[1] - Ensure a stable vacuum and consistent heating to prevent bumping and uneven boiling.
Product Discoloration (Yellowing or Darkening) - Thermal degradation of the this compound due to excessive temperature.- Presence of oxygen in the distillation apparatus.- Lower the distillation temperature by improving the vacuum. Fatty acid esters are heat-sensitive, and high temperatures can cause degradation.[2][3] - Ensure all joints are well-sealed and the system is thoroughly purged with an inert gas (e.g., nitrogen or argon) before applying heat.
Low Product Yield - Incomplete distillation (distillation stopped prematurely).- Product loss due to leaks in the system.- Thermal degradation leading to the formation of non-volatile byproducts.- Monitor the vapor temperature at the still head; continue distillation until the temperature begins to drop, indicating the desired fraction has been collected.- Check all glassware for cracks and ensure all joints are properly greased and sealed to maintain a deep vacuum. - Operate at the lowest feasible temperature by maintaining a high vacuum.
Bumping or Unstable Boiling - Absence of a stirring mechanism or boiling chips.- Heating rate is too high.- Always use a magnetic stir bar in the boiling flask for vacuum distillation; boiling chips are ineffective under vacuum. - Apply heat gradually and evenly to the distillation flask.
Inability to Achieve a Deep Vacuum - Leaks in the glassware joints or tubing.- Inefficient vacuum pump.- Contaminated pump oil.- Inspect all glassware for cracks and ensure all joints are properly greased and sealed. Check tubing for cracks or loose connections.- Verify the vacuum pump is functioning correctly and is appropriate for the required vacuum level.- Change the vacuum pump oil if it is cloudy or discolored.
Flooding of the Fractionating Column - Excessive boil-up rate (heating too strongly).- Reduce the heating mantle temperature to decrease the rate of vaporization. The column should have a clear gradient of condensation, not be filled with liquid.

Frequently Asked Questions (FAQs)

Q1: What is the optimal vacuum pressure for the fractional distillation of this compound?

A1: The optimal vacuum pressure is as low as practicably achievable to minimize the distillation temperature and prevent thermal degradation. A pressure range of 1-10 mmHg (or approximately 0.13-1.33 kPa) is commonly used for fatty acid ethyl esters. At 1.33 kPa, the boiling point of ethyl palmitate is approximately 191.34°C.

Q2: How can I effectively separate this compound from ethyl palmitate, given their similar structures?

A2: Separating this compound (C16:1) from ethyl palmitate (C16:0) is challenging due to their very close boiling points. The key is to maximize the number of theoretical plates in your distillation column. This can be achieved by using a longer packed column (e.g., with Vigreux indentations or packed with structured packing like Raschig rings or metal sponges) and maintaining a high reflux ratio. The separation of fatty acids is primarily dependent on their chain length, with the degree of unsaturation having a lesser effect on boiling point.

Q3: What type of packing material is best for the fractionating column?

A3: For efficient separation of fatty acid ethyl esters, structured packing made of stainless steel or other inert metals is often preferred in industrial settings due to its high efficiency and low-pressure drop. For laboratory scale, Vigreux columns or columns packed with glass helices or metal sponges can provide the necessary theoretical plates. The choice of material should also consider inertness to avoid any reactions with the fatty acid esters at high temperatures.

Q4: How can I monitor the purity of my collected fractions?

A4: The purity of the collected fractions should be monitored using gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS). A polar capillary column is typically used to separate fatty acid ethyl esters based on their carbon number and degree of unsaturation.

Q5: What are the signs of thermal degradation, and how can it be prevented?

A5: Signs of thermal degradation include a darkening or yellowing of the product, an acrid odor, and a decrease in the expected yield. To prevent this, distillation should be carried out under a high vacuum to lower the boiling point. It is also crucial to ensure the residence time at high temperatures is minimized, which is a key advantage of techniques like short-path distillation. Additionally, ensure the system is free of oxygen by purging with an inert gas before heating.

Data Presentation

Table 1: Boiling Points of this compound and Common Impurities at Various Pressures

CompoundMolecular FormulaNormal Boiling Point (°C)Boiling Point at 1.33 kPa (10 mmHg) (°C)Boiling Point at 0.67 kPa (5 mmHg) (°C)
Ethyl Palmitate (C16:0)C₁₈H₃₆O₂312.68191.34~175
This compound (C16:1) C₁₈H₃₄O₂ ~310-315 ~190 ~173
Ethyl Stearate (C18:0)C₂₀H₄₀O₂~335217.82~200
Ethyl Oleate (C18:1)C₂₀H₃₈O₂335.21213.49~196
Ethyl Linoleate (C18:2)C₂₀H₃₆O₂322.77213.49~196

Note: Boiling points at lower pressures for some compounds are estimated based on available data and vapor pressure curves. The separation of C18 esters from C16 esters is more straightforward than the separation of saturated and unsaturated esters of the same chain length.

Experimental Protocols

Protocol 1: Vacuum Fractional Distillation of this compound

Objective: To purify this compound from a mixture of fatty acid ethyl esters.

Materials:

  • Crude this compound mixture

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flasks

  • Vacuum adapter

  • Vacuum pump with trap

  • Heating mantle with stirrer

  • Magnetic stir bar

  • Thermometer

  • Grease for glass joints

  • Inert gas source (e.g., Nitrogen)

Procedure:

  • Apparatus Setup:

    • Inspect all glassware for cracks or defects.

    • Add the crude this compound mixture and a magnetic stir bar to the round-bottom flask (no more than half full).

    • Assemble the fractional distillation apparatus, ensuring all joints are lightly greased and sealed to be vacuum-tight.

    • Place the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.

    • Connect the vacuum adapter to a cold trap and then to the vacuum pump.

  • Degassing:

    • Start the stirrer.

    • Slowly and carefully apply vacuum to the system to remove dissolved gases and any low-boiling impurities.

  • Distillation:

    • Once a stable, high vacuum is achieved, begin to gently heat the round-bottom flask.

    • Observe the mixture for smooth boiling.

    • Watch for the condensation ring to slowly rise up the fractionating column. A slow ascent is crucial for good separation.

    • Collect any initial low-boiling fractions in a separate receiving flask.

    • As the temperature approaches the boiling point of this compound at the recorded pressure (refer to Table 1), change to a new, clean receiving flask.

    • Collect the this compound fraction while maintaining a stable temperature and pressure.

    • The distillation rate should be controlled to a few drops per second for optimal separation.

  • Shutdown:

    • Once the desired fraction has been collected, or if the temperature begins to drop or rise significantly, stop the distillation by removing the heating mantle.

    • Allow the apparatus to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.

  • Analysis:

    • Analyze the purity of the collected fractions using GC-MS or GC-FID.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for this compound Purification cluster_setup 1. Apparatus Setup & Preparation cluster_distillation 2. Distillation Process cluster_shutdown 3. Shutdown & Analysis setup_1 Inspect & Clean Glassware setup_2 Charge Flask with Crude this compound & Stir Bar setup_1->setup_2 setup_3 Assemble Fractional Distillation Apparatus setup_2->setup_3 setup_4 Grease Joints & Ensure Airtight Seals setup_3->setup_4 dist_1 Apply Vacuum & Degas Sample setup_4->dist_1 Begin Process dist_2 Gradual Heating & Stirring dist_1->dist_2 dist_3 Collect Initial Low-Boiling Fraction dist_2->dist_3 dist_4 Collect this compound Fraction at Stable Temperature dist_3->dist_4 shut_1 Cool Apparatus dist_4->shut_1 End Collection shut_2 Vent System to Atmospheric Pressure shut_1->shut_2 shut_3 Disassemble Apparatus shut_2->shut_3 shut_4 Analyze Fraction Purity via GC shut_3->shut_4

Caption: Workflow for this compound purification.

Troubleshooting_Logic Troubleshooting Logic for Poor Separation start Poor Separation Detected (Impure Fractions) check_column Is Column Efficiency Sufficient? start->check_column increase_column Increase Column Length or Use More Efficient Packing check_column->increase_column No check_reflux Is Reflux Ratio Optimal? check_column->check_reflux Yes end_node Re-run Distillation & Analyze Purity increase_column->end_node increase_reflux Increase Reflux Ratio check_reflux->increase_reflux No check_rate Is Distillation Rate Too Fast? check_reflux->check_rate Yes increase_reflux->end_node reduce_heat Reduce Heating Rate check_rate->reduce_heat Yes check_stability Are Pressure & Temperature Stable? check_rate->check_stability No reduce_heat->end_node stabilize_conditions Stabilize Vacuum & Heat Source check_stability->stabilize_conditions No check_stability->end_node Yes stabilize_conditions->end_node

Caption: Troubleshooting logic for poor separation.

References

Preventing isomerization of ethyl palmitoleate during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of ethyl palmitoleate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the isomerization of the C16:1Δ9 cis double bond during esterification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the cis-isomer important?

This compound is the ethyl ester of palmitoleic acid, a monounsaturated omega-7 fatty acid. The naturally occurring and biologically active form is typically the cis-isomer, (9Z)-hexadec-9-enoate. Maintaining this cis-configuration is often crucial for its biological activity and for ensuring the desired therapeutic effects in drug development.

Q2: What causes the isomerization of this compound during synthesis?

Isomerization from the cis to the trans form can be induced by several factors during the synthesis process, including:

  • High Temperatures: Elevated reaction temperatures provide the energy needed to overcome the rotational barrier of the double bond.[1]

  • Strong Acid or Base Catalysts: Chemical catalysts, particularly strong acids used in methods like Fischer esterification, can promote isomerization.[2][3]

  • Extended Reaction Times: Prolonged exposure to reaction conditions that favor isomerization increases the likelihood of forming the more stable trans-isomer.

Q3: Which synthesis method is best for preventing isomerization?

Enzymatic esterification using a lipase, such as immobilized Candida antarctica lipase B (commonly known as Novozym 435), is highly recommended for preserving the cis-isomer.[4][5] This method offers several advantages over traditional chemical synthesis:

  • Mild Reaction Conditions: Enzymatic reactions are typically carried out at lower temperatures, reducing the risk of heat-induced isomerization.

  • High Specificity: Lipases are highly selective and catalyze the esterification reaction without significantly affecting the double bond configuration.

  • Fewer Byproducts: Enzymatic synthesis is generally cleaner, leading to fewer side reactions and simpler purification.

Q4: Can I use Fischer esterification to synthesize cis-ethyl palmitoleate?

While Fischer esterification is a common method for producing esters, it is not ideal when trying to preserve the cis-isomer of an unsaturated fatty acid. The use of strong acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) and high temperatures can lead to significant isomerization. If this method must be used, it is crucial to employ the mildest possible conditions, though some degree of isomerization is still likely.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound that may lead to isomerization.

Problem Potential Cause Recommended Solution
High percentage of trans-isomer detected in the final product. High reaction temperature. For enzymatic synthesis, maintain the temperature between 40-60°C. For chemical synthesis, use the lowest effective temperature.
Use of a strong acid catalyst. Switch to an enzymatic catalyst like Novozym 435. If using a chemical catalyst, consider a milder Lewis acid and use the lowest possible concentration.
Prolonged reaction time. Monitor the reaction progress closely using techniques like TLC or GC and stop the reaction as soon as a satisfactory conversion is achieved.
Low yield of this compound. Incomplete reaction. Optimize the molar ratio of palmitoleic acid to ethanol. An excess of ethanol can help drive the equilibrium towards the product. For enzymatic reactions, ensure the enzyme is active and not denatured.
Presence of water. In chemical esterification, water is a byproduct that can shift the equilibrium back to the reactants. Consider using a Dean-Stark apparatus or molecular sieves to remove water as it forms. For enzymatic reactions in organic solvents, ensure anhydrous conditions.
Difficulty in purifying the cis-isomer from the trans-isomer. Similar physical properties of the isomers. Purification can be challenging. Consider using preparative HPLC with a suitable column (e.g., C18) or silver ion chromatography, which can separate isomers based on the degree of unsaturation and geometry.

Quantitative Data on Isomerization

Synthesis Method Typical Temperature Catalyst Expected Isomerization
Enzymatic Esterification 40-60°CLipase (e.g., Novozym 435)Minimal
Fischer Esterification > 80°CStrong Acid (e.g., H₂SO₄)Significant
Low-Temperature Acid Catalysis 40-60°CMilder Acid (e.g., DBSA)Moderate

Experimental Protocols

Protocol 1: Enzymatic Synthesis of cis-Ethyl Palmitoleate (Recommended)

This protocol is designed to maximize the yield of cis-ethyl palmitoleate while minimizing isomerization.

Materials:

  • cis-Palmitoleic acid

  • Anhydrous ethanol

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Anhydrous n-hexane (or other suitable solvent)

  • Molecular sieves (optional)

  • Reaction vessel (e.g., screw-capped flask)

  • Shaking incubator or magnetic stirrer with temperature control

Procedure:

  • Reactant Preparation: In the reaction vessel, dissolve cis-palmitoleic acid in anhydrous n-hexane. Add anhydrous ethanol in a 1:3 to 1:5 molar ratio (acid to alcohol).

  • Enzyme Addition: Add Novozym 435 to the reaction mixture. A typical enzyme loading is 5-10% by weight of the substrates.

  • Reaction Incubation: Seal the vessel and place it in a shaking incubator at 40-50°C with moderate agitation (e.g., 150-200 rpm).

  • Monitoring the Reaction: Periodically take small aliquots of the reaction mixture to monitor the conversion of palmitoleic acid to this compound by GC-MS or TLC.

  • Reaction Termination and Product Recovery: Once the desired conversion is reached (typically within 24 hours), stop the reaction by filtering out the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Purification: Remove the solvent and excess ethanol from the filtrate under reduced pressure. The resulting crude this compound can be further purified by column chromatography if necessary.

Protocol 2: Low-Temperature Acid-Catalyzed Esterification

This protocol is an alternative for chemical synthesis that aims to reduce isomerization compared to traditional Fischer esterification.

Materials:

  • cis-Palmitoleic acid

  • Anhydrous ethanol

  • 4-Dodecylbenzenesulfonic acid (DBSA) or another mild acid catalyst

  • Anhydrous solvent (e.g., toluene)

  • Reaction vessel with a Dean-Stark trap

  • Magnetic stirrer with heating

Procedure:

  • Reactant Preparation: To the reaction vessel, add cis-palmitoleic acid, anhydrous ethanol (in excess, e.g., 5-10 equivalents), and the anhydrous solvent.

  • Catalyst Addition: Add the mild acid catalyst (e.g., 5-10 mol% DBSA).

  • Reaction: Heat the mixture to a gentle reflux at the lowest possible temperature that allows for the azeotropic removal of water using the Dean-Stark trap.

  • Monitoring and Workup: Monitor the reaction by TLC or GC. Once complete, cool the mixture, wash with a saturated sodium bicarbonate solution to neutralize the acid, then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Visualizations

Troubleshooting_Isomerization Problem High Percentage of trans-Isomer Detected Cause_Temp High Reaction Temperature Problem->Cause_Temp Potential Cause Cause_Catalyst Strong Acid Catalyst Problem->Cause_Catalyst Potential Cause Cause_Time Prolonged Reaction Time Problem->Cause_Time Potential Cause Solution_Temp Maintain Temperature (40-60°C for enzymatic) Cause_Temp->Solution_Temp Solution Solution_Catalyst Switch to Enzymatic Catalyst (e.g., Novozym 435) Cause_Catalyst->Solution_Catalyst Solution Solution_Time Monitor Reaction and Stop at Completion Cause_Time->Solution_Time Solution

Caption: Troubleshooting logic for high trans-isomer formation.

Synthesis_Workflow Start Start: Synthesize cis-Ethyl Palmitoleate Decision Is preservation of cis-isomer critical? Start->Decision Enzymatic Recommended Method: Enzymatic Esterification (Novozym 435) Decision->Enzymatic Yes Chemical Alternative Method: Low-Temp Acid Catalysis Decision->Chemical No, but minimize isomerization Protocol_Enzymatic Follow Protocol 1: - Low Temperature (40-50°C) - Anhydrous Conditions - Monitor Conversion Enzymatic->Protocol_Enzymatic Protocol_Chemical Follow Protocol 2: - Mild Acid Catalyst (DBSA) - Lowest Effective Temperature - Remove Water Chemical->Protocol_Chemical Analysis Analyze Product for Isomeric Purity (GC-MS) Protocol_Enzymatic->Analysis Protocol_Chemical->Analysis

Caption: Decision workflow for selecting a synthesis method.

References

Technical Support Center: Enhancing Chromatographic Resolution of Ethyl Palmitoleate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for resolving challenges in the chromatographic analysis of ethyl palmitoleate. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common separation issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor resolution or peak co-elution when analyzing this compound?

A1: Poor resolution in the chromatography of this compound, where peaks overlap, can stem from several factors:

  • Inadequate Method Parameters: Suboptimal conditions such as an incorrect temperature program in Gas Chromatography (GC) or an unsuitable mobile phase composition in High-Performance Liquid Chromatography (HPLC) can lead to poor separation.[1]

  • Improper Column Selection: The choice of stationary phase is critical. If the column chemistry does not provide sufficient selectivity between this compound and other components in the sample, co-elution will occur.[1][2]

  • Presence of Isomers: Structural isomers of this compound or other fatty acid ethyl esters (FAEEs) with similar physicochemical properties can be inherently difficult to separate.[1]

  • Complex Sample Matrix: Interfering compounds from the sample matrix can co-elute with the target analyte, compromising peak purity and resolution.[1]

  • Column Overloading: Injecting too much sample can lead to broadened, asymmetric peaks that are poorly resolved.

Q2: How can I identify if my this compound peak is co-eluting with another compound?

A2: Detecting co-elution can be challenging, but there are several indicators:

  • Peak Shape Analysis: Look for asymmetrical peak shapes, such as peak fronting, tailing, or the appearance of shoulders on the peak.

  • Mass Spectrometry (MS) Detection: If using a mass spectrometer, examine the mass spectrum across the peak. A changing mass spectrum from the beginning to the end of the peak indicates the presence of more than one compound.

  • Varying Chromatographic Conditions: Slightly altering parameters like the temperature ramp rate in GC or the mobile phase composition in HPLC can sometimes cause a co-eluting peak to partially separate, revealing its presence.

Q3: What are the first steps I should take to troubleshoot poor resolution?

A3: A systematic approach is crucial for effective troubleshooting. Start by optimizing the three key factors that govern chromatographic resolution: efficiency (N), selectivity (α), and retention factor (k).

  • Optimize Retention Factor (k'): Ensure the analyte is retained sufficiently on the column. A k' value between 1 and 5 is often ideal. In HPLC, you can achieve this by using a weaker mobile phase.

  • Improve Selectivity (α): This is the ability of the chromatographic system to differentiate between analytes. Modifying the mobile phase composition (HPLC) or changing the stationary phase chemistry (GC or HPLC) are powerful ways to improve selectivity.

  • Increase Efficiency (N): This relates to the narrowness of the peaks. Using a longer column, a column with a smaller particle size (HPLC), or a narrower internal diameter (GC) can increase efficiency. Also, ensure your system is well-maintained, as a new, well-packed column generally provides higher efficiency.

Below is a logical workflow for troubleshooting poor resolution.

cluster_0 Troubleshooting Workflow for Poor Resolution Assess Peak Shape Assess Peak Shape Optimize Retention (k') Optimize Retention (k') Assess Peak Shape->Optimize Retention (k') Asymmetric/Broad Peaks Improve Selectivity (α) Improve Selectivity (α) Optimize Retention (k')->Improve Selectivity (α) k' in optimal range (1-5) Resolution Acceptable Resolution Acceptable Optimize Retention (k')->Resolution Acceptable Resolution Improved Increase Efficiency (N) Increase Efficiency (N) Improve Selectivity (α)->Increase Efficiency (N) Co-elution persists Improve Selectivity (α)->Resolution Acceptable Resolution Improved Increase Efficiency (N)->Resolution Acceptable

A stepwise workflow for troubleshooting poor resolution.

Troubleshooting Guides

Guide 1: Gas Chromatography (GC) Method Optimization

Poor resolution in the GC analysis of this compound can often be resolved by systematically optimizing the method parameters.

Issue: Poor resolution between this compound and a closely eluting peak.

1. Adjust the Temperature Program
  • Rationale: The temperature program significantly impacts the separation of compounds based on their boiling points and interactions with the stationary phase. Altering the ramp rate can change the relative retention times of analytes.

  • Protocol:

    • Decrease the initial oven temperature: This can improve the separation of more volatile compounds that elute early in the chromatogram.

    • Modify the temperature ramp rate: A slower ramp rate generally provides better resolution but increases the total analysis time. Conversely, a faster ramp can sometimes improve separation for specific compound pairs. Experiment with decreasing the ramp rate by 2-5°C/min increments.

2. Optimize Carrier Gas Flow Rate
  • Rationale: The linear velocity of the carrier gas (e.g., Helium, Hydrogen) affects column efficiency (plate number). An optimal flow rate will result in sharper peaks and better resolution.

  • Protocol:

    • Determine the optimal flow rate for your column dimensions and carrier gas. This information is often provided by the column manufacturer.

    • If the flow rate is too high or too low, adjust it accordingly and re-analyze the sample. For many capillary columns, optimal flow rates are in the range of 25-35 cm/s.

3. Select an Appropriate GC Column
  • Rationale: The stationary phase is the most critical factor for achieving selectivity. For fatty acid esters like this compound, polar stationary phases are typically required to achieve separation based on the degree of unsaturation as well as carbon number.

  • Column Selection:

    • High Polarity Columns: Columns with cyanopropyl-based stationary phases (e.g., HP-88, DB-23) are excellent for separating complex mixtures of fatty acid esters, including cis/trans isomers.

    • WAX Columns: Polyethylene glycol (PEG) phases (e.g., DB-Wax, FAMEWAX) are also widely used and provide good separation for less complex samples.

Quantitative Data: GC Column Selection Guide
Stationary Phase TypePolarityKey CharacteristicsRecommended Use for this compound
Biscyanopropyl Polysiloxane Very HighExcellent for separating cis/trans isomers.When co-elution with geometric isomers is suspected.
Polyethylene Glycol (PEG) HighGood for general-purpose FAME analysis, separates by carbon number and unsaturation.Standard analysis where complex isomer separation is not the primary issue.
5% Phenyl Polysiloxane LowSeparates primarily by boiling point.Not recommended for resolving this compound from similar fatty acid esters.
Experimental Protocol: GC Analysis of this compound

This protocol provides a starting point for the analysis of fatty acid ethyl esters.

  • Sample Preparation: Dissolve the sample containing this compound in a suitable solvent like hexane to a final concentration of approximately 0.2-0.4 mg/mL per component.

  • GC System: Agilent GC system (or equivalent) with a Flame Ionization Detector (FID).

  • Column: Agilent J&W DB-23 (60 m x 0.25 mm ID, 0.15 µm film thickness).

  • Inlet:

    • Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant pressure of 230 kPa (approximately 33 cm/s at 50°C).

  • Oven Program:

    • Initial Temperature: 50°C, hold for 1 min.

    • Ramp 1: 25°C/min to 175°C.

    • Ramp 2: 4°C/min to 230°C.

    • Hold: 5 min at 230°C.

  • Detector (FID):

    • Temperature: 280°C

    • Hydrogen flow: 40 mL/min

    • Air flow: 450 mL/min

    • Makeup gas (Helium): 30 mL/min

cluster_1 Experimental Workflow: GC Analysis Sample Prep Sample Prep GC Injection GC Injection Sample Prep->GC Injection Dissolve in Hexane Separation on Column Separation on Column GC Injection->Separation on Column Temperature Program FID Detection FID Detection Separation on Column->FID Detection Data Analysis Data Analysis FID Detection->Data Analysis Generate Chromatogram

Workflow for the GC analysis of this compound.
Guide 2: High-Performance Liquid Chromatography (HPLC) Method Optimization

For HPLC, resolution is primarily influenced by the mobile phase composition, stationary phase chemistry, and column temperature.

Issue: Ethyl palmitate co-elutes with another non-polar compound in Reverse-Phase HPLC.

1. Adjust Mobile Phase Composition
  • Rationale: Changing the solvent strength or type can alter selectivity and improve separation. This is often the most powerful and first-line approach to improving resolution in HPLC.

  • Protocol:

    • Change Solvent Strength (Isocratic): If using an isocratic method, decrease the percentage of the strong organic solvent (e.g., acetonitrile or methanol). This will increase retention times and may improve the separation between closely eluting peaks.

    • Change Solvent Type: The selectivity of acetonitrile and methanol can differ significantly. If you are using acetonitrile, try substituting it with methanol, or vice-versa.

    • Introduce a Third Solvent: Adding a small amount of a third solvent, such as tetrahydrofuran (THF), can sometimes provide the necessary change in selectivity to resolve difficult peaks.

    • Implement a Gradient: For complex samples, a gradient elution (gradually changing the mobile phase composition) is often more effective than an isocratic method. A shallower gradient provides more time for separation and can significantly improve resolution.

2. Adjust Column Temperature
  • Rationale: Temperature affects the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase.

  • Protocol:

    • Increase or decrease the column temperature in 5-10°C increments.

    • Note that higher temperatures decrease viscosity, which can lead to sharper peaks and shorter run times, but may also alter selectivity or cause degradation of thermally labile compounds.

3. Change the Stationary Phase
  • Rationale: If mobile phase and temperature adjustments are insufficient, a different column chemistry may be required to provide alternative selectivity.

  • Protocol:

    • Change Alkyl Chain Length: If using a standard C18 column, switching to a C8 or C12 column can alter retention characteristics.

    • Try a Different Chemistry: Consider a column with a different stationary phase, such as a phenyl-hexyl or an embedded polar group (amide) column. These phases can offer different selectivity for lipids and other non-polar compounds. A study on palmitoleic acid purification found that a medium bonding density C18 column was suitable.

Quantitative Data: HPLC Troubleshooting Summary
ParameterActionExpected Outcome on Resolution
Mobile Phase Strength Decrease % of organic solventIncreases retention, may improve separation.
Mobile Phase Type Switch from Acetonitrile to Methanol (or vice versa)Alters selectivity (α), potentially resolving co-eluting peaks.
Elution Mode Switch from Isocratic to a shallower GradientImproves separation of complex mixtures with varying polarities.
Temperature Increase or decrease by 5-10°CAffects viscosity and selectivity, can improve peak shape.
Stationary Phase Switch from C18 to Phenyl-HexylProvides different intermolecular interactions, altering selectivity.
Experimental Protocol: Reverse-Phase HPLC Analysis of this compound

This protocol provides a general starting point for RP-HPLC analysis.

  • Sample Preparation: Dissolve the lipid extract containing this compound in the initial mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter.

  • HPLC System: A standard HPLC system with a UV or MS detector.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Elution Program (Gradient):

    • Start with 70% B.

    • Linearly increase to 100% B over 20 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to 70% B and equilibrate for 5 minutes before the next injection.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 205 nm (as esters have weak chromophores) or Mass Spectrometry for higher sensitivity and specificity.

cluster_2 Experimental Workflow: HPLC Analysis Sample Prep Sample Prep HPLC Injection HPLC Injection Sample Prep->HPLC Injection Filter Sample Separation on C18 Separation on C18 HPLC Injection->Separation on C18 Gradient Elution UV/MS Detection UV/MS Detection Separation on C18->UV/MS Detection Data Analysis Data Analysis UV/MS Detection->Data Analysis Generate Chromatogram

Workflow for the HPLC analysis of this compound.

References

Technical Support Center: Strategies for Scaling Up Ethyl Palmitoleate Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the production of ethyl palmitoleate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the transition from laboratory to pilot-scale synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scaling up of this compound production, offering potential causes and solutions in a question-and-answer format.

Question ID Question Potential Causes Troubleshooting Steps
TS-001 Why is my reaction yield significantly lower at pilot scale compared to the lab scale? 1. Mass Transfer Limitations: Inadequate mixing in larger reactors can lead to poor contact between reactants (palmitoleic acid, ethanol) and the catalyst.[1] 2. Temperature Gradients: Uneven heating in large vessels can create localized hot or cold spots, affecting reaction kinetics.[2] 3. Catalyst Deactivation: Immobilized enzymes may be more susceptible to mechanical stress and deactivation in larger, more turbulent systems. For chemical catalysts, sensitivity to residual water or free fatty acids in bulk feedstocks can be an issue.[3][4] 4. Incomplete Water Removal: In esterification reactions, the accumulation of water, a byproduct, can shift the equilibrium back towards the reactants, reducing the yield.[5]1. Optimize Agitation: Increase the stirring speed or use baffles in the reactor to improve mixing. For enzymatic reactions, be mindful of shear stress on the catalyst. A stirring speed above 600 rpm is often needed to overcome external mass transfer limitations. 2. Improve Heat Distribution: Use a jacketed reactor with a circulating thermal fluid and ensure proper insulation. Multiple temperature probes can help monitor for gradients. 3. Catalyst Selection and Handling: For enzymatic processes, select robust immobilized lipases. For chemical catalysts, ensure the feedstock is pre-treated to remove excess water and free fatty acids. 4. Efficient Water Removal: Implement an effective water removal system, such as vacuum distillation or the use of molecular sieves, especially in larger batches.
TS-002 The final product purity is lower than expected after scale-up. What could be the reason? 1. Side Reactions: Higher temperatures or longer reaction times in larger batches can promote side reactions, such as the formation of soaps if a base catalyst is used with feedstock containing free fatty acids. 2. Inefficient Downstream Processing: Purification methods that work well in the lab, like simple column chromatography, may not be as effective or scalable. 3. Feedstock Variability: Larger batches of raw materials may have greater variability in composition, including the presence of impurities that can interfere with the reaction or purification.1. Optimize Reaction Conditions: Re-evaluate and optimize the reaction temperature and time for the pilot scale. If using a base catalyst, ensure the free fatty acid content of the feedstock is below 1%. 2. Scale-Up Purification Methods: Transition to more scalable purification techniques like fractional distillation under vacuum or supercritical fluid chromatography for large-scale separation. 3. Implement Quality Control: Institute rigorous quality control checks for incoming raw materials to ensure consistency.
TS-003 My immobilized lipase catalyst is losing activity much faster at the pilot scale. Why is this happening and what can be done? 1. Mechanical Stress: Higher agitation speeds and the hydrodynamics of larger reactors can cause physical damage to the immobilized enzyme beads. 2. Inhibition by Substrates or Products: High local concentrations of ethanol or glycerol can inhibit or deactivate the lipase. 3. Temperature and pH Excursions: Poorly controlled temperature or pH in a large reactor can lead to irreversible enzyme denaturation.1. Optimize Reactor Design and Agitation: Use a reactor with a design that minimizes shear stress, such as a packed-bed reactor. Optimize the stirrer design and speed to ensure adequate mixing without excessive mechanical force. 2. Control Substrate Addition: Implement a fed-batch or continuous feeding strategy for ethanol to maintain a low concentration in the reactor, thus avoiding enzyme inhibition. 3. Ensure Homogeneous Conditions: Improve monitoring and control of temperature and pH throughout the reactor to prevent localized conditions that could harm the enzyme.
TS-004 Emulsion formation is complicating the separation of this compound from the glycerol byproduct. How can this be resolved? 1. Presence of Free Fatty Acids and Water: High levels of free fatty acids in the feedstock can react with a base catalyst to form soap, which acts as an emulsifier. 2. Intense Mixing: High-shear mixing can create stable emulsions that are difficult to break.1. Feedstock Pre-treatment: If using a base-catalyzed process, pre-treat the oil to reduce the free fatty acid content to less than 1%. This can be done via an initial acid-catalyzed esterification step. 2. Optimize Separation Conditions: Allow for a longer settling time for gravity separation. The addition of a saturated salt solution (brine) can help break the emulsion. For larger scales, centrifugation is a more effective method for phase separation.

Frequently Asked Questions (FAQs)

1. What are the primary methods for producing this compound?

The main methods for this compound synthesis are:

  • Enzymatic Esterification/Transesterification: This method uses lipases as biocatalysts to react palmitoleic acid or a palmitoleate-rich oil with ethanol. It is favored for its high specificity, mild reaction conditions, and reduced byproduct formation.

  • Chemical Transesterification: This involves reacting a palmitoleate-rich triglyceride source (like fish or vegetable oils) with ethanol in the presence of an acid or base catalyst. Base-catalyzed reactions are generally faster but are sensitive to water and free fatty acids.

  • Direct Esterification: This is the reaction of palmitoleic acid with ethanol, typically in the presence of an acid catalyst like sulfuric acid.

2. What are the key challenges in scaling up this compound production from a lab to a pilot plant?

The key challenges include:

  • Maintaining Yield and Purity: Issues with mass and heat transfer in larger reactors can lead to lower yields and the formation of impurities.

  • Catalyst Performance and Recovery: The efficiency and stability of catalysts, especially immobilized enzymes, can be affected by the different physical stresses in a larger system.

  • Downstream Processing: Purification methods need to be adapted for larger volumes, moving from lab-scale techniques to more industrial methods like fractional distillation.

  • Process Control and Monitoring: Ensuring uniform conditions (temperature, pH, mixing) throughout a large reactor is more complex than in a small flask.

3. How do I choose between a chemical and an enzymatic catalyst for large-scale production?

The choice depends on several factors:

  • Feedstock Quality: Enzymatic catalysts are more tolerant of high free fatty acid (FFA) and water content in the feedstock. Chemical base catalysts require feedstocks with low FFA to prevent soap formation.

  • Operating Conditions: Enzymatic reactions occur under milder conditions (lower temperature and pressure), which can reduce energy costs and be safer. Chemical catalysis often requires higher temperatures and pressures.

  • Product Purity and Downstream Processing: Enzymatic processes often yield a purer product with fewer byproducts, simplifying purification. Chemical catalysis can lead to more complex mixtures requiring more intensive purification.

  • Catalyst Cost and Reusability: While enzymes can be more expensive upfront, immobilized lipases can be reused for multiple batches, potentially lowering costs over time. Homogeneous chemical catalysts are typically not reused and require removal from the product stream.

4. What are the critical parameters to optimize when scaling up an enzymatic esterification process?

The critical parameters to optimize are:

  • Temperature: Affects reaction rate and enzyme stability.

  • Substrate Molar Ratio (Ethanol:Palmitoleic Acid/Oil): An excess of ethanol can drive the reaction forward but can also inhibit the enzyme.

  • Enzyme Loading: The amount of catalyst affects the reaction rate.

  • Agitation Speed: Crucial for overcoming mass transfer limitations without causing mechanical damage to the catalyst.

  • Water Content: Water is a byproduct that can reverse the reaction; its removal is essential for high yields.

Data Presentation: Lab Scale vs. Pilot Scale

The following tables summarize typical quantitative data for the enzymatic synthesis of this compound, highlighting the differences between laboratory and pilot-scale operations.

Table 1: Comparison of Reaction Parameters and Yields

ParameterLaboratory Scale (100 mL - 1 L)Pilot Scale (10 L - 100 L)Key Considerations for Scale-Up
Reactor Volume 100 mL - 1 L10 L - 100 LReactor geometry and surface-to-volume ratio change, affecting heat and mass transfer.
Typical Batch Size 50 g - 500 g5 kg - 50 kgLarger batches require more robust process control.
Ethanol to Oil Molar Ratio 3:1 to 6:13:1 to 5:1 (often optimized lower)Stepwise addition of ethanol is often employed at pilot scale to avoid enzyme inhibition.
Enzyme Loading (wt% of oil) 5% - 10%2% - 8%Optimized to balance reaction time and cost.
Temperature 40 - 60 °C40 - 60 °CMaintaining a uniform temperature is more challenging at a larger scale.
Reaction Time 8 - 24 hours12 - 36 hoursOften longer due to mass transfer limitations.
Typical Yield >95%85% - 95%Yield can be lower initially due to non-ideal conditions at scale.

Table 2: Comparison of Purification Methods and Product Quality

ParameterLaboratory ScalePilot ScaleKey Considerations for Scale-Up
Primary Purification Method Silica Gel Column Chromatography, SPEVacuum Fractional Distillation, Urea ComplexationScalability, solvent consumption, and cost drive the choice of method.
Glycerol Separation Gravity separation in a separatory funnelGravity separation followed by centrifugationEmulsion formation can be a greater issue at a larger scale.
Solvent Removal Rotary EvaporationFalling Film or Wiped Film EvaporationEfficiency of solvent removal is critical for product purity.
Final Purity Achieved >98%95% - 99%Dependent on the efficiency of the scaled-up purification train.
Throughput g/day kg/day A significant increase in throughput is the primary goal of scaling up.

Experimental Protocols

Protocol 1: Laboratory-Scale Enzymatic Synthesis of this compound

This protocol describes a typical batch reaction in a laboratory setting.

Materials:

  • Palmitoleic acid or palmitoleate-rich oil (e.g., from fish or macadamia nuts)

  • Ethanol (anhydrous)

  • Immobilized lipase (e.g., Novozym 435)

  • Heptane (or other suitable solvent, optional for solvent-based systems)

  • Molecular sieves (optional, for water removal)

  • Magnetic stirrer with hotplate

  • Round-bottom flask (250 mL)

  • Condenser

  • Temperature probe

Procedure:

  • Reactant Preparation: Add 50 g of palmitoleic acid and the desired molar ratio of ethanol (e.g., 4:1 ethanol to acid) to the 250 mL round-bottom flask. If using a solvent, add it at this stage.

  • Enzyme Addition: Add the immobilized lipase (e.g., 5 wt% of the oil, which is 2.5 g).

  • Reaction Setup: Equip the flask with a magnetic stir bar, a condenser, and a temperature probe. Place the flask on the magnetic stirrer with the hotplate.

  • Reaction Conditions: Heat the mixture to the desired temperature (e.g., 50°C) and stir at a constant rate (e.g., 200-300 rpm).

  • Monitoring: Take small samples periodically (e.g., every 2 hours) to monitor the conversion to this compound using techniques like gas chromatography (GC) or titration of the remaining free fatty acids.

  • Reaction Termination: Once the desired conversion is reached (typically >95% in 8-12 hours), stop the heating and stirring.

  • Product Recovery: Separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with solvent and stored for reuse.

  • Purification:

    • Transfer the liquid mixture to a separatory funnel to separate the top ester layer from the bottom glycerol layer (if formed).

    • Wash the ester layer with warm deionized water to remove any residual glycerol and ethanol.

    • Dry the ester layer over anhydrous sodium sulfate.

    • Remove any remaining solvent by rotary evaporation to obtain the final this compound product.

Protocol 2: Pilot-Scale Enzymatic Synthesis of this compound

This protocol outlines the procedure for a larger, pilot-scale batch.

Materials:

  • Palmitoleic acid or palmitoleate-rich oil (20 kg)

  • Ethanol (anhydrous)

  • Immobilized lipase (e.g., Novozym 435)

  • Jacketed glass or stainless-steel reactor (50 L) with overhead mechanical stirrer, baffles, and temperature control unit

  • Vacuum pump

  • Filtration system

  • Centrifuge (optional, for phase separation)

Procedure:

  • Reactant Charging: Charge the 50 L jacketed reactor with 20 kg of pre-heated (to 50°C) palmitoleic acid.

  • Enzyme Addition: Add the immobilized lipase (e.g., 4 wt% of the oil, which is 0.8 kg).

  • Reaction Setup: Seal the reactor. Start the overhead stirrer at a moderate speed (e.g., 150-250 rpm) to ensure the enzyme is suspended without causing excessive shear.

  • Reaction Conditions:

    • Set the jacket temperature to maintain the reaction mixture at 50°C.

    • Begin a stepwise or slow continuous addition of the total required ethanol (e.g., a 3:1 molar ratio to the acid) over several hours to minimize enzyme inhibition.

    • Apply a partial vacuum to the reactor headspace to facilitate the removal of water as it is formed.

  • Monitoring: Use an in-line sensor or draw samples from a sample port to monitor the reaction progress by GC.

  • Reaction Termination: When the reaction reaches the target conversion (e.g., >90% in 12-24 hours), stop the ethanol feed and cool the reactor.

  • Product Recovery: Drain the reaction mixture from the reactor through a filtration system to recover the immobilized enzyme.

  • Purification:

    • Allow the crude product to settle in a holding tank to gravity-separate the bulk of the glycerol. A centrifuge can be used to accelerate and improve this separation.

    • Wash the crude this compound phase with warm water in the reactor or a separate washing vessel.

    • Transfer the washed ester to a vacuum distillation unit to remove residual water, ethanol, and any light impurities, yielding the purified this compound.

Visualizations

Below are diagrams illustrating key workflows and logical relationships in the production of this compound.

Scaling_Up_Workflow cluster_lab Laboratory Scale cluster_pilot Pilot Scale lab_react Batch Reaction (Glass Flask) lab_sep Gravity Separation (Separatory Funnel) lab_react->lab_sep pilot_react Batch/Fed-Batch Reaction (Jacketed Reactor) lab_react->pilot_react Scale-Up Considerations: - Heat/Mass Transfer - Mixing - Process Control lab_purify Column Chromatography / Rotary Evaporation lab_sep->lab_purify lab_prod Final Product (grams) lab_purify->lab_prod pilot_sep Centrifugation / Decantation pilot_react->pilot_sep pilot_purify Vacuum Distillation pilot_sep->pilot_purify pilot_prod Final Product (kilograms) pilot_purify->pilot_prod

Caption: Workflow comparison between lab-scale and pilot-scale this compound production.

Troubleshooting_Logic start Low Yield at Pilot Scale? cause1 Mass Transfer Issue? start->cause1 Check Mixing cause2 Catalyst Inactivation? start->cause2 Check Catalyst cause3 Equilibrium Shift? start->cause3 Check Byproducts cause1->cause2 sol1 Optimize Agitation (e.g., >600 rpm) cause1->sol1 Yes cause2->cause3 sol2 Fed-batch Substrate Addition / Check for Mechanical Stress cause2->sol2 Yes sol3 Improve Water Removal (e.g., Vacuum) cause3->sol3 Yes

Caption: Troubleshooting logic for addressing low yield during scale-up.

Catalyst_Selection_Pathway start Feedstock Analysis: High FFA (>1%) or Water? enzymatic Choose Enzymatic Catalyst (e.g., Immobilized Lipase) start->enzymatic Yes pretreat_q Pre-treatment Feasible? start->pretreat_q No acid_cat Use Acid Catalyst (Slower, Corrosion Risk) pretreat_q->acid_cat No base_cat Use Base Catalyst (Faster, Soap Risk) pretreat_q->base_cat Yes (Reduce FFA <1%)

Caption: Decision pathway for catalyst selection based on feedstock quality.

References

Validation & Comparative

Ethyl Palmitoleate: An In Vivo Examination of its Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

The escalating interest in fatty acid esters as potential therapeutic agents has brought ethyl palmitoleate to the forefront of anti-inflammatory research. This guide provides a comprehensive in vivo validation of this compound's anti-inflammatory activity, offering a comparative analysis with other agents, detailed experimental protocols, and a breakdown of its mechanism of action. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and potentially utilize this compound in their work.

Comparative Analysis of Anti-Inflammatory Activity

In vivo studies have demonstrated the significant anti-inflammatory properties of this compound. Its efficacy has been evaluated in comparison to other fatty acid esters, such as methyl palmitate, and the well-established non-steroidal anti-inflammatory drug (NSAID), indomethacin. The following table summarizes the quantitative data from key experimental models.

Experimental Model Agent Dose Effect Key Findings
Carrageenan-Induced Rat Paw Edema Ethyl Palmitate5, 10, or 20 ml/kg (i.p.)Inhibition of paw volumeSignificant inhibition of paw volume by 36%, 63.9%, and 67.8% respectively.[1]
Methyl Palmitate75 or 150 mg/kg (i.p.)Inhibition of paw volumeSignificant inhibition of paw volume by 34.4% and 55.7% respectively.[1]
Indomethacin5 mg/kg (i.p.)Inhibition of paw volumeSignificant inhibition of paw volume by 76%.[1]
LPS-Induced Endotoxemia in Rats Ethyl Palmitate10 ml/kgReduction of pro-inflammatory cytokinesSignificantly inhibited IL-6 levels at 3, 6, and 9 hours after LPS challenge.[1]
Methyl Palmitate150 mg/kgReduction of pro-inflammatory cytokinesSignificantly inhibited IL-6 levels at 6 and 9 hours after LPS challenge.[1]
Indomethacin5 mg/kgReduction of pro-inflammatory cytokinesExhibited significant inhibition of IL-6 levels at 3, 6, and 9 hours after LPS challenge.
Croton Oil-Induced Ear Edema in Rats Ethyl Palmitate-Reduction of ear edema and neutrophil infiltrationReduced ear edema and myeloperoxidase (MPO) activity.
Methyl Palmitate-Reduction of ear edema and neutrophil infiltrationReduced ear edema and myeloperoxidase (MPO) activity.

Mechanism of Action: Signaling Pathways

This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways. A significant mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. By inhibiting NF-κB, this compound reduces the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Furthermore, recent studies have highlighted the role of fetuin-A, a liver-secreted protein, in mediating the anti-inflammatory effects of ethyl palmitate. Ethyl palmitate has been shown to induce the hepatic production of fetuin-A, which can then modulate the Toll-like receptor 4 (TLR4) signaling pathway, dampening the inflammatory cascade initiated by ligands like lipopolysaccharide (LPS).

Ethyl_Palmitoleate_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_hepatic Hepatocyte LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB TLR4->NFkB Activates ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory_Cytokines Promotes Transcription Ethyl_Palmitoleate This compound Ethyl_Palmitoleate->NFkB Inhibits FetuinA Fetuin-A Ethyl_Palmitoleate->FetuinA Induces Secretion FetuinA->TLR4 Modulates

This compound's Anti-Inflammatory Signaling Pathway

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments used to validate the anti-inflammatory activity of this compound.

Carrageenan-Induced Paw Edema in Rats

This model is a widely used acute inflammatory model to assess the efficacy of anti-inflammatory agents.

Carrageenan_Induced_Paw_Edema_Workflow start Acclimatize Rats dosing Administer this compound, Methyl Palmitate, or Indomethacin (i.p.) start->dosing carrageenan Inject Carrageenan (1% w/v) into the sub-plantar region of the right hind paw dosing->carrageenan measurement Measure Paw Volume at 0, 60, 120, and 180 min using a plethysmometer carrageenan->measurement analysis Calculate Percentage Inhibition of Edema measurement->analysis end Endpoint analysis->end

Workflow for Carrageenan-Induced Paw Edema Assay

Protocol:

  • Animal Model: Male Wistar rats are typically used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Grouping: Rats are randomly divided into control and treatment groups.

  • Dosing: Test compounds (ethyl palmitate, methyl palmitate) or the standard drug (indomethacin) are administered intraperitoneally (i.p.) at specified doses. The control group receives the vehicle.

  • Induction of Edema: One hour after drug administration, acute inflammation is induced by injecting a 1% w/v solution of carrageenan in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Paw volume is measured immediately before carrageenan injection and at various time points after (e.g., 60, 120, and 180 minutes) using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Lipopolysaccharide (LPS)-Induced Endotoxemia in Rats

This model mimics systemic inflammation and is used to evaluate the effect of anti-inflammatory agents on cytokine production.

Protocol:

  • Animal Model: Male Wistar rats are used.

  • Grouping and Dosing: Animals are divided into groups and administered the test compounds or vehicle as described in the paw edema model.

  • Induction of Endotoxemia: Endotoxemia is induced by an intraperitoneal injection of LPS.

  • Sample Collection: Blood samples are collected at different time points (e.g., 3, 6, and 9 hours) after LPS injection.

  • Cytokine Analysis: Plasma levels of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Tissue Analysis: Liver and lung tissues may be collected for histopathological examination and to measure the expression of NF-κB.

Croton Oil-Induced Ear Edema in Rats

This is a model of topical inflammation used to assess the anti-inflammatory effects of agents applied directly to the skin.

Protocol:

  • Animal Model: Male Wistar rats are used.

  • Induction of Edema: A solution of croton oil in a suitable solvent is applied to the inner surface of the right ear. The left ear serves as a control.

  • Treatment: Test compounds are typically applied topically to the ear before or after the croton oil application.

  • Measurement of Edema: After a specific period (e.g., 4-6 hours), the rats are euthanized, and circular sections are punched out from both ears and weighed. The difference in weight between the right and left ear punches indicates the degree of edema.

  • Myeloperoxidase (MPO) Assay: To quantify neutrophil infiltration, the ear tissue is homogenized, and MPO activity is measured.

Conclusion

The in vivo evidence strongly supports the anti-inflammatory activity of this compound. Its ability to reduce edema, decrease pro-inflammatory cytokine levels, and modulate key signaling pathways like NF-κB and TLR4 makes it a promising candidate for further investigation as a therapeutic agent for inflammatory conditions. The comparative data presented in this guide demonstrates its efficacy relative to other fatty acid esters and established anti-inflammatory drugs. The detailed experimental protocols provide a foundation for researchers to replicate and expand upon these findings.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Ethyl Palmitoleate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of ethyl palmitoleate, a fatty acid ethyl ester (FAEE), is crucial, particularly in its role as a biomarker for alcohol consumption. The selection of an appropriate analytical method is paramount for obtaining reliable and reproducible data. This guide provides a comparative overview of the primary analytical techniques used for this compound quantification, with a focus on their performance characteristics and experimental protocols. While direct cross-validation studies for this compound are not extensively documented in publicly available literature, this guide collates validation data from various studies on FAEEs to offer a comprehensive comparison.

The two predominant methods for the analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Both techniques offer high sensitivity and specificity, which are essential for detecting the typically low concentrations of this compound in biological matrices.[1]

Data Presentation: Performance Comparison of Analytical Methods

The performance of an analytical method is determined by several key validation parameters. The following tables summarize the quantitative data for GC-MS and LC-MS/MS from various studies, providing a basis for comparison.

Table 1: Performance Characteristics of GC-MS Methods for FAEEs (including Ethyl Palmitate)

MatrixLinearity (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference(s)
Hair>0.9980.005 - 0.009 ng/mg0.016 - 0.025 ng/mg[2]
Hair>0.999--[3]
Meconium>0.990.8 - 7.5 ng/g5 - 25 ng/g[4]
Meconium-0.020 - 0.042 nmol/g-
Plasma-5 - 10 nM60 nM
Urine0.9886--
Olive Oil-<1 mg/kg<1.5 mg/kg

Table 2: Performance Characteristics of LC-MS/MS Methods for FAEEs (including Ethyl Palmitate)

MatrixLinearity (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference(s)
Dried Blood Spots--15 - 37 ng/mL
Hair (for EtG)>0.999--

Experimental Workflows and Logical Relationships

The general workflow for the analysis of this compound involves sample preparation, chromatographic separation, and detection. The following diagram illustrates a typical workflow.

Analytical Workflow for this compound cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Collection Sample Collection Extraction Extraction Sample Collection->Extraction Clean-up Clean-up Extraction->Clean-up Concentration Concentration Clean-up->Concentration Chromatographic Separation Chromatographic Separation Concentration->Chromatographic Separation Mass Spectrometry Detection Mass Spectrometry Detection Chromatographic Separation->Mass Spectrometry Detection Data Acquisition Data Acquisition Mass Spectrometry Detection->Data Acquisition Quantification Quantification Data Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: General analytical workflow for this compound.

A cross-validation workflow is essential to ensure consistency and reliability when comparing different analytical methods.

Cross-Validation Workflow Define Analytical Methods Define Analytical Methods Method_A Method A (e.g., GC-MS) Define Analytical Methods->Method_A Method_B Method B (e.g., LC-MS/MS) Define Analytical Methods->Method_B Analyze_A Analyze with Method A Method_A->Analyze_A Analyze_B Analyze with Method B Method_B->Analyze_B Sample_Set Prepare a Single Set of Samples Sample_Set->Analyze_A Sample_Set->Analyze_B Data_A Obtain Data A Analyze_A->Data_A Data_B Obtain Data B Analyze_B->Data_B Compare Compare Results (e.g., Bland-Altman plot, t-test) Data_A->Compare Data_B->Compare Conclusion Conclusion on Method Comparability Compare->Conclusion

Caption: Logical workflow for cross-validating two analytical methods.

Experimental Protocols

Detailed methodologies are critical for the replication and comparison of analytical results. Below are outlines of typical experimental protocols for the analysis of this compound.

1. Gas Chromatography-Mass Spectrometry (GC-MS) for FAEEs in Hair

  • Sample Preparation:

    • Decontaminate 20-50 mg of hair by washing sequentially with deionized water and n-heptane.

    • Allow the hair to dry completely.

    • Cut the washed and dried hair into small pieces (approximately 1 mm).

    • To the hair sample in a suitable vial, add an internal standard solution (e.g., deuterated ethyl palmitate).

    • Perform extraction using a suitable solvent. A common method is Headspace Solid-Phase Microextraction (HS-SPME).

    • For HS-SPME, incubate the vial at an optimized temperature (e.g., 94°C) for a specific time (e.g., 60 minutes) to allow the volatile FAEEs to adsorb onto the fiber.

  • GC-MS Analysis:

    • Injection: Thermally desorb the analytes from the SPME fiber in the heated injection port of the gas chromatograph.

    • Carrier Gas: Use Helium at a constant flow rate.

    • Separation: Separate the compounds on a suitable capillary column (e.g., DB-5MS).

    • Oven Temperature Program: A typical program starts at 100°C for 1 minute, then increases at a rate of 7°C/minute to 275°C, and is held for 5 minutes.

    • Detection: Detect and quantify the analytes using a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for FAEEs in Dried Blood Spots (DBS)

  • Sample Preparation:

    • Prepare dried blood spots with a specific volume of blood (e.g., 50 μL).

    • An internal standard, such as ethyl heptadecanoate, is added.

    • FAEEs are isolated using techniques like acetone precipitation, hexane lipid extraction, and solid-phase extraction (SPE) with an amino-propyl silica column.

  • LC-MS/MS Analysis:

    • Chromatography: Perform separation on a suitable column, such as a C8 or C18 column.

    • Mobile Phase: A gradient of organic solvent and water is typically used.

    • Detection: Use a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

References

Ethyl Palmitoleate vs. Palmitoleic Acid: A Comparative Guide to Their Biological Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of ethyl palmitoleate and its corresponding free fatty acid, palmitoleic acid. While structurally similar, these two molecules exhibit distinct biological activities, largely dictated by their metabolic fate and the physiological context of their presence. This document summarizes key experimental findings, presents quantitative data in a comparative format, details experimental methodologies, and visualizes relevant biological pathways.

Executive Summary

Palmitoleic acid, an omega-7 monounsaturated fatty acid, has emerged as a lipokine with a range of beneficial metabolic and anti-inflammatory properties. In contrast, this compound is primarily recognized as a non-oxidative metabolite of ethanol, often implicated in alcohol-induced organ damage. The fundamental difference in their biological impact appears to stem from the rapid in vivo hydrolysis of this compound to palmitoleic acid and ethanol. When administered orally, the biological effects of this compound are largely attributable to the resulting palmitoleic acid. However, the intact ethyl ester can exert direct, and often detrimental, effects, particularly in the context of alcohol consumption.

Comparative Biological Effects

Biological EffectPalmitoleic AcidThis compound
Anti-inflammatory Potent anti-inflammatory effects demonstrated in various models. Reduces pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and inhibits the NF-κB signaling pathway.[1][2][3][4]Limited direct evidence of anti-inflammatory activity. Some studies on its saturated counterpart, ethyl palmitate, show anti-inflammatory effects, but this is not directly transferable.[5] The primary anti-inflammatory potential of oral this compound is likely due to its conversion to palmitoleic acid.
Metabolic Regulation Improves insulin sensitivity, enhances glucose uptake, and modulates lipid metabolism. Activates PPARα and AMPK signaling pathways.No direct evidence of beneficial metabolic regulation by the intact ester. Oral administration is expected to yield the metabolic benefits of palmitoleic acid following hydrolysis.
Cardiovascular Health Associated with improved lipid profiles, including reduced triglycerides and LDL cholesterol, and a decrease in atherosclerotic plaque formation in animal models.No direct evidence of cardiovascular benefits.
Cellular Toxicity Generally considered non-toxic and even protective against the toxicity of saturated fatty acids.Implicated in alcohol-induced cellular toxicity, particularly in pancreatic acinar cells. Induces sustained increases in intracellular calcium, leading to mitochondrial dysfunction and cell death, especially in the presence of ethanol.
Bioavailability Readily absorbed from the diet.When taken orally, it is rapidly hydrolyzed in the gastrointestinal tract and circulation to palmitoleic acid and ethanol, making the bioavailability of the intact ester low systemically.

Key Experimental Data

Anti-inflammatory Effects of Palmitoleic Acid
Experimental ModelTreatmentKey FindingsReference
LPS-stimulated RAW264.7 macrophagesPalmitoleic acid (80-100 µM)Significant reduction in RANKL-induced NF-κB activation.
Wistar rats with sterile inflammatory air pouchesTopical palmitoleic acid (100 µM)Inhibition of LPS-induced release of TNF-α (73.14%), IL-1β (66.19%), and IL-6 (75.19%).
High-fat diet-fed PPARα knockout micePalmitoleic acid supplementationReduced phosphorylation of NF-κB (p65) in the liver, independent of PPARα.
Cellular Effects of this compound
Experimental ModelTreatmentKey FindingsReference
Isolated mouse pancreatic acinar cellsThis compound (10-100 µM) + Ethanol (850 mM)Sustained, concentration-dependent increases in cytosolic Ca2+ leading to cell death.
Isolated myocardial mitochondriaFatty acid ethyl estersConcentration-dependent reduction of the respiratory control ratio, indicating mitochondrial dysfunction.

Experimental Protocols

Palmitoleic Acid: Inhibition of NF-κB Activation in Macrophages
  • Cell Line: RAW264.7 murine macrophages stably transfected with an NF-κB-SEAP (secreted alkaline phosphatase) reporter plasmid.

  • Treatment: Cells were treated with palmitoleic acid (20–100 µM) in the presence of RANKL (35 ng/mL) for 24 hours.

  • Assay: NF-κB activation was quantified by measuring the activity of secreted alkaline phosphatase in the cell culture medium using a colorimetric assay.

  • Reference:

This compound: Measurement of Intracellular Calcium in Pancreatic Acinar Cells
  • Cell Type: Isolated mouse pancreatic acinar cells.

  • Treatment: Cells were loaded with fluorescent Ca2+ indicators (e.g., Fluo-4) and then exposed to this compound (10-100 µM) with or without ethanol.

  • Assay: Changes in intracellular Ca2+ concentration were monitored using confocal microscopy.

  • Reference:

Signaling Pathways and Metabolic Fate

Palmitoleic Acid's Anti-inflammatory and Metabolic Signaling

Palmitoleic acid exerts its beneficial effects through the modulation of key signaling pathways. It inhibits the pro-inflammatory NF-κB pathway and activates metabolic regulators like PPARα and AMPK.

Palmitoleic_Acid_Signaling Palmitoleic_Acid Palmitoleic Acid NFkB_Pathway NF-κB Pathway Palmitoleic_Acid->NFkB_Pathway Inhibits MAPK_Pathway MAPK Pathway (JNK, ERK) Palmitoleic_Acid->MAPK_Pathway Inhibits PPARa PPARα Palmitoleic_Acid->PPARa Activates AMPK AMPK Palmitoleic_Acid->AMPK Activates Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, RANKL) Inflammatory_Stimuli->NFkB_Pathway Inflammatory_Stimuli->MAPK_Pathway Metabolic_Stress Metabolic Stress (e.g., High-Fat Diet) Metabolic_Stress->PPARa Metabolic_Stress->AMPK Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_Pathway->Pro_inflammatory_Genes MAPK_Pathway->Pro_inflammatory_Genes Fatty_Acid_Oxidation Increased Fatty Acid Oxidation PPARa->Fatty_Acid_Oxidation Glucose_Uptake Improved Glucose Uptake AMPK->Glucose_Uptake Insulin_Sensitivity Enhanced Insulin Sensitivity AMPK->Insulin_Sensitivity

Caption: Signaling pathways modulated by palmitoleic acid.

Metabolic Fate of this compound

Oral this compound undergoes rapid hydrolysis in the gastrointestinal tract and blood, releasing palmitoleic acid and ethanol. The biological effects are therefore primarily those of its hydrolysis products.

Ethyl_Palmitoleate_Metabolism Ethyl_Palmitoleate Oral Ethyl Palmitoleate GI_Tract Gastrointestinal Tract Ethyl_Palmitoleate->GI_Tract Ingestion Bloodstream Bloodstream GI_Tract->Bloodstream Hydrolysis & Absorption Palmitoleic_Acid Palmitoleic Acid Bloodstream->Palmitoleic_Acid Hydrolysis Ethanol Ethanol Bloodstream->Ethanol Hydrolysis Biological_Effects Beneficial Metabolic & Anti-inflammatory Effects Palmitoleic_Acid->Biological_Effects Toxic_Effects Potential Toxic Effects Ethanol->Toxic_Effects

Caption: In vivo hydrolysis of this compound.

This compound-Induced Calcium Toxicity

In the presence of ethanol, this compound can lead to a toxic increase in intracellular calcium, primarily in pancreatic acinar cells, through the involvement of inositol trisphosphate receptors and subsequent mitochondrial dysfunction.

Calcium_Toxicity Ethyl_Palmitoleate This compound + Ethanol IP3R Inositol Trisphosphate Receptors (IP3R) Ethyl_Palmitoleate->IP3R Activates ER_Ca_Release ER Ca2+ Release IP3R->ER_Ca_Release Cytosolic_Ca ↑ Cytosolic Ca2+ ER_Ca_Release->Cytosolic_Ca Mitochondria Mitochondria Cytosolic_Ca->Mitochondria Overload Cell_Injury Pancreatic Acinar Cell Injury/Necrosis Cytosolic_Ca->Cell_Injury ATP_Depletion ATP Depletion Mitochondria->ATP_Depletion Dysfunction ATP_Depletion->Cell_Injury

Caption: this compound-induced calcium toxicity pathway.

Conclusion

The biological effects of this compound and palmitoleic acid are context-dependent. Palmitoleic acid is a bioactive fatty acid with well-documented anti-inflammatory and metabolic benefits, making it a molecule of interest for therapeutic applications in metabolic diseases. This compound, when administered orally, serves as a prodrug for palmitoleic acid. However, the intact ester, particularly in the context of alcohol consumption, is associated with cellular toxicity. This distinction is critical for researchers and drug development professionals when evaluating the potential applications and risks of these two related molecules. Future research should aim to conduct direct comparative studies to further elucidate the nuanced differences in their biological activities.

References

Comparative Toxicity of Ethyl Palmitoleate and Other Fatty Acid Ethyl Esters (FAEEs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicity of ethyl palmitoleate and other common fatty acid ethyl esters (FAEEs). FAEEs are non-oxidative metabolites of ethanol, formed through the esterification of fatty acids with ethanol. They have been implicated as mediators of ethanol-induced organ damage, particularly in the pancreas, liver, and heart. This document summarizes key experimental data on their comparative toxicity, details relevant experimental protocols, and visualizes the underlying molecular pathways.

Quantitative Toxicity Data

Direct comparative toxicity studies providing IC50 or LD50 values for a wide range of FAEEs under uniform experimental conditions are limited in publicly available literature. However, existing research provides valuable insights into their relative toxicities. One key finding is that unsaturated fatty acids are generally more toxic than their corresponding ethyl esters in pancreatic acinar cells.

The following table summarizes qualitative and semi-quantitative data compiled from various studies to facilitate a comparison of the cytotoxic potential of different FAEEs. It is important to note that direct comparison of absolute values between different studies can be misleading due to variations in cell types, exposure times, and assay methods.

Fatty Acid Ethyl Ester (FAEE)Parent Fatty AcidCell TypeAssayObservationReference
This compound Palmitoleic AcidPancreatic Acinar CellsIntracellular Ca2+Induces sustained, concentration-dependent increases in cytosolic Ca2+, leading to cell death at concentrations of 10-100 µM.[1]
Ethyl Oleate Oleic AcidPancreatic Acinar CellsLDH Leakage, ATP LevelsLess toxic than its parent fatty acid, oleic acid. Oleic acid caused significantly more LDH leakage and ATP depletion.[2]
Ethyl Palmitate Palmitic AcidPancreatic Acinar CellsLDH Leakage, ATP LevelsLess toxic than its parent fatty acid, palmitic acid.[2]
Ethyl Linoleate Linoleic AcidPancreatic Acinar CellsLDH Leakage, ATP LevelsLess toxic than its parent fatty acid, linoleic acid. Linoleic acid induced greater LDH leakage and ATP reduction.[2]
Ethyl Oleate Not ApplicableAR42J (pancreatic)Apoptosis AssayInduced concentration-dependent apoptosis.[3]

Key Insights from the Data:

  • Parent Fatty Acids are More Toxic: A crucial finding is that unsaturated fatty acids like oleic acid and linoleic acid are more cytotoxic to pancreatic acinar cells than their corresponding ethyl esters (ethyl oleate and ethyl linoleate). This suggests that the esterification of fatty acids to FAEEs might be a mechanism to mitigate the toxicity of free fatty acids.

  • Calcium Dysregulation is a Key Mechanism: this compound has been shown to induce toxicity in pancreatic acinar cells by causing a sustained increase in intracellular calcium concentrations, which leads to mitochondrial dysfunction and ultimately cell death.

  • Apoptosis Induction: FAEEs, such as ethyl oleate, can induce apoptosis in a concentration-dependent manner in pancreatic cells.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of toxicity studies. Below are protocols for common in vitro assays used to assess the cytotoxicity of FAEEs.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cells in culture (e.g., pancreatic acinar cells, HepG2 cells)

  • 96-well plates

  • FAEEs of interest (e.g., this compound, ethyl oleate)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the FAEEs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of FAEEs. Include a vehicle control (medium with the solvent used to dissolve FAEEs, e.g., a low concentration of ethanol or DMSO) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting cell viability against the log of the compound concentration.

Cytotoxicity Assessment using LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.

Materials:

  • Cells in culture

  • 96-well plates

  • FAEEs of interest

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • Cell culture medium

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to the vehicle and negative controls, prepare wells for a maximum LDH release control by adding lysis buffer to untreated cells.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells. Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release Absorbance) / (Maximum LDH Release Absorbance - Spontaneous LDH Release Absorbance)] x 100

Signaling Pathways and Experimental Workflows

Experimental Workflow for In Vitro Cytotoxicity Testing

The following diagram illustrates a typical workflow for assessing the cytotoxicity of FAEEs using in vitro cell-based assays.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Culture (e.g., Pancreatic Acinar Cells) Seeding Cell Seeding in 96-well plates CellCulture->Seeding FAEE_Prep FAEE Stock Solution Preparation & Dilution Treatment Treatment with varying FAEE concentrations FAEE_Prep->Treatment Seeding->Treatment Incubation Incubation (e.g., 24, 48, 72h) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay LDH_Assay LDH Assay Incubation->LDH_Assay Absorbance Absorbance Reading (Microplate Reader) MTT_Assay->Absorbance LDH_Assay->Absorbance Calculation Calculation of % Viability / % Cytotoxicity Absorbance->Calculation IC50 IC50 Determination Calculation->IC50

Caption: Workflow for in vitro cytotoxicity assessment of FAEEs.

Signaling Pathway of FAEE-Induced Pancreatic Acinar Cell Injury

FAEEs are known to induce cellular injury through a cascade of events initiated by the disruption of intracellular calcium homeostasis. This leads to mitochondrial dysfunction, oxidative stress, and ultimately, cell death through apoptosis or necrosis.

G cluster_cell Pancreatic Acinar Cell FAEE Fatty Acid Ethyl Esters (e.g., this compound) Ca_Release ↑ Intracellular Ca2+ (from ER stores) FAEE->Ca_Release Induces Mito_Dysfunction Mitochondrial Dysfunction Ca_Release->Mito_Dysfunction Overload leads to ATP_Depletion ↓ ATP Production Mito_Dysfunction->ATP_Depletion Oxidative_Stress ↑ Oxidative Stress (ROS Production) Mito_Dysfunction->Oxidative_Stress Necrosis Necrosis ATP_Depletion->Necrosis Contributes to Apoptosis Apoptosis Oxidative_Stress->Apoptosis Triggers Apoptosis->Necrosis Can lead to secondary necrosis

References

Replicating Studies on Ethyl Palmitoleate's Role in Pancreatitis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key experimental findings and methodologies from foundational studies on the role of ethyl palmitoleate and other fatty acid ethyl esters (FAEEs) in the pathogenesis of pancreatitis. The data presented herein is collated from peer-reviewed research to facilitate the replication of these critical studies and to provide a baseline for the evaluation of novel therapeutic interventions.

Comparative Analysis of Pancreatitis Markers

The following tables summarize quantitative data from studies comparing the effects of various FAEEs and their parent fatty acids on key markers of pancreatic acinar cell injury and inflammation.

Table 1: In Vitro Acinar Cell Injury

CompoundConcentration (µM)LDH Leakage (%)Cell Death (Apoptosis %)Cell Death (Necrosis %)Reference
Palmitoleic Acid Ethyl Ester (POAEE) 50---[1]
100---[1]
200-10.841.5[1]
Linoleic Acid Ethyl Ester (LAEE) 300<20--[2]
Oleic Acid Ethyl Ester (OAEE) 300<20--[2]
Linoleic Acid (LA) 300>50--
Oleic Acid (OA) 300>50--
Control -<100.410.8

Note: LDH leakage data is estimated from graphical representation in the source material. Dashes indicate data not available in the cited sources.

Table 2: In Vivo Markers of Pancreatitis Severity in Rodent Models

TreatmentSerum Amylase (U/L)Pancreatic Necrosis (%)Serum IL-6 (pg/mL)Reference
Glyceryl Trioleate (GTO) ~12,00062.4 ± 5.1~150
Oleic Acid Ethyl Ester (OAEE) ~4,00011.0 ± 2.8~50
Ethanol + Palmitoleic Acid (150 mg/kg) ~4,000-~250
Control <2,000<5<20

Note: Values are approximated from graphical data presented in the referenced studies.

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. The following sections outline the key experimental protocols described in the cited literature.

In Vitro Measurement of Intracellular Calcium in Pancreatic Acinar Cells

This protocol is adapted from studies investigating the effects of FAEEs on intracellular calcium dynamics.

1. Isolation of Pancreatic Acinar Cells:

  • Euthanize mice according to institutional guidelines.
  • Perfuse the pancreas with a collagenase solution to digest the tissue.
  • Mechanically disperse the tissue to release acini.
  • Filter and wash the acini to remove debris and single cells.

2. Fluorescent Dye Loading:

  • Incubate isolated acini with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer.
  • Allow sufficient time for the dye to enter the cells and be cleaved into its active form.
  • Wash the cells to remove excess extracellular dye.

3. Confocal Microscopy and Data Acquisition:

  • Mount the dye-loaded acini on a perfusion chamber on the stage of a confocal microscope.
  • Perfuse the cells with a control buffer to establish a baseline fluorescence.
  • Introduce the experimental solution containing this compound or other test compounds.
  • Record changes in fluorescence intensity over time, which correspond to changes in intracellular calcium concentration.

4. Data Analysis:

  • Select regions of interest (ROIs) corresponding to individual acinar cells.
  • Quantify the fluorescence intensity within each ROI for each time point.
  • Normalize the fluorescence data to the baseline to determine the relative change in intracellular calcium.

In Vivo Induction of Pancreatitis in a Mouse Model

This protocol describes a model of alcohol-related pancreatitis induced by the co-administration of ethanol and a fatty acid.

1. Animal Preparation:

  • Use adult male mice (e.g., C57BL/6 strain).
  • Acclimate the animals to the housing conditions for at least one week prior to the experiment.
  • Fast the mice overnight before the induction of pancreatitis, with free access to water.

2. Induction Protocol:

  • Administer a solution of ethanol (e.g., 1.35 g/kg body weight) via intraperitoneal (IP) injection.
  • Immediately following the ethanol injection, administer a solution of palmitoleic acid (e.g., 150 mg/kg body weight) via IP injection.
  • Repeat the injections at specified time intervals if required by the experimental design.

3. Assessment of Pancreatitis:

  • At a predetermined time point (e.g., 24 hours after the first injection), euthanize the animals.
  • Collect blood samples for the measurement of serum amylase and inflammatory cytokines (e.g., IL-6).
  • Harvest the pancreas for histological analysis to assess for edema, inflammation, and necrosis.
  • Homogenize a portion of the pancreas to measure tissue myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound in pancreatitis.

cluster_0 In Vitro Experimental Workflow Mouse Mouse Pancreas Isolation Acinar Cell Isolation Mouse->Isolation DyeLoading Fluorescent Dye Loading (Fluo-4) Isolation->DyeLoading Microscopy Confocal Microscopy DyeLoading->Microscopy Treatment This compound Treatment Microscopy->Treatment Data Calcium Imaging Data Acquisition Treatment->Data Analysis Data Analysis Data->Analysis

In Vitro Workflow for Calcium Imaging

cluster_1 In Vivo Experimental Workflow Mice Mice Fasting Overnight Fasting Mice->Fasting Injection IP Injection: Ethanol + Palmitoleic Acid Fasting->Injection Euthanasia Euthanasia (24h post-injection) Injection->Euthanasia Blood Blood Collection Euthanasia->Blood Pancreas Pancreas Harvest Euthanasia->Pancreas Serum Serum Analysis (Amylase, Cytokines) Blood->Serum Histo Histology Pancreas->Histo MPO MPO Assay Pancreas->MPO

In Vivo Workflow for Pancreatitis Induction

cluster_2 This compound-Induced Calcium Signaling EthylPalmitoleate This compound IP3R IP3 Receptor EthylPalmitoleate->IP3R ER Endoplasmic Reticulum IP3R->ER Ca_cyto Cytosolic Ca2+ (Increase) ER->Ca_cyto Release Ca_ER Ca2+ Mitochondria Mitochondria Ca_cyto->Mitochondria Necrosis Acinar Cell Necrosis Ca_cyto->Necrosis ATP ATP Depletion Mitochondria->ATP Ca_pump Ca2+ ATPase Pump Failure ATP->Ca_pump Ca_pump->Ca_cyto Sustained Elevation

Intracellular Calcium Signaling Pathway

cluster_3 NF-κB Inflammatory Signaling Pathway FAEE Fatty Acid Ethyl Esters Ca_overload Ca2+ Overload FAEE->Ca_overload IKK IKK Activation Ca_overload->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p65/p50) Translocation to Nucleus IkB->NFkB Genes Pro-inflammatory Gene Transcription NFkB->Genes Cytokines Cytokine Release (IL-6, TNF-α) Genes->Cytokines

NF-κB Inflammatory Signaling Pathway

References

Independent Verification of Ethyl Palmitate as an Alcohol Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: This guide focuses on the independent verification of ethyl palmitate as a biomarker for alcohol consumption. While the initial query specified "ethyl palmitoleate," the preponderance of scientific literature and validation studies centers on ethyl palmitate, a saturated fatty acid ethyl ester (FAEE), as a primary and forensically accepted biomarker for both acute and chronic alcohol consumption. Ethyl palmitate is one of the most abundant FAEEs formed in the body following ethanol ingestion and has been subject to extensive research and standardization.[1][2][3][4]

This guide provides a comprehensive comparison of ethyl palmitate with other established alcohol biomarkers, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in their work.

Comparative Analysis of Alcohol Biomarkers

Ethyl palmitate belongs to the family of fatty acid ethyl esters (FAEEs), which are non-oxidative metabolites of ethanol.[2] Unlike direct ethanol measurements, which have a very short detection window, ethyl palmitate and other long-term biomarkers can provide a history of alcohol consumption over weeks to months, depending on the biological matrix. This section compares the performance of ethyl palmitate with two other widely used direct alcohol biomarkers: ethyl glucuronide (EtG) and phosphatidylethanol (PEth).

Data Presentation: Performance of Alcohol Biomarkers

The following tables summarize quantitative data on the performance of ethyl palmitate, EtG, and PEth in different biological matrices.

Table 1: Comparison of Alcohol Biomarkers in Hair Samples

BiomarkerTypical Cut-off for Abstinence/Social DrinkingTypical Cut-off for Chronic Excessive ConsumptionSensitivitySpecificityNotes
Ethyl Palmitate (EtPa) ≤ 0.12 ng/mg (0-3 cm segment)≥ 0.35 ng/mg (0-3 cm segment)HighHighAccepted by the Society of Hair Testing (SoHT) for autonomous interpretation. Can be affected by the use of alcohol-containing hair products.
Ethyl Glucuronide (EtG) < 7 pg/mg≥ 30 pg/mg70-90%80-95%Highly sensitive and specific. Can be affected by hair treatments and excessive washing.
Sum of 4 FAEEs (incl. EtPa) < 0.2 ng/mg≥ 0.5 ng/mg~90%~90%Traditionally used, but SoHT now also supports the use of ethyl palmitate alone.

Table 2: Comparison of Alcohol Biomarkers in Meconium for Prenatal Alcohol Exposure

BiomarkerSensitivitySpecificityCut-off ValueAgreement with Self-Reported PAE (kappa)
Ethyl Palmitate 17%High (not specified)Not specified-
Ethyl Glucuronide (EtG) 82%75%≥30 ng/g0.57 (Moderate to Substantial)
7 FAEE Sum --≥2 nmol/g-

Table 3: Comparison of Alcohol Biomarkers in Blood

BiomarkerDetection WindowTypical Cut-offSensitivitySpecificity
Ethyl Palmitate (as part of total FAEEs) Up to 24 hoursVaries by studyModerateHigh
Phosphatidylethanol (PEth) Up to 3-4 weeks>20 ng/mL (social drinking), >200 ng/mL (excessive drinking)88-100%48-89%

Experimental Protocols

Accurate quantification of ethyl palmitate is crucial for its use as a biomarker. The following are detailed methodologies for its analysis in hair and meconium samples.

1. Quantification of Ethyl Palmitate in Hair by Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is widely used for the analysis of FAEEs in hair due to its high sensitivity and specificity.

  • Sample Preparation:

    • Collect a hair sample (typically from the posterior vertex) of about 2-3 cm in length.

    • Wash the hair sample with a non-polar solvent like n-heptane to remove external contaminants from hair care products.

    • Dry the washed hair sample thoroughly.

    • Pulverize or finely cut the hair to increase the surface area for extraction.

  • Extraction:

    • Place the prepared hair sample into a headspace vial.

    • Add an extraction mixture, such as dimethyl sulfoxide (DMSO)/n-heptane, and deuterated internal standards (e.g., D5-ethyl palmitate) for accurate quantification.

    • Seal the vial and incubate at an elevated temperature (e.g., 94°C) for a specified time (e.g., 60 minutes).

  • HS-SPME:

    • Expose a solid-phase microextraction (SPME) fiber (e.g., PDMS-DVB) to the headspace of the heated vial. The volatile FAEEs will adsorb onto the fiber.

  • GC-MS Analysis:

    • Insert the SPME fiber directly into the heated injection port of the gas chromatograph for thermal desorption of the analytes.

    • Separate the FAEEs on a capillary column (e.g., DB-5MS).

    • Detect and quantify the analytes using a mass spectrometer, often in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and specificity.

2. Quantification of Ethyl Palmitate in Meconium by Liquid-Liquid Extraction and GC-MS/MS

This protocol is used to detect prenatal alcohol exposure.

  • Sample Homogenization:

    • Take a meconium sample (approximately 0.5g) and homogenize it in distilled water.

  • Liquid-Liquid Extraction:

    • Extract the homogenized sample with a non-polar solvent such as hexane to separate the lipid fraction containing FAEEs.

    • Add an internal standard (e.g., ethyl heptadecanoate) for quantification.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Pass the hexane extract through a silica SPE column to remove interfering substances.

    • Wash the column with a less polar solvent mixture (e.g., hexane:ethyl acetate 95:5) to elute neutral lipids.

    • Elute the FAEEs with a more polar solvent like ethyl acetate.

  • Concentration and Analysis:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume of a suitable solvent.

    • Analyze the sample using a highly sensitive and specific technique like Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Visualizations

Biochemical Pathway of Ethyl Palmitate Formation

The following diagram illustrates the non-oxidative metabolic pathway leading to the formation of ethyl palmitate from ethanol and palmitic acid.

Biochemical Pathway of Ethyl Palmitate Formation Ethanol Ethanol FAEE_Synthase Fatty Acid Ethyl Ester Synthase (FAEE Synthase) Ethanol->FAEE_Synthase Palmitic_Acid Palmitic Acid (from fatty acids or fatty acyl-CoAs) Palmitic_Acid->FAEE_Synthase Ethyl_Palmitate Ethyl Palmitate FAEE_Synthase->Ethyl_Palmitate Accumulation Accumulation in Tissues (Hair, Meconium, Adipose) Ethyl_Palmitate->Accumulation

Formation and accumulation of ethyl palmitate.

Experimental Workflow for Ethyl Palmitate Analysis in Hair

This diagram outlines the key steps in the analytical workflow for determining ethyl palmitate concentrations in hair samples.

Experimental Workflow for Ethyl Palmitate Analysis in Hair cluster_sample_prep Sample Preparation cluster_extraction Extraction & Analysis Sample_Collection Hair Sample Collection Washing Washing with n-heptane Sample_Collection->Washing Drying Drying Washing->Drying Pulverization Pulverization/Cutting Drying->Pulverization Extraction Headspace Extraction with Internal Standard Pulverization->Extraction HS_SPME HS-SPME Extraction->HS_SPME GC_MS GC-MS Analysis HS_SPME->GC_MS Data_Analysis Data Analysis and Quantification GC_MS->Data_Analysis

Workflow for hair ethyl palmitate analysis.

References

A Researcher's Guide to Assessing the Purity of Commercially Available Ethyl Palmitoleate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing ethyl palmitoleate, ensuring the purity of the compound is paramount for the validity and reproducibility of experimental results. This guide provides a framework for the comparative assessment of this compound from various commercial suppliers. It outlines detailed experimental protocols for purity determination and offers a structure for presenting comparative data.

This compound (ethyl (9Z)-hexadecenoate) is a fatty acid ethyl ester that has garnered research interest for its potential biological activities.[1][2] Given that impurities can significantly impact experimental outcomes, a thorough analytical assessment is a critical preliminary step in any research endeavor.

Comparative Purity Assessment Workflow

A systematic approach is necessary to compare the purity of this compound from different commercial sources. The following workflow outlines the key steps from sample acquisition to data analysis and comparison.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Analytical Characterization cluster_2 Phase 3: Data Analysis & Comparison A Procure this compound from Suppliers A, B, and C B Assign Unique Identifiers and Document CoA A->B C Prepare Stock Solutions (e.g., in Ethanol) B->C D Gas Chromatography-Mass Spectrometry (GC-MS) - Purity Assay - Impurity Identification C->D E High-Performance Liquid Chromatography (HPLC) - Orthogonal Purity Check C->E F Nuclear Magnetic Resonance (NMR) - Structural Confirmation - Quantitative Analysis (qNMR) C->F G Quantify Purity from GC and HPLC D->G E->G I Compare Data Against Supplier's Certificate of Analysis F->I H Identify and Quantify Impurities G->H H->I J Generate Comparative Purity Table I->J

Caption: Experimental workflow for the comparative assessment of this compound purity.

Data Presentation: A Comparative Overview

To facilitate a clear comparison, all quantitative data should be summarized in a well-structured table. This allows for a quick and effective evaluation of the purity profiles from different suppliers.

Parameter Supplier A Supplier B Supplier C Reference Standard
Stated Purity (CoA) >98%>99%>95%99.9%
GC-FID Purity (%) 98.5 ± 0.299.3 ± 0.196.1 ± 0.399.9 ± 0.05
HPLC-UV Purity (%) 98.2 ± 0.399.1 ± 0.295.8 ± 0.499.8 ± 0.1
Identity Confirmation (NMR) ConformsConformsConformsConforms
Major Impurity 1 (%) 0.8 (Ethyl Palmitate)0.4 (Ethyl Palmitate)1.5 (Unknown)<0.05
Major Impurity 2 (%) 0.3 (Isomer)0.1 (Isomer)1.1 (Ethyl Oleate)<0.05
Total Impurities (%) 1.50.73.90.1
Appearance Clear, colorless oilClear, colorless oilClear, pale yellow oilClear, colorless oil

Note: The data presented in this table is for illustrative purposes only and does not represent actual analytical results for any specific commercial products.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of purity. The following are standard protocols for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds, making it ideal for analyzing fatty acid esters.[3][4][5]

Methodology:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) for quantification and a mass spectrometer (MS) for identification.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent like hexane or ethyl acetate.

  • Injection: 1 µL of the sample is injected in split mode (e.g., 50:1 split ratio).

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/minute.

    • Hold: Hold at 250°C for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

  • Data Analysis:

    • Purity: Calculated based on the relative peak area of this compound to the total peak area of all components detected by FID.

    • Impurity Identification: The mass spectrometer is used to identify impurities by comparing their mass spectra to a library (e.g., NIST). Common potential impurities include isomers, ethyl palmitate, and ethyl oleate.

High-Performance Liquid Chromatography (HPLC) for Orthogonal Purity Assessment

HPLC provides an alternative, or orthogonal, method to GC for purity determination. This is particularly useful for detecting non-volatile impurities that may not be amenable to GC analysis.

Methodology:

  • Instrumentation: An HPLC system with a UV or evaporative light scattering detector (ELSD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water. For example, an isocratic mobile phase of 95:5 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/minute.

  • Column Temperature: 30°C.

  • Detection: UV detection at 205 nm or ELSD.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.

  • Data Analysis: Purity is calculated from the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound and can also be used for quantitative analysis (qNMR) with an internal standard.

Methodology:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃).

  • Analysis: Acquire ¹H and ¹³C spectra. The chemical shifts and coupling constants should be consistent with the structure of ethyl (9Z)-hexadecenoate.

  • Data Interpretation:

    • Confirm the presence of the ethyl ester group (triplet and quartet signals).

    • Verify the cis-double bond at the C9 position through the characteristic chemical shifts and coupling constants of the vinylic protons.

    • Integrate the proton signals to ensure they are in the correct ratios for the number of protons in the molecule.

Potential Signaling Pathway Involvement

This compound may be involved in various lipid signaling pathways. Understanding these pathways can be critical for interpreting experimental results. The diagram below illustrates a simplified representation of a generic lipid-activated signaling cascade.

G cluster_0 Cellular Environment cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade EP This compound (Extracellular) Receptor G-Protein Coupled Receptor (GPCR) EP->Receptor Binding & Activation G_Protein G-Protein Activation Receptor->G_Protein Signal Transduction Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Protein Kinase A (PKA) Second_Messenger->Kinase Activation Transcription_Factor Transcription Factor (e.g., CREB) Kinase->Transcription_Factor Phosphorylation Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulation

References

Safety Operating Guide

Navigating the Disposal of Ethyl Palmitoleate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Ethyl palmitoleate, a fatty acid ester, requires careful management in its disposal to ensure compliance with institutional and regulatory standards. Although not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), adherence to established laboratory waste management protocols is essential.[1]

Immediate Safety and Handling Precautions

Before initiating disposal procedures, it is crucial to handle this compound with care. While it exhibits low toxicity, it can cause mild irritation to the eyes, skin, and respiratory tract.[1] In the event of a spill, the material should be immediately absorbed with an inert substance such as vermiculite, dry sand, or earth.[1][2] The absorbed material should then be placed into a suitable, labeled container for disposal.[1]

Quantitative Data for Safe Handling and Disposal

A summary of the key physical and chemical properties of this compound relevant to its safe disposal is provided in the table below.

PropertyValue
GHS ClassificationNot classified as hazardous
Physical StateViscous liquid
Flash Point> 100 °C (> 212 °F)
Water SolubilityImmiscible
Primary HazardsMay cause mild eye, skin, and respiratory tract irritation

Step-by-Step Disposal Procedure for this compound

The following is a general, step-by-step guide for the proper disposal of this compound. It is imperative to consult and follow your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations.

  • Waste Identification and Segregation:

    • Characterize the waste stream containing this compound.

    • Segregate it from other chemical wastes to prevent inadvertent reactions. Incompatible materials include strong oxidizing agents.

  • Containerization:

    • Use a compatible, leak-proof container for waste collection. The container should have a secure screw-top cap.

    • Ensure the container is appropriate for the volume of waste and is in good condition.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" (or as required by your institution), the full chemical name "this compound," and any other required information, such as the accumulation start date.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area for chemical waste.

    • The storage area should be a dry, cool, and well-ventilated place.

  • Disposal Request and Pickup:

    • Once the waste container is full or ready for disposal, follow your institution's established procedures to request a waste pickup from the EHS department or a licensed chemical waste disposal contractor.

  • Disposal of Empty Containers:

    • Empty containers that previously held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

    • The rinsate from this cleaning process must be collected and disposed of as chemical waste.

    • After triple-rinsing and allowing it to air dry, deface the original label on the container before disposing of it as regular laboratory glass or plastic waste, in accordance with your facility's guidelines.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

EthylPalmitoleateDisposal cluster_waste_generation Waste Generation cluster_handling Handling & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_empty_container Empty Container Disposal start This compound Waste Generated characterize Characterize Waste Stream start->characterize segregate Segregate from Incompatible Wastes characterize->segregate containerize Select & Fill Compatible Container segregate->containerize label_container Label Container Correctly containerize->label_container store Store in Designated Satellite Accumulation Area label_container->store request_pickup Request Waste Pickup from EHS store->request_pickup disposal Disposal by Licensed Contractor request_pickup->disposal start_empty Empty this compound Container rinse Triple-Rinse with Solvent start_empty->rinse collect_rinsate Collect Rinsate as Chemical Waste rinse->collect_rinsate deface_label Deface Original Label rinse->deface_label collect_rinsate->containerize Add to Waste dispose_container Dispose as Regular Lab Waste deface_label->dispose_container

This compound Disposal Workflow

References

Essential Safety and Logistical Information for Handling Ethyl Palmitoleate

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals, including researchers, scientists, and drug development experts, adherence to strict safety protocols is paramount when handling chemical reagents. This document provides crucial safety and logistical information for the handling of Ethyl Palmitoleate (CAS 56219-10-4), a long-chain fatty acid ethyl ester.[1][2] While it is not classified as a hazardous substance, proper personal protective equipment (PPE) and handling procedures are essential to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When working with this compound, the use of appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications
Eye Protection Safety glassesShould be worn at all times. In situations with a higher risk of splashing, chemical safety goggles are recommended.
Hand Protection GlovesChemically resistant gloves, such as nitrile rubber, should be worn. Inspect gloves for any signs of degradation or puncture before use.
Body Protection Laboratory CoatA standard laboratory coat should be worn to prevent skin contact.
Respiratory Protection Not generally requiredUnder normal laboratory conditions with adequate ventilation, respiratory protection is not necessary. If aerosols are generated, a respirator may be required.

Standard Operating Procedure for Handling this compound

A systematic approach to handling this compound minimizes risks and ensures procedural consistency. The following workflow outlines the key steps from preparation to disposal.

Standard Operating Procedure for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_area Ensure adequate ventilation prep_ppe->prep_area prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe handle_transfer Carefully transfer the required amount prep_area->handle_transfer handle_use Perform experimental work handle_transfer->handle_use handle_seal Securely seal the container after use handle_use->handle_seal cleanup_spill Clean up any spills promptly handle_seal->cleanup_spill cleanup_waste Dispose of waste in a designated chemical waste container cleanup_spill->cleanup_waste cleanup_decontaminate Decontaminate work surfaces cleanup_waste->cleanup_decontaminate cleanup_remove_ppe Remove PPE correctly cleanup_decontaminate->cleanup_remove_ppe

Standard Operating Procedure for Handling this compound

First Aid Measures in Case of Exposure

In the event of accidental exposure to this compound, immediate and appropriate first aid is crucial. The following diagram outlines the initial steps to be taken for different types of exposure.

First Aid Measures for this compound Exposure cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion inhalation_fresh_air Move to fresh air inhalation_medical Seek medical attention if symptoms persist inhalation_fresh_air->inhalation_medical skin_wash Wash skin with soap and water skin_medical Seek medical attention if irritation develops skin_wash->skin_medical skin_remove_clothing Remove contaminated clothing skin_remove_clothing->skin_wash eye_rinse Rinse cautiously with water for several minutes eye_medical Seek medical attention if irritation persists eye_rinse->eye_medical eye_remove_lenses Remove contact lenses, if present and easy to do eye_remove_lenses->eye_rinse ingestion_rinse Rinse mouth ingestion_vomit Do NOT induce vomiting ingestion_rinse->ingestion_vomit ingestion_medical Seek medical attention ingestion_vomit->ingestion_medical

First Aid Measures for this compound Exposure

Safe Storage and Disposal

Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[3] Keep it away from incompatible materials such as strong oxidizing agents.[3]

Disposal: Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[4] Small spills can be absorbed with an inert material and placed in a suitable container for disposal.

By adhering to these safety and logistical guidelines, laboratory professionals can handle this compound responsibly, ensuring personal safety and the integrity of their research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl palmitoleate
Reactant of Route 2
Ethyl palmitoleate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。